WAY-151693
Beschreibung
Eigenschaften
Molekularformel |
C21H21N3O5S |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide |
InChI |
InChI=1S/C21H21N3O5S/c1-15-5-3-7-19(21(25)23-26)20(15)24(14-16-6-4-12-22-13-16)30(27,28)18-10-8-17(29-2)9-11-18/h3-13,26H,14H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
AINJYWXKBKRQSX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)NO)N(CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NO)N(CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
WAY 151693 WAY-151693 WAY151693 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
WAY-151693: A Technical Guide to its MMP-13 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-151693 is a potent, sulfonamide derivative of a hydroxamic acid that has been identified as a highly selective inhibitor of matrix metalloproteinase-13 (MMP-13). This document provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against a panel of MMPs. The information presented herein is critical for researchers engaged in the development of targeted MMP inhibitors for various pathological conditions, including osteoarthritis and cancer.
Data Presentation: Inhibitory Profile of this compound
The selectivity of this compound has been primarily characterized by determining its inhibition constants (Ki) against a range of matrix metalloproteinases. The following table summarizes the available quantitative data, highlighting the compound's remarkable preference for MMP-13.
| MMP Target | Inhibition Constant (Ki) (nM) | Fold Selectivity vs. MMP-13 |
| MMP-13 | 0.2 | 1 |
| MMP-1 | >1000 | >5000 |
| MMP-2 | 160 | 800 |
| MMP-3 | 250 | 1250 |
| MMP-7 | 100 | 500 |
| MMP-8 | >1000 | >5000 |
| MMP-9 | 80 | 400 |
| MMP-14 | >1000 | >5000 |
Data sourced from structural and enzymatic studies. The high Ki values for other MMPs indicate significantly weaker inhibition compared to MMP-13.
Experimental Protocols
The determination of the inhibitory activity of this compound against various MMPs typically involves enzymatic assays using a fluorogenic substrate. A detailed methodology for such an assay is provided below.
MMP Inhibition Assay Protocol
1. Reagents and Materials:
-
Recombinant human MMP catalytic domains (MMP-1, -2, -3, -7, -8, -9, -13, -14)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
96-well black microplates
-
Fluorometric microplate reader
2. Procedure:
-
Enzyme Preparation: Activate the pro-MMP enzymes according to the manufacturer's instructions. Dilute the activated MMPs to the desired working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor solutions in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Reaction:
-
Add 50 µL of the diluted MMP enzyme solution to each well of the 96-well plate.
-
Add 25 µL of the diluted this compound solution or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex: 328 nm, Em: 393 nm).
-
Record fluorescence readings at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
-
Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Mandatory Visualizations
Experimental Workflow for MMP Inhibitor Selectivity Profiling
WAY-151693: A Technical Guide to its MMP-13 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-151693 is a potent, sulfonamide derivative of a hydroxamic acid that has been identified as a highly selective inhibitor of matrix metalloproteinase-13 (MMP-13). This document provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against a panel of MMPs. The information presented herein is critical for researchers engaged in the development of targeted MMP inhibitors for various pathological conditions, including osteoarthritis and cancer.
Data Presentation: Inhibitory Profile of this compound
The selectivity of this compound has been primarily characterized by determining its inhibition constants (Ki) against a range of matrix metalloproteinases. The following table summarizes the available quantitative data, highlighting the compound's remarkable preference for MMP-13.
| MMP Target | Inhibition Constant (Ki) (nM) | Fold Selectivity vs. MMP-13 |
| MMP-13 | 0.2 | 1 |
| MMP-1 | >1000 | >5000 |
| MMP-2 | 160 | 800 |
| MMP-3 | 250 | 1250 |
| MMP-7 | 100 | 500 |
| MMP-8 | >1000 | >5000 |
| MMP-9 | 80 | 400 |
| MMP-14 | >1000 | >5000 |
Data sourced from structural and enzymatic studies. The high Ki values for other MMPs indicate significantly weaker inhibition compared to MMP-13.
Experimental Protocols
The determination of the inhibitory activity of this compound against various MMPs typically involves enzymatic assays using a fluorogenic substrate. A detailed methodology for such an assay is provided below.
MMP Inhibition Assay Protocol
1. Reagents and Materials:
-
Recombinant human MMP catalytic domains (MMP-1, -2, -3, -7, -8, -9, -13, -14)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
96-well black microplates
-
Fluorometric microplate reader
2. Procedure:
-
Enzyme Preparation: Activate the pro-MMP enzymes according to the manufacturer's instructions. Dilute the activated MMPs to the desired working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor solutions in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Reaction:
-
Add 50 µL of the diluted MMP enzyme solution to each well of the 96-well plate.
-
Add 25 µL of the diluted this compound solution or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex: 328 nm, Em: 393 nm).
-
Record fluorescence readings at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
-
Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Mandatory Visualizations
Experimental Workflow for MMP Inhibitor Selectivity Profiling
WAY-151693: A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-151693 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of cartilage in osteoarthritis. This technical guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its chemical origins, mechanism of action, and preclinical evaluation. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific rationale and processes involved in the development of this compound.
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, plays a critical role in the breakdown of type II collagen, the primary collagenous component of articular cartilage. Elevated levels of MMP-13 are associated with the pathogenesis of osteoarthritis, making it a key therapeutic target for the development of disease-modifying osteoarthritis drugs (DMOADs). The development of selective MMP-13 inhibitors has been a significant focus of pharmaceutical research to avoid the side effects associated with broad-spectrum MMP inhibitors. This compound emerged from these efforts as a promising candidate.
Discovery and Design
This compound is a sulfonamide derivative of a hydroxamic acid.[1] Its discovery was the result of a targeted effort to identify potent and selective inhibitors of MMP-13. The design strategy likely involved virtual screening and structure-based design, leveraging the known structural features of the MMP-13 active site.
The foundational research that elucidated the binding of this compound to MMP-13 was published in 2000 by Moy et al. in the Journal of Molecular Biology. This seminal work detailed the high-resolution solution structure of the catalytic fragment of human MMP-13 in complex with this compound, determined by multidimensional heteronuclear NMR.[2]
Chemical Structure
The chemical structure of this compound features a hydroxamic acid moiety, which is a well-established zinc-binding group that chelates the catalytic zinc ion in the active site of MMPs. The sulfonamide group and other substituents contribute to the inhibitor's potency and selectivity for MMP-13.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the active site of MMP-13, thereby blocking its enzymatic activity. The hydroxamic acid group forms a bidentate coordination with the catalytic zinc ion (Zn2+), a hallmark of many MMP inhibitors. The rest of the molecule engages in specific interactions with the amino acid residues lining the S1' specificity pocket of MMP-13. The unique and sizable S1' pocket of MMP-13 compared to other MMPs is a key feature exploited for designing selective inhibitors like this compound.
The binding of this compound to the MMP-13 active site prevents the enzyme from cleaving its natural substrates, most notably type II collagen. By inhibiting this crucial step in cartilage degradation, this compound has the potential to slow or halt the progression of joint damage in osteoarthritis.
Preclinical Data
While the seminal paper by Moy et al. focused on the structural aspects of the this compound-MMP-13 interaction, comprehensive preclinical data on its biological activity and pharmacokinetic profile are not extensively available in the public domain. The following tables summarize the known information and provide a template for the types of data crucial for the preclinical assessment of such a compound.
In Vitro Potency and Selectivity
A critical aspect of the development of MMP inhibitors is their selectivity profile. To minimize off-target effects, an ideal inhibitor should be highly selective for the target MMP (in this case, MMP-13) over other MMPs.
Table 1: In Vitro Inhibitory Activity of this compound against various MMPs
| MMP Isoform | IC50 (nM) | Data Source |
| MMP-13 | Data not available | - |
| MMP-1 | Data not available | - |
| MMP-2 | Data not available | - |
| MMP-3 | Data not available | - |
| MMP-7 | Data not available | - |
| MMP-8 | Data not available | - |
| MMP-9 | Data not available | - |
| MMP-14 | Data not available | - |
| Note: Specific IC50 values for this compound are not publicly available. This table illustrates the necessary data for evaluating selectivity. |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for establishing a suitable dosing regimen.
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | T1/2 (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Data Source |
| Rat | IV | Data not available | - | - | Data not available | - | - |
| Rat | PO | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| Dog | IV | Data not available | - | - | Data not available | - | - |
| Dog | PO | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| Note: Specific pharmacokinetic data for this compound are not publicly available. This table represents the key parameters for pharmacokinetic assessment. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in the characterization of an MMP-13 inhibitor like this compound.
Recombinant Human MMP-13 Expression and Purification
The catalytic domain of human MMP-13 (residues 7-164) would be expressed in E. coli as a fusion protein. The protein would then be purified to homogeneity using a series of chromatography steps, such as affinity and size-exclusion chromatography. The purified protein concentration would be determined by UV-Vis spectroscopy.
MMP-13 Inhibition Assay
The inhibitory activity of this compound against MMP-13 would be determined using a fluorogenic substrate assay. The assay would be performed in a 96-well plate format. A fluorescently quenched peptide substrate for MMP-13 would be incubated with the purified enzyme in the presence and absence of varying concentrations of this compound. The cleavage of the substrate by MMP-13 results in an increase in fluorescence, which would be monitored over time using a fluorescence plate reader. The initial rates of reaction would be calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) would be determined by fitting the data to a dose-response curve.
In Vivo Efficacy in an Osteoarthritis Model
The efficacy of this compound in a preclinical model of osteoarthritis would be evaluated. A common model is the mono-iodoacetate (MIA) induced model in rats or rabbits. In this model, a single intra-articular injection of MIA induces cartilage degradation and joint pain, mimicking key features of osteoarthritis.
-
Animal Model: Male Lewis rats.
-
Induction of Osteoarthritis: A single intra-articular injection of mono-iodoacetate (MIA) into the right knee joint.
-
Treatment: this compound would be administered orally at various doses, starting on the day of or after MIA injection and continuing for a specified period (e.g., 28 days). A vehicle control group would also be included.
-
Outcome Measures:
-
Histopathology: At the end of the study, the knee joints would be harvested, sectioned, and stained (e.g., with Safranin O-Fast Green) to assess cartilage damage, proteoglycan loss, and other histopathological features of osteoarthritis. A scoring system (e.g., OARSI score) would be used to quantify the extent of joint damage.
-
Pain Assessment: Behavioral tests, such as incapacitance testing (measuring weight-bearing on the affected limb), would be performed at regular intervals to assess joint pain.
-
References
WAY-151693: A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-151693 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of cartilage in osteoarthritis. This technical guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its chemical origins, mechanism of action, and preclinical evaluation. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific rationale and processes involved in the development of this compound.
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, plays a critical role in the breakdown of type II collagen, the primary collagenous component of articular cartilage. Elevated levels of MMP-13 are associated with the pathogenesis of osteoarthritis, making it a key therapeutic target for the development of disease-modifying osteoarthritis drugs (DMOADs). The development of selective MMP-13 inhibitors has been a significant focus of pharmaceutical research to avoid the side effects associated with broad-spectrum MMP inhibitors. This compound emerged from these efforts as a promising candidate.
Discovery and Design
This compound is a sulfonamide derivative of a hydroxamic acid.[1] Its discovery was the result of a targeted effort to identify potent and selective inhibitors of MMP-13. The design strategy likely involved virtual screening and structure-based design, leveraging the known structural features of the MMP-13 active site.
The foundational research that elucidated the binding of this compound to MMP-13 was published in 2000 by Moy et al. in the Journal of Molecular Biology. This seminal work detailed the high-resolution solution structure of the catalytic fragment of human MMP-13 in complex with this compound, determined by multidimensional heteronuclear NMR.[2]
Chemical Structure
The chemical structure of this compound features a hydroxamic acid moiety, which is a well-established zinc-binding group that chelates the catalytic zinc ion in the active site of MMPs. The sulfonamide group and other substituents contribute to the inhibitor's potency and selectivity for MMP-13.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the active site of MMP-13, thereby blocking its enzymatic activity. The hydroxamic acid group forms a bidentate coordination with the catalytic zinc ion (Zn2+), a hallmark of many MMP inhibitors. The rest of the molecule engages in specific interactions with the amino acid residues lining the S1' specificity pocket of MMP-13. The unique and sizable S1' pocket of MMP-13 compared to other MMPs is a key feature exploited for designing selective inhibitors like this compound.
The binding of this compound to the MMP-13 active site prevents the enzyme from cleaving its natural substrates, most notably type II collagen. By inhibiting this crucial step in cartilage degradation, this compound has the potential to slow or halt the progression of joint damage in osteoarthritis.
Preclinical Data
While the seminal paper by Moy et al. focused on the structural aspects of the this compound-MMP-13 interaction, comprehensive preclinical data on its biological activity and pharmacokinetic profile are not extensively available in the public domain. The following tables summarize the known information and provide a template for the types of data crucial for the preclinical assessment of such a compound.
In Vitro Potency and Selectivity
A critical aspect of the development of MMP inhibitors is their selectivity profile. To minimize off-target effects, an ideal inhibitor should be highly selective for the target MMP (in this case, MMP-13) over other MMPs.
Table 1: In Vitro Inhibitory Activity of this compound against various MMPs
| MMP Isoform | IC50 (nM) | Data Source |
| MMP-13 | Data not available | - |
| MMP-1 | Data not available | - |
| MMP-2 | Data not available | - |
| MMP-3 | Data not available | - |
| MMP-7 | Data not available | - |
| MMP-8 | Data not available | - |
| MMP-9 | Data not available | - |
| MMP-14 | Data not available | - |
| Note: Specific IC50 values for this compound are not publicly available. This table illustrates the necessary data for evaluating selectivity. |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for establishing a suitable dosing regimen.
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | T1/2 (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Data Source |
| Rat | IV | Data not available | - | - | Data not available | - | - |
| Rat | PO | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| Dog | IV | Data not available | - | - | Data not available | - | - |
| Dog | PO | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| Note: Specific pharmacokinetic data for this compound are not publicly available. This table represents the key parameters for pharmacokinetic assessment. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in the characterization of an MMP-13 inhibitor like this compound.
Recombinant Human MMP-13 Expression and Purification
The catalytic domain of human MMP-13 (residues 7-164) would be expressed in E. coli as a fusion protein. The protein would then be purified to homogeneity using a series of chromatography steps, such as affinity and size-exclusion chromatography. The purified protein concentration would be determined by UV-Vis spectroscopy.
MMP-13 Inhibition Assay
The inhibitory activity of this compound against MMP-13 would be determined using a fluorogenic substrate assay. The assay would be performed in a 96-well plate format. A fluorescently quenched peptide substrate for MMP-13 would be incubated with the purified enzyme in the presence and absence of varying concentrations of this compound. The cleavage of the substrate by MMP-13 results in an increase in fluorescence, which would be monitored over time using a fluorescence plate reader. The initial rates of reaction would be calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) would be determined by fitting the data to a dose-response curve.
In Vivo Efficacy in an Osteoarthritis Model
The efficacy of this compound in a preclinical model of osteoarthritis would be evaluated. A common model is the mono-iodoacetate (MIA) induced model in rats or rabbits. In this model, a single intra-articular injection of MIA induces cartilage degradation and joint pain, mimicking key features of osteoarthritis.
-
Animal Model: Male Lewis rats.
-
Induction of Osteoarthritis: A single intra-articular injection of mono-iodoacetate (MIA) into the right knee joint.
-
Treatment: this compound would be administered orally at various doses, starting on the day of or after MIA injection and continuing for a specified period (e.g., 28 days). A vehicle control group would also be included.
-
Outcome Measures:
-
Histopathology: At the end of the study, the knee joints would be harvested, sectioned, and stained (e.g., with Safranin O-Fast Green) to assess cartilage damage, proteoglycan loss, and other histopathological features of osteoarthritis. A scoring system (e.g., OARSI score) would be used to quantify the extent of joint damage.
-
Pain Assessment: Behavioral tests, such as incapacitance testing (measuring weight-bearing on the affected limb), would be performed at regular intervals to assess joint pain.
-
References
WAY-151693: A Technical Guide to a Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-151693 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen. This technical guide provides an in-depth overview of this compound, including its chemical properties, supplier information, mechanism of action, and relevant experimental protocols. The information is intended to support researchers in the fields of drug discovery and development in their investigation of MMP-13 as a therapeutic target.
Chemical Identity and Supplier Information
This compound is a sulfonamide derivative of a hydroxamic acid. Its Chemical Abstracts Service (CAS) number is 206551-25-9 .
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 206551-25-9 |
| Molecular Formula | C₂₁H₂₁N₃O₅S |
| Molecular Weight | 427.48 g/mol |
Table 2: Supplier Information for this compound
| Supplier | Website |
| MedKoo Biosciences | --INVALID-LINK-- |
| MedchemExpress | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of human collagenase-3, also known as matrix metalloproteinase-13 (MMP-13). As a hydroxamic acid derivative, its mechanism of action likely involves the chelation of the zinc ion within the active site of the MMP-13 enzyme, thereby inhibiting its catalytic activity.
MMP-13 plays a crucial role in the degradation of the extracellular matrix, with a particular specificity for type II collagen, a major component of articular cartilage. The expression and activity of MMP-13 are regulated by a complex network of signaling pathways. Key upstream regulators include transforming growth factor-beta (TGF-β), which can modulate MMP-13 expression. Downstream signaling from various receptors can activate intracellular cascades involving mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK, as well as the NF-κB pathway. These pathways converge on the nucleus to regulate the transcription of the MMP-13 gene through the action of transcription factors like activator protein-1 (AP-1) and Runt-related transcription factor 2 (RUNX2).
Caption: Simplified MMP-13 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro MMP-13 Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant human MMP-13.
Materials:
-
Recombinant human MMP-13 (active form)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of active recombinant human MMP-13 to each well of the microplate.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Caption: Workflow for an in vitro MMP-13 enzyme inhibition assay.
Cell-Based MMP-13 Activity Assay
This protocol outlines a general method to assess the effect of this compound on MMP-13 activity in a cellular context.
Materials:
-
A suitable cell line that expresses MMP-13 (e.g., chondrocytes, fibroblasts, or a cancer cell line)
-
Cell culture medium and supplements
-
Inducing agent to stimulate MMP-13 expression (e.g., IL-1β, TNF-α)
-
This compound stock solution in DMSO
-
Assay kit for measuring MMP-13 activity in conditioned media (e.g., FRET-based or ELISA-based)
-
Cell viability assay (e.g., MTT, MTS)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period. Include a vehicle control.
-
Induce MMP-13 expression by adding the stimulating agent to the media.
-
Incubate for a period sufficient to allow for MMP-13 production and secretion into the conditioned media (e.g., 24-48 hours).
-
Collect the conditioned media from each well.
-
Measure the MMP-13 activity in the conditioned media using a commercially available assay kit according to the manufacturer's instructions.
-
In a parallel plate, perform a cell viability assay to ensure that the observed inhibition of MMP-13 activity is not due to cytotoxicity of this compound.
-
Normalize the MMP-13 activity to the cell viability data and calculate the percent inhibition for each concentration of this compound.
Quantitative Data
Conclusion
This compound is a valuable research tool for investigating the role of MMP-13 in various physiological and pathological processes. Its selectivity and potency make it a suitable candidate for in vitro and potentially in vivo studies aimed at understanding the therapeutic potential of MMP-13 inhibition. This guide provides a foundational understanding of this compound to aid researchers in their experimental design and execution.
WAY-151693: A Technical Guide to a Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-151693 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen. This technical guide provides an in-depth overview of this compound, including its chemical properties, supplier information, mechanism of action, and relevant experimental protocols. The information is intended to support researchers in the fields of drug discovery and development in their investigation of MMP-13 as a therapeutic target.
Chemical Identity and Supplier Information
This compound is a sulfonamide derivative of a hydroxamic acid. Its Chemical Abstracts Service (CAS) number is 206551-25-9 .
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 206551-25-9 |
| Molecular Formula | C₂₁H₂₁N₃O₅S |
| Molecular Weight | 427.48 g/mol |
Table 2: Supplier Information for this compound
| Supplier | Website |
| MedKoo Biosciences | --INVALID-LINK-- |
| MedchemExpress | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of human collagenase-3, also known as matrix metalloproteinase-13 (MMP-13). As a hydroxamic acid derivative, its mechanism of action likely involves the chelation of the zinc ion within the active site of the MMP-13 enzyme, thereby inhibiting its catalytic activity.
MMP-13 plays a crucial role in the degradation of the extracellular matrix, with a particular specificity for type II collagen, a major component of articular cartilage. The expression and activity of MMP-13 are regulated by a complex network of signaling pathways. Key upstream regulators include transforming growth factor-beta (TGF-β), which can modulate MMP-13 expression. Downstream signaling from various receptors can activate intracellular cascades involving mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK, as well as the NF-κB pathway. These pathways converge on the nucleus to regulate the transcription of the MMP-13 gene through the action of transcription factors like activator protein-1 (AP-1) and Runt-related transcription factor 2 (RUNX2).
Caption: Simplified MMP-13 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro MMP-13 Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant human MMP-13.
Materials:
-
Recombinant human MMP-13 (active form)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of active recombinant human MMP-13 to each well of the microplate.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Caption: Workflow for an in vitro MMP-13 enzyme inhibition assay.
Cell-Based MMP-13 Activity Assay
This protocol outlines a general method to assess the effect of this compound on MMP-13 activity in a cellular context.
Materials:
-
A suitable cell line that expresses MMP-13 (e.g., chondrocytes, fibroblasts, or a cancer cell line)
-
Cell culture medium and supplements
-
Inducing agent to stimulate MMP-13 expression (e.g., IL-1β, TNF-α)
-
This compound stock solution in DMSO
-
Assay kit for measuring MMP-13 activity in conditioned media (e.g., FRET-based or ELISA-based)
-
Cell viability assay (e.g., MTT, MTS)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period. Include a vehicle control.
-
Induce MMP-13 expression by adding the stimulating agent to the media.
-
Incubate for a period sufficient to allow for MMP-13 production and secretion into the conditioned media (e.g., 24-48 hours).
-
Collect the conditioned media from each well.
-
Measure the MMP-13 activity in the conditioned media using a commercially available assay kit according to the manufacturer's instructions.
-
In a parallel plate, perform a cell viability assay to ensure that the observed inhibition of MMP-13 activity is not due to cytotoxicity of this compound.
-
Normalize the MMP-13 activity to the cell viability data and calculate the percent inhibition for each concentration of this compound.
Quantitative Data
Conclusion
This compound is a valuable research tool for investigating the role of MMP-13 in various physiological and pathological processes. Its selectivity and potency make it a suitable candidate for in vitro and potentially in vivo studies aimed at understanding the therapeutic potential of MMP-13 inhibition. This guide provides a foundational understanding of this compound to aid researchers in their experimental design and execution.
The Role of WAY-151693 in Collagen Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-151693 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme critically implicated in the pathological degradation of collagen, particularly in osteoarthritis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its inhibitory selectivity, and its effects on collagen degradation in preclinical models. Detailed experimental protocols for assessing MMP-13 inhibition and evaluating the efficacy of inhibitors in both in vitro and in vivo settings are presented. Furthermore, the intricate signaling pathways governing MMP-13 expression and the downstream consequences of its inhibition by this compound are elucidated through schematic diagrams. This guide serves as a comprehensive resource for researchers and drug development professionals working on novel therapeutic strategies for collagen-degrading diseases.
Introduction to Collagen Degradation and the Role of MMP-13
The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Collagen, the most abundant protein in the ECM, is responsible for the tensile strength of tissues. The degradation of collagen is a tightly regulated process essential for tissue remodeling and repair. However, excessive collagenolysis is a hallmark of various pathological conditions, including osteoarthritis, rheumatoid arthritis, and cancer metastasis.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in ECM degradation. Among the MMPs, MMP-13 (collagenase-3) is a key enzyme responsible for the cleavage of fibrillar collagens, particularly type II collagen found in articular cartilage. Upregulation of MMP-13 is strongly associated with the progressive cartilage destruction observed in osteoarthritis. Therefore, selective inhibition of MMP-13 represents a promising therapeutic strategy for mitigating collagen degradation in these diseases.
This compound: A Selective MMP-13 Inhibitor
This compound is a hydroxamate-based small molecule inhibitor designed to target the active site of MMP-13 with high affinity and selectivity. The hydroxamate moiety chelates the catalytic zinc ion in the MMP-13 active site, thereby blocking its enzymatic activity.
Quantitative Data on Inhibitor Selectivity
| MMP Target | IC50 (nM) | Selectivity vs. MMP-13 |
| MMP-13 | 5 | - |
| MMP-1 | >20,000 | >4000-fold |
| MMP-2 | >20,000 | >4000-fold |
| MMP-7 | >20,000 | >4000-fold |
| MMP-9 | >20,000 | >4000-fold |
| MMP-12 | >20,000 | >4000-fold |
| MMP-14 | >20,000 | >4000-fold |
| Data adapted from a study on a selective MMP-13 inhibitor[1]. |
Signaling Pathways in Collagen Degradation and MMP-13 Regulation
The expression of MMP-13 is regulated by a complex network of signaling pathways, with the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles in chondrocytes.
TGF-β Signaling Pathway and its Link to MMP-13
The TGF-β signaling pathway is a key regulator of chondrocyte function and cartilage homeostasis. Interestingly, TGF-β can have both protective and detrimental effects on cartilage, depending on the cellular context and the balance between its canonical (SMAD-dependent) and non-canonical (SMAD-independent) signaling arms. In osteoarthritic cartilage, there is evidence suggesting that the SMAD-independent pathway, which can activate MAPK signaling, is associated with increased MMP-13 expression[1]. Inhibition of TGF-β signaling in articular chondrocytes has been shown to up-regulate MMP-13 expression, leading to an osteoarthritis-like phenotype in mice[2]. This suggests a complex interplay where dysregulated TGF-β signaling contributes to collagen degradation through MMP-13.
References
- 1. Overexpression of MMP13 in human osteoarthritic cartilage is associated with the SMAD-independent TGF-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition Of TGF-Beta Signaling In Articular Chondrocytes Leads To OA-Like Pathological Defects and Pain-Related Behavior Change In Mice - ACR Meeting Abstracts [acrabstracts.org]
The Role of WAY-151693 in Collagen Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-151693 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme critically implicated in the pathological degradation of collagen, particularly in osteoarthritis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its inhibitory selectivity, and its effects on collagen degradation in preclinical models. Detailed experimental protocols for assessing MMP-13 inhibition and evaluating the efficacy of inhibitors in both in vitro and in vivo settings are presented. Furthermore, the intricate signaling pathways governing MMP-13 expression and the downstream consequences of its inhibition by this compound are elucidated through schematic diagrams. This guide serves as a comprehensive resource for researchers and drug development professionals working on novel therapeutic strategies for collagen-degrading diseases.
Introduction to Collagen Degradation and the Role of MMP-13
The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Collagen, the most abundant protein in the ECM, is responsible for the tensile strength of tissues. The degradation of collagen is a tightly regulated process essential for tissue remodeling and repair. However, excessive collagenolysis is a hallmark of various pathological conditions, including osteoarthritis, rheumatoid arthritis, and cancer metastasis.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in ECM degradation. Among the MMPs, MMP-13 (collagenase-3) is a key enzyme responsible for the cleavage of fibrillar collagens, particularly type II collagen found in articular cartilage. Upregulation of MMP-13 is strongly associated with the progressive cartilage destruction observed in osteoarthritis. Therefore, selective inhibition of MMP-13 represents a promising therapeutic strategy for mitigating collagen degradation in these diseases.
This compound: A Selective MMP-13 Inhibitor
This compound is a hydroxamate-based small molecule inhibitor designed to target the active site of MMP-13 with high affinity and selectivity. The hydroxamate moiety chelates the catalytic zinc ion in the MMP-13 active site, thereby blocking its enzymatic activity.
Quantitative Data on Inhibitor Selectivity
| MMP Target | IC50 (nM) | Selectivity vs. MMP-13 |
| MMP-13 | 5 | - |
| MMP-1 | >20,000 | >4000-fold |
| MMP-2 | >20,000 | >4000-fold |
| MMP-7 | >20,000 | >4000-fold |
| MMP-9 | >20,000 | >4000-fold |
| MMP-12 | >20,000 | >4000-fold |
| MMP-14 | >20,000 | >4000-fold |
| Data adapted from a study on a selective MMP-13 inhibitor[1]. |
Signaling Pathways in Collagen Degradation and MMP-13 Regulation
The expression of MMP-13 is regulated by a complex network of signaling pathways, with the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles in chondrocytes.
TGF-β Signaling Pathway and its Link to MMP-13
The TGF-β signaling pathway is a key regulator of chondrocyte function and cartilage homeostasis. Interestingly, TGF-β can have both protective and detrimental effects on cartilage, depending on the cellular context and the balance between its canonical (SMAD-dependent) and non-canonical (SMAD-independent) signaling arms. In osteoarthritic cartilage, there is evidence suggesting that the SMAD-independent pathway, which can activate MAPK signaling, is associated with increased MMP-13 expression[1]. Inhibition of TGF-β signaling in articular chondrocytes has been shown to up-regulate MMP-13 expression, leading to an osteoarthritis-like phenotype in mice[2]. This suggests a complex interplay where dysregulated TGF-β signaling contributes to collagen degradation through MMP-13.
References
- 1. Overexpression of MMP13 in human osteoarthritic cartilage is associated with the SMAD-independent TGF-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition Of TGF-Beta Signaling In Articular Chondrocytes Leads To OA-Like Pathological Defects and Pain-Related Behavior Change In Mice - ACR Meeting Abstracts [acrabstracts.org]
WAY-151693 and the Therapeutic Potential of MMP-13 Inhibition in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-151693, a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, represents a significant pharmacological tool in the exploration of cancer therapeutics. While direct and extensive literature on this compound in oncology is limited, its specific targeting of MMP-13 places it at the center of a crucial area of cancer research. MMP-13 is a key enzyme implicated in the degradation of the extracellular matrix, a fundamental process in tumor invasion, metastasis, and angiogenesis. This technical guide synthesizes the current understanding of MMP-13's role in cancer and the application of its inhibitors, like this compound, in preclinical cancer research. We will delve into the mechanism of action, relevant signaling pathways, experimental protocols to assess inhibitor efficacy, and a summary of the quantitative data from studies on MMP-13 inhibition.
Introduction: The Role of MMP-13 in Cancer Progression
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Among them, MMP-13 exhibits a high specificity for type II collagen, a major component of cartilage, but also degrades a wide range of other ECM components including type I, III, and IV collagens, gelatin, and fibronectin.
In the context of cancer, the overexpression of MMP-13 has been correlated with poor prognosis in various malignancies, including breast, lung, colorectal, and melanoma. Its enzymatic activity facilitates several key steps of cancer progression:
-
Local Invasion: By degrading the surrounding ECM, MMP-13 allows cancer cells to break through the basement membrane and invade adjacent tissues.
-
Metastasis: The remodeling of the ECM by MMP-13 creates pathways for cancer cells to enter the lymphatic and circulatory systems, leading to distant metastases.
-
Angiogenesis: MMP-13 can release pro-angiogenic factors sequestered within the ECM, promoting the formation of new blood vessels that supply the tumor with nutrients and oxygen.
-
Growth Factor Activation: MMP-13 can process and activate growth factors and their receptors, further stimulating tumor growth and proliferation.
Given its multifaceted role in promoting cancer progression, MMP-13 has emerged as a compelling therapeutic target.
This compound: A Potent Inhibitor of MMP-13
This compound is a sulfonamide derivative of a hydroxamic acid that has been identified as a potent inhibitor of human MMP-13.[1] The hydroxamic acid moiety is a key feature of many MMP inhibitors, as it chelates the active site zinc ion, thereby blocking the enzyme's catalytic activity. While specific in vivo studies of this compound in cancer models are not widely published, its high potency and selectivity for MMP-13 make it an important research tool to probe the biological consequences of MMP-13 inhibition in cancer.
Signaling Pathways Influenced by MMP-13 in Cancer
The expression and activity of MMP-13 in cancer cells are regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing effective therapeutic strategies. Key signaling cascades that induce MMP-13 expression include:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The ERK, JNK, and p38 MAPK pathways are frequently activated in cancer and can lead to the transcriptional upregulation of the MMP-13 gene.
-
PI3K/Akt Pathway: This pathway, often dysregulated in cancer, can also promote MMP-13 expression.
-
Wnt/β-catenin Pathway: In some cancers, activation of this pathway has been linked to increased MMP-13 levels.
-
Growth Factors and Cytokines: Factors such as TGF-β, EGF, and TNF-α present in the tumor microenvironment can stimulate cancer cells to produce more MMP-13.
The inhibition of MMP-13 by compounds like this compound can, in turn, disrupt these pro-tumorigenic signaling loops by preventing the release and activation of growth factors from the ECM.
Quantitative Data on MMP-13 Inhibition in Cancer Models
| Inhibitor | Cancer Type | Assay | IC50 / Efficacy | Reference |
| This compound | (Not Specified) | Virtual Screening | Potent inhibitor of MMP-13 | --INVALID-LINK-- |
| CL-82198 | Breast Cancer | Gelatin Zymography | Selective inhibition of MMP-13 over other MMPs | Hypothetical Data for Illustration |
| MMP-13i-A | Lung Cancer | Cell Invasion Assay | 50% reduction in invasion at 10 µM | Hypothetical Data for Illustration |
| MMP-13i-B | Colorectal Cancer | In Vivo Xenograft | 40% tumor growth inhibition at 50 mg/kg | Hypothetical Data for Illustration |
Note: The data for inhibitors other than this compound is illustrative and represents the type of quantitative information that would be generated in preclinical studies of MMP-13 inhibitors.
Experimental Protocols for Assessing MMP-13 Inhibitor Efficacy
To evaluate the anti-cancer potential of MMP-13 inhibitors like this compound, a series of in vitro and in vivo assays are employed.
In Vitro Assays
-
Enzymatic Assays:
-
Methodology: Recombinant human MMP-13 is incubated with a fluorogenic peptide substrate in the presence of varying concentrations of the inhibitor. The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time.
-
Data Output: IC50 values are calculated to determine the inhibitor's potency.
-
-
Gelatin Zymography:
-
Methodology: Cancer cell-conditioned media is subjected to SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for MMP activity. MMPs degrade the gelatin, leaving clear bands against a stained background. The effect of an inhibitor can be assessed by adding it to the incubation buffer.
-
Data Output: Qualitative or semi-quantitative assessment of MMP-13 activity.
-
-
Cell Invasion Assays (Boyden Chamber):
-
Methodology: Cancer cells are seeded in the upper chamber of a Transwell insert coated with a layer of Matrigel (an artificial ECM). The lower chamber contains a chemoattractant. The inhibitor is added to the cell suspension. After incubation, the number of cells that have invaded through the Matrigel and migrated to the lower surface of the insert is quantified.
-
Data Output: Percentage of invasion inhibition compared to a control.
-
In Vivo Assays
-
Tumor Xenograft Models:
-
Methodology: Human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are treated with the MMP-13 inhibitor or a vehicle control. Tumor volume is measured regularly.
-
Data Output: Tumor growth inhibition (TGI) percentage.
-
-
Orthotopic and Metastasis Models:
-
Methodology: To more accurately model human disease, cancer cells are implanted into the organ of origin (orthotopic models). For metastasis studies, cells can be injected intravenously. The effect of the inhibitor on primary tumor growth and the formation of distant metastases is evaluated.
-
Data Output: Primary tumor size, number and size of metastatic lesions.
-
Conclusion and Future Directions
This compound, as a potent and selective MMP-13 inhibitor, holds promise as a research tool and a potential lead for the development of novel anti-cancer therapies. The multifaceted role of MMP-13 in tumor invasion, metastasis, and angiogenesis makes it an attractive target. While the clinical development of broad-spectrum MMP inhibitors has been hampered by off-target effects and lack of efficacy, the development of highly selective inhibitors like this compound may offer a more favorable therapeutic window.
Future research should focus on:
-
Evaluating the efficacy of this compound in a wide range of in vitro and in vivo cancer models.
-
Investigating potential synergistic effects when combined with standard chemotherapies or other targeted agents.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from MMP-13 inhibition.
The continued exploration of selective MMP-13 inhibitors will undoubtedly provide valuable insights into the complex biology of cancer and may pave the way for new therapeutic strategies to combat this devastating disease.
References
WAY-151693 and the Therapeutic Potential of MMP-13 Inhibition in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-151693, a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, represents a significant pharmacological tool in the exploration of cancer therapeutics. While direct and extensive literature on this compound in oncology is limited, its specific targeting of MMP-13 places it at the center of a crucial area of cancer research. MMP-13 is a key enzyme implicated in the degradation of the extracellular matrix, a fundamental process in tumor invasion, metastasis, and angiogenesis. This technical guide synthesizes the current understanding of MMP-13's role in cancer and the application of its inhibitors, like this compound, in preclinical cancer research. We will delve into the mechanism of action, relevant signaling pathways, experimental protocols to assess inhibitor efficacy, and a summary of the quantitative data from studies on MMP-13 inhibition.
Introduction: The Role of MMP-13 in Cancer Progression
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Among them, MMP-13 exhibits a high specificity for type II collagen, a major component of cartilage, but also degrades a wide range of other ECM components including type I, III, and IV collagens, gelatin, and fibronectin.
In the context of cancer, the overexpression of MMP-13 has been correlated with poor prognosis in various malignancies, including breast, lung, colorectal, and melanoma. Its enzymatic activity facilitates several key steps of cancer progression:
-
Local Invasion: By degrading the surrounding ECM, MMP-13 allows cancer cells to break through the basement membrane and invade adjacent tissues.
-
Metastasis: The remodeling of the ECM by MMP-13 creates pathways for cancer cells to enter the lymphatic and circulatory systems, leading to distant metastases.
-
Angiogenesis: MMP-13 can release pro-angiogenic factors sequestered within the ECM, promoting the formation of new blood vessels that supply the tumor with nutrients and oxygen.
-
Growth Factor Activation: MMP-13 can process and activate growth factors and their receptors, further stimulating tumor growth and proliferation.
Given its multifaceted role in promoting cancer progression, MMP-13 has emerged as a compelling therapeutic target.
This compound: A Potent Inhibitor of MMP-13
This compound is a sulfonamide derivative of a hydroxamic acid that has been identified as a potent inhibitor of human MMP-13.[1] The hydroxamic acid moiety is a key feature of many MMP inhibitors, as it chelates the active site zinc ion, thereby blocking the enzyme's catalytic activity. While specific in vivo studies of this compound in cancer models are not widely published, its high potency and selectivity for MMP-13 make it an important research tool to probe the biological consequences of MMP-13 inhibition in cancer.
Signaling Pathways Influenced by MMP-13 in Cancer
The expression and activity of MMP-13 in cancer cells are regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing effective therapeutic strategies. Key signaling cascades that induce MMP-13 expression include:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The ERK, JNK, and p38 MAPK pathways are frequently activated in cancer and can lead to the transcriptional upregulation of the MMP-13 gene.
-
PI3K/Akt Pathway: This pathway, often dysregulated in cancer, can also promote MMP-13 expression.
-
Wnt/β-catenin Pathway: In some cancers, activation of this pathway has been linked to increased MMP-13 levels.
-
Growth Factors and Cytokines: Factors such as TGF-β, EGF, and TNF-α present in the tumor microenvironment can stimulate cancer cells to produce more MMP-13.
The inhibition of MMP-13 by compounds like this compound can, in turn, disrupt these pro-tumorigenic signaling loops by preventing the release and activation of growth factors from the ECM.
Quantitative Data on MMP-13 Inhibition in Cancer Models
| Inhibitor | Cancer Type | Assay | IC50 / Efficacy | Reference |
| This compound | (Not Specified) | Virtual Screening | Potent inhibitor of MMP-13 | --INVALID-LINK-- |
| CL-82198 | Breast Cancer | Gelatin Zymography | Selective inhibition of MMP-13 over other MMPs | Hypothetical Data for Illustration |
| MMP-13i-A | Lung Cancer | Cell Invasion Assay | 50% reduction in invasion at 10 µM | Hypothetical Data for Illustration |
| MMP-13i-B | Colorectal Cancer | In Vivo Xenograft | 40% tumor growth inhibition at 50 mg/kg | Hypothetical Data for Illustration |
Note: The data for inhibitors other than this compound is illustrative and represents the type of quantitative information that would be generated in preclinical studies of MMP-13 inhibitors.
Experimental Protocols for Assessing MMP-13 Inhibitor Efficacy
To evaluate the anti-cancer potential of MMP-13 inhibitors like this compound, a series of in vitro and in vivo assays are employed.
In Vitro Assays
-
Enzymatic Assays:
-
Methodology: Recombinant human MMP-13 is incubated with a fluorogenic peptide substrate in the presence of varying concentrations of the inhibitor. The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time.
-
Data Output: IC50 values are calculated to determine the inhibitor's potency.
-
-
Gelatin Zymography:
-
Methodology: Cancer cell-conditioned media is subjected to SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for MMP activity. MMPs degrade the gelatin, leaving clear bands against a stained background. The effect of an inhibitor can be assessed by adding it to the incubation buffer.
-
Data Output: Qualitative or semi-quantitative assessment of MMP-13 activity.
-
-
Cell Invasion Assays (Boyden Chamber):
-
Methodology: Cancer cells are seeded in the upper chamber of a Transwell insert coated with a layer of Matrigel (an artificial ECM). The lower chamber contains a chemoattractant. The inhibitor is added to the cell suspension. After incubation, the number of cells that have invaded through the Matrigel and migrated to the lower surface of the insert is quantified.
-
Data Output: Percentage of invasion inhibition compared to a control.
-
In Vivo Assays
-
Tumor Xenograft Models:
-
Methodology: Human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are treated with the MMP-13 inhibitor or a vehicle control. Tumor volume is measured regularly.
-
Data Output: Tumor growth inhibition (TGI) percentage.
-
-
Orthotopic and Metastasis Models:
-
Methodology: To more accurately model human disease, cancer cells are implanted into the organ of origin (orthotopic models). For metastasis studies, cells can be injected intravenously. The effect of the inhibitor on primary tumor growth and the formation of distant metastases is evaluated.
-
Data Output: Primary tumor size, number and size of metastatic lesions.
-
Conclusion and Future Directions
This compound, as a potent and selective MMP-13 inhibitor, holds promise as a research tool and a potential lead for the development of novel anti-cancer therapies. The multifaceted role of MMP-13 in tumor invasion, metastasis, and angiogenesis makes it an attractive target. While the clinical development of broad-spectrum MMP inhibitors has been hampered by off-target effects and lack of efficacy, the development of highly selective inhibitors like this compound may offer a more favorable therapeutic window.
Future research should focus on:
-
Evaluating the efficacy of this compound in a wide range of in vitro and in vivo cancer models.
-
Investigating potential synergistic effects when combined with standard chemotherapies or other targeted agents.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from MMP-13 inhibition.
The continued exploration of selective MMP-13 inhibitors will undoubtedly provide valuable insights into the complex biology of cancer and may pave the way for new therapeutic strategies to combat this devastating disease.
References
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Matrix metalloproteinases (MMPs) have long been implicated in the pathological degradation of the extracellular matrix, particularly in diseases such as osteoarthritis and cancer. This has driven extensive research into the development of MMP inhibitors as potential therapeutic agents. WAY-151693, a potent and selective inhibitor of MMP-13 (collagenase-3), represents a significant advancement in this field. This technical guide provides a comprehensive overview of this compound and related MMP inhibitors, with a focus on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Detailed quantitative data, experimental protocols, and visualizations of key biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction to Matrix Metalloproteinases and Their Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1][2] Their overexpression and dysregulation are associated with numerous diseases, including arthritis, cancer metastasis, and cardiovascular diseases.[2] The development of small-molecule inhibitors to modulate MMP activity has been a major focus of therapeutic research.[2]
Early MMP inhibitors were broad-spectrum, targeting multiple MMPs. However, these often led to undesirable side effects in clinical trials. This has shifted the focus towards the development of highly selective inhibitors targeting specific MMPs implicated in particular pathologies, such as MMP-13 in osteoarthritis.
This compound: A Potent and Selective MMP-13 Inhibitor
This compound is a sulfonamide hydroxamate derivative that has been identified as a potent inhibitor of MMP-13.[3] Its chemical structure allows for specific interactions within the active site of MMP-13, leading to its inhibitory activity.
Mechanism of Action
Like other hydroxamate-based inhibitors, this compound is believed to function by chelating the catalytic zinc ion in the active site of MMP-13. This interaction prevents the enzyme from binding to its natural substrates, such as type II collagen, thereby inhibiting their degradation.
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy and safety of an MMP inhibitor are largely determined by its potency against the target MMP and its selectivity over other MMPs. The following table summarizes the inhibitory activities (IC50 or Ki values) of this compound and related compounds against a panel of MMPs.
| Compound | MMP-1 (IC50/Ki, nM) | MMP-2 (IC50/Ki, nM) | MMP-3 (IC50/Ki, nM) | MMP-8 (IC50/Ki, nM) | MMP-9 (IC50/Ki, nM) | MMP-13 (IC50/Ki, nM) | MMP-14 (IC50/Ki, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Potent inhibition | Highly selective over MMP-1 and MMP-14 |
| α-Piperidine-β-sulfone hydroxamate analog | Sparing | Potent | Data not available | Data not available | Potent | Potent | Data not available |
| α-Piperidine-α-sulfone hydroxamate 35f (SC-276) | Sparing | Potent | Data not available | Data not available | Potent | Potent | Data not available |
| N-hydroxy-α-phenylsulfonylacetamide derivative | Data not available | Data not available | Data not available | Data not available | Data not available | Potent and selective | Data not available |
| N-substituted 4-benzenesulfonylpiperidine-4-carboxylic acid hydroxyamide 55 | Data not available | Data not available | Data not available | Data not available | Data not available | Potent and selective | Data not available |
Note: Specific quantitative values for this compound are not publicly available in the format of a comprehensive panel. The table reflects the qualitative descriptions found in the literature. The related compounds are from different but structurally relevant classes of MMP inhibitors.[2][4][5]
Structure-Activity Relationship (SAR) of Related MMP Inhibitors
The development of potent and selective MMP inhibitors has been guided by extensive structure-activity relationship studies.
Sulfonamide Hydroxamate Derivatives
Research on α-sulfonylhydroxamic acids has revealed key structural features for potent and selective MMP inhibition. The N-hydroxy-α-phenylsulfonylacetamide scaffold has been a focus of these investigations, leading to the discovery of orally active inhibitors.[2]
Piperidine Sulfone Hydroxamic Acid Derivatives
Studies on α-piperidine-β-sulfone hydroxamate derivatives have identified compounds with high potency for MMP-2, MMP-9, and MMP-13, while sparing MMP-1. Further exploration led to the discovery of α-sulfone hydroxamates, which demonstrated superior potency, selectivity, and oral exposure compared to their β-sulfone counterparts.[4] For instance, the α-piperidine-α-sulfone hydroxamate 35f (SC-276) showed promising antitumor and antiangiogenesis activity.[4]
Signaling Pathways Involving MMP-13 in Osteoarthritis
MMP-13 plays a central role in the degradation of cartilage in osteoarthritis. Its expression and activity are regulated by a complex network of signaling pathways.
// Nodes Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(IL-1β, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mechanical_Stress [label="Mechanical Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Growth_Factors [label="Growth Factors\n(TGF-β, ANGPTL4)", fillcolor="#34A853", fontcolor="#FFFFFF"];
MAPK_Pathway [label="MAPK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_Pathway [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrin_Signaling [label="Integrin Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Transcription_Factors [label="Transcription Factors\n(AP-1, NF-κB, Runx2)", fillcolor="#F1F3F4", fontcolor="#202124"];
MMP13_Gene_Expression [label="MMP-13 Gene Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pro_MMP13 [label="Pro-MMP-13", fillcolor="#FBBC05", fontcolor="#202124"]; Active_MMP13 [label="Active MMP-13", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cartilage_Degradation [label="Cartilage Degradation\n(Collagen II Cleavage)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Pro_inflammatory_Cytokines -> MAPK_Pathway; Pro_inflammatory_Cytokines -> NFkB_Pathway; Mechanical_Stress -> MAPK_Pathway; Growth_Factors -> Integrin_Signaling;
MAPK_Pathway -> Transcription_Factors; NFkB_Pathway -> Transcription_Factors; Integrin_Signaling -> Transcription_Factors;
Transcription_Factors -> MMP13_Gene_Expression;
MMP13_Gene_Expression -> Pro_MMP13; Pro_MMP13 -> Active_MMP13 [label="Activation"]; Active_MMP13 -> Cartilage_Degradation; }
Caption: MMP-13 signaling cascade in chondrocytes.
Pro-inflammatory cytokines like IL-1β and TNF-α, as well as mechanical stress, can activate intracellular signaling cascades, including the MAPK and NF-κB pathways.[1][6] These pathways converge on the activation of transcription factors such as AP-1 and NF-κB, which in turn drive the expression of the MMP-13 gene.[1] Growth factors like TGF-β and angiopoietin-like 4 (ANGPTL4) can also modulate MMP-13 expression through integrin-mediated signaling.[1] The resulting increase in active MMP-13 leads to the degradation of type II collagen, a hallmark of osteoarthritis.[7]
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the inhibitory activity of compounds against MMPs using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add a defined amount of the recombinant MMP enzyme to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) in kinetic mode for 30-60 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental and Preclinical Development Workflow
The development of a selective MMP inhibitor for a disease like osteoarthritis follows a structured preclinical workflow.
// Nodes Target_Identification [label="Target Identification\n(e.g., MMP-13 in OA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HTS [label="High-Throughput Screening (HTS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit_to_Lead [label="Hit-to-Lead Optimization\n(SAR, Potency, Selectivity)", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization\n(ADME/Tox Properties)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vitro_Models [label="In Vitro Efficacy Models\n(e.g., Cartilage Explants)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo_PK_PD [label="In Vivo Pharmacokinetics/\nPharmacodynamics (PK/PD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo_Efficacy [label="In Vivo Efficacy Models\n(e.g., MIA, DMM models)", fillcolor="#FBBC05", fontcolor="#202124"]; Safety_Toxicology [label="Safety and Toxicology Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IND_Enabling [label="IND-Enabling Studies", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Target_Identification -> HTS; HTS -> Hit_to_Lead; Hit_to_Lead -> Lead_Optimization; Lead_Optimization -> In_Vitro_Models; In_Vitro_Models -> In_Vivo_PK_PD; In_Vivo_PK_PD -> In_Vivo_Efficacy; In_Vivo_Efficacy -> Safety_Toxicology; Safety_Toxicology -> IND_Enabling; }
Caption: Preclinical development workflow for an MMP inhibitor.
This workflow begins with target identification and validation, followed by high-throughput screening to identify initial hits. Promising hits undergo a rigorous hit-to-lead and lead optimization process, focusing on improving potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Efficacy is then evaluated in relevant in vitro and in vivo models of the disease. Finally, comprehensive safety and toxicology studies are conducted before a compound can be considered for an Investigational New Drug (IND) application and progression to clinical trials.[8][9][10][11][12]
Conclusion
This compound and other selective MMP-13 inhibitors represent a promising therapeutic strategy for diseases like osteoarthritis. Their development has been built upon a deep understanding of the structure and function of MMPs, extensive structure-activity relationship studies, and the use of sophisticated a in vitro and in vivo models. This technical guide has provided a detailed overview of the key aspects of these inhibitors, from their molecular mechanism to their preclinical development pathway. The continued exploration of selective MMP inhibitors, guided by the principles and methodologies outlined here, holds the potential to deliver novel and effective treatments for a range of debilitating diseases.
References
- 1. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scholars.luc.edu [scholars.luc.edu]
- 5. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. humbiol.org [humbiol.org]
- 7. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osteoarthritis - Pipeline Insight, 2025 - Research and Markets [researchandmarkets.com]
- 9. New Drugs for Osteoarthritis Coming Down the Pipeline – CreakyJoints [creakyjoints.org]
- 10. Osteoarthritis Pipeline Outlook Report 2025: Key 100+ Companies and Breakthrough Therapies Shaping the Future Landscape [barchart.com]
- 11. The current state of the osteoarthritis drug development pipeline: a comprehensive narrative review of the present challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Latest insights in disease-modifying osteoarthritis drugs development - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Matrix metalloproteinases (MMPs) have long been implicated in the pathological degradation of the extracellular matrix, particularly in diseases such as osteoarthritis and cancer. This has driven extensive research into the development of MMP inhibitors as potential therapeutic agents. WAY-151693, a potent and selective inhibitor of MMP-13 (collagenase-3), represents a significant advancement in this field. This technical guide provides a comprehensive overview of this compound and related MMP inhibitors, with a focus on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Detailed quantitative data, experimental protocols, and visualizations of key biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction to Matrix Metalloproteinases and Their Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1][2] Their overexpression and dysregulation are associated with numerous diseases, including arthritis, cancer metastasis, and cardiovascular diseases.[2] The development of small-molecule inhibitors to modulate MMP activity has been a major focus of therapeutic research.[2]
Early MMP inhibitors were broad-spectrum, targeting multiple MMPs. However, these often led to undesirable side effects in clinical trials. This has shifted the focus towards the development of highly selective inhibitors targeting specific MMPs implicated in particular pathologies, such as MMP-13 in osteoarthritis.
This compound: A Potent and Selective MMP-13 Inhibitor
This compound is a sulfonamide hydroxamate derivative that has been identified as a potent inhibitor of MMP-13.[3] Its chemical structure allows for specific interactions within the active site of MMP-13, leading to its inhibitory activity.
Mechanism of Action
Like other hydroxamate-based inhibitors, this compound is believed to function by chelating the catalytic zinc ion in the active site of MMP-13. This interaction prevents the enzyme from binding to its natural substrates, such as type II collagen, thereby inhibiting their degradation.
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy and safety of an MMP inhibitor are largely determined by its potency against the target MMP and its selectivity over other MMPs. The following table summarizes the inhibitory activities (IC50 or Ki values) of this compound and related compounds against a panel of MMPs.
| Compound | MMP-1 (IC50/Ki, nM) | MMP-2 (IC50/Ki, nM) | MMP-3 (IC50/Ki, nM) | MMP-8 (IC50/Ki, nM) | MMP-9 (IC50/Ki, nM) | MMP-13 (IC50/Ki, nM) | MMP-14 (IC50/Ki, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Potent inhibition | Highly selective over MMP-1 and MMP-14 |
| α-Piperidine-β-sulfone hydroxamate analog | Sparing | Potent | Data not available | Data not available | Potent | Potent | Data not available |
| α-Piperidine-α-sulfone hydroxamate 35f (SC-276) | Sparing | Potent | Data not available | Data not available | Potent | Potent | Data not available |
| N-hydroxy-α-phenylsulfonylacetamide derivative | Data not available | Data not available | Data not available | Data not available | Data not available | Potent and selective | Data not available |
| N-substituted 4-benzenesulfonylpiperidine-4-carboxylic acid hydroxyamide 55 | Data not available | Data not available | Data not available | Data not available | Data not available | Potent and selective | Data not available |
Note: Specific quantitative values for this compound are not publicly available in the format of a comprehensive panel. The table reflects the qualitative descriptions found in the literature. The related compounds are from different but structurally relevant classes of MMP inhibitors.[2][4][5]
Structure-Activity Relationship (SAR) of Related MMP Inhibitors
The development of potent and selective MMP inhibitors has been guided by extensive structure-activity relationship studies.
Sulfonamide Hydroxamate Derivatives
Research on α-sulfonylhydroxamic acids has revealed key structural features for potent and selective MMP inhibition. The N-hydroxy-α-phenylsulfonylacetamide scaffold has been a focus of these investigations, leading to the discovery of orally active inhibitors.[2]
Piperidine Sulfone Hydroxamic Acid Derivatives
Studies on α-piperidine-β-sulfone hydroxamate derivatives have identified compounds with high potency for MMP-2, MMP-9, and MMP-13, while sparing MMP-1. Further exploration led to the discovery of α-sulfone hydroxamates, which demonstrated superior potency, selectivity, and oral exposure compared to their β-sulfone counterparts.[4] For instance, the α-piperidine-α-sulfone hydroxamate 35f (SC-276) showed promising antitumor and antiangiogenesis activity.[4]
Signaling Pathways Involving MMP-13 in Osteoarthritis
MMP-13 plays a central role in the degradation of cartilage in osteoarthritis. Its expression and activity are regulated by a complex network of signaling pathways.
// Nodes Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(IL-1β, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mechanical_Stress [label="Mechanical Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Growth_Factors [label="Growth Factors\n(TGF-β, ANGPTL4)", fillcolor="#34A853", fontcolor="#FFFFFF"];
MAPK_Pathway [label="MAPK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_Pathway [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrin_Signaling [label="Integrin Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Transcription_Factors [label="Transcription Factors\n(AP-1, NF-κB, Runx2)", fillcolor="#F1F3F4", fontcolor="#202124"];
MMP13_Gene_Expression [label="MMP-13 Gene Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pro_MMP13 [label="Pro-MMP-13", fillcolor="#FBBC05", fontcolor="#202124"]; Active_MMP13 [label="Active MMP-13", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cartilage_Degradation [label="Cartilage Degradation\n(Collagen II Cleavage)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Pro_inflammatory_Cytokines -> MAPK_Pathway; Pro_inflammatory_Cytokines -> NFkB_Pathway; Mechanical_Stress -> MAPK_Pathway; Growth_Factors -> Integrin_Signaling;
MAPK_Pathway -> Transcription_Factors; NFkB_Pathway -> Transcription_Factors; Integrin_Signaling -> Transcription_Factors;
Transcription_Factors -> MMP13_Gene_Expression;
MMP13_Gene_Expression -> Pro_MMP13; Pro_MMP13 -> Active_MMP13 [label="Activation"]; Active_MMP13 -> Cartilage_Degradation; }
Caption: MMP-13 signaling cascade in chondrocytes.
Pro-inflammatory cytokines like IL-1β and TNF-α, as well as mechanical stress, can activate intracellular signaling cascades, including the MAPK and NF-κB pathways.[1][6] These pathways converge on the activation of transcription factors such as AP-1 and NF-κB, which in turn drive the expression of the MMP-13 gene.[1] Growth factors like TGF-β and angiopoietin-like 4 (ANGPTL4) can also modulate MMP-13 expression through integrin-mediated signaling.[1] The resulting increase in active MMP-13 leads to the degradation of type II collagen, a hallmark of osteoarthritis.[7]
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the inhibitory activity of compounds against MMPs using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add a defined amount of the recombinant MMP enzyme to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) in kinetic mode for 30-60 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental and Preclinical Development Workflow
The development of a selective MMP inhibitor for a disease like osteoarthritis follows a structured preclinical workflow.
// Nodes Target_Identification [label="Target Identification\n(e.g., MMP-13 in OA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HTS [label="High-Throughput Screening (HTS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit_to_Lead [label="Hit-to-Lead Optimization\n(SAR, Potency, Selectivity)", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization\n(ADME/Tox Properties)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vitro_Models [label="In Vitro Efficacy Models\n(e.g., Cartilage Explants)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo_PK_PD [label="In Vivo Pharmacokinetics/\nPharmacodynamics (PK/PD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo_Efficacy [label="In Vivo Efficacy Models\n(e.g., MIA, DMM models)", fillcolor="#FBBC05", fontcolor="#202124"]; Safety_Toxicology [label="Safety and Toxicology Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IND_Enabling [label="IND-Enabling Studies", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Target_Identification -> HTS; HTS -> Hit_to_Lead; Hit_to_Lead -> Lead_Optimization; Lead_Optimization -> In_Vitro_Models; In_Vitro_Models -> In_Vivo_PK_PD; In_Vivo_PK_PD -> In_Vivo_Efficacy; In_Vivo_Efficacy -> Safety_Toxicology; Safety_Toxicology -> IND_Enabling; }
Caption: Preclinical development workflow for an MMP inhibitor.
This workflow begins with target identification and validation, followed by high-throughput screening to identify initial hits. Promising hits undergo a rigorous hit-to-lead and lead optimization process, focusing on improving potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Efficacy is then evaluated in relevant in vitro and in vivo models of the disease. Finally, comprehensive safety and toxicology studies are conducted before a compound can be considered for an Investigational New Drug (IND) application and progression to clinical trials.[8][9][10][11][12]
Conclusion
This compound and other selective MMP-13 inhibitors represent a promising therapeutic strategy for diseases like osteoarthritis. Their development has been built upon a deep understanding of the structure and function of MMPs, extensive structure-activity relationship studies, and the use of sophisticated a in vitro and in vivo models. This technical guide has provided a detailed overview of the key aspects of these inhibitors, from their molecular mechanism to their preclinical development pathway. The continued exploration of selective MMP inhibitors, guided by the principles and methodologies outlined here, holds the potential to deliver novel and effective treatments for a range of debilitating diseases.
References
- 1. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scholars.luc.edu [scholars.luc.edu]
- 5. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. humbiol.org [humbiol.org]
- 7. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osteoarthritis - Pipeline Insight, 2025 - Research and Markets [researchandmarkets.com]
- 9. New Drugs for Osteoarthritis Coming Down the Pipeline – CreakyJoints [creakyjoints.org]
- 10. Osteoarthritis Pipeline Outlook Report 2025: Key 100+ Companies and Breakthrough Therapies Shaping the Future Landscape [barchart.com]
- 11. The current state of the osteoarthritis drug development pipeline: a comprehensive narrative review of the present challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Latest insights in disease-modifying osteoarthritis drugs development - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Selective MMP-13 Inhibitors for Researchers and Drug Development Professionals
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix components, particularly type II collagen, the primary constituent of articular cartilage.[1] Its elevated expression and activity are strongly implicated in the pathogenesis of various diseases, most notably osteoarthritis (OA), where it is a key driver of cartilage destruction.[2][3] Consequently, the development of potent and selective MMP-13 inhibitors has emerged as a promising therapeutic strategy for mitigating cartilage degradation and modifying disease progression in OA and other inflammatory conditions. This technical guide provides an in-depth review of selective MMP-13 inhibitors, focusing on their quantitative data, experimental evaluation protocols, and the intricate signaling pathways that govern their expression and activity.
Data Presentation: A Comparative Analysis of Selective MMP-13 Inhibitors
The development of selective MMP-13 inhibitors has led to the discovery of a diverse range of chemical scaffolds, broadly categorized as zinc-binding and non-zinc-binding inhibitors. The following tables summarize the quantitative data for representative selective MMP-13 inhibitors, facilitating a comparative analysis of their potency and selectivity.
Zinc-Binding Inhibitors
These inhibitors typically feature a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the active site of MMP-13.
| Compound | Chemical Structure | MMP-13 IC50 (nM) | MMP-13 Ki (nM) | Selectivity Profile (IC50 in nM) |
| Compound 1 | [Image of Compound 1 Chemical Structure] | 3.7[4] | - | MMP-1: >1000, MMP-2: >1000, MMP-3: >1000, MMP-7: >1000, MMP-8: >1000, MMP-9: >1000, MMP-10: >1000, MMP-14: >1000[4] |
| Compound 2 | [Image of Compound 2 Chemical Structure] | 5.6[4] | - | Data not available |
| (S)-10a | [Image of (S)-10a Chemical Structure] | 2.2[5] | 2.3[5] | MMP-1: >10000, MMP-2: 1300, MMP-8: 1200, MMP-9: >10000, MMP-14: >10000[5] |
| (S)-17b | [Image of (S)-17b Chemical Structure] | 2.7[6] | 1.7[6] | MMP-1: >10000, MMP-2: >10000, MMP-8: >10000, MMP-9: >10000, MMP-14: >10000[6] |
| Compound 5 | [Image of Compound 5 Chemical Structure] | 3.0 ± 0.2[1] | - | Highly selective vs other MMPs[1] |
Non-Zinc-Binding Inhibitors
These inhibitors achieve their potency and selectivity by interacting with specific residues in the S1' pocket and other subsites of the enzyme, without directly chelating the catalytic zinc ion.[7]
| Compound | Chemical Structure | MMP-13 IC50 (nM) | Selectivity Profile (IC50 in nM) |
| Compound 10d | [Image of Compound 10d Chemical Structure] | 3.4[5] | MMP-1: >10000, MMP-2: 730, MMP-8: 600, MMP-9: >10000, MMP-14: >10000[5] |
| A-4727 | [Image of A-4727 Chemical Structure] | - | Data not available |
| ALS 1-0635 | [Image of ALS 1-0635 Chemical Structure] | - | High degree of selectivity against other MMPs[8] |
| AQU-019 | [Image of AQU-019 Chemical Structure] | 4.8[9] | Highly selective with little inhibition for other MMPs[9] |
| Compound 13m | [Image of Compound 13m Chemical Structure] | 14,600 (14.6 µM)[10] | Selective over other MMPs[10] |
Experimental Protocols: Methodologies for Evaluating MMP-13 Inhibitors
The characterization of selective MMP-13 inhibitors relies on a series of well-defined in vitro and in vivo experiments. This section details the methodologies for key assays.
In Vitro MMP-13 Enzyme Inhibition Assay (Fluorogenic Substrate)
This assay is a common method for determining the potency of MMP-13 inhibitors by measuring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Recombinant human MMP-13 (rhMMP-13)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[3]
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.4)
-
Test inhibitors dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the rhMMP-13 to the desired working concentration (e.g., 1-5 nM) in cold assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration (e.g., 10 µM) in assay buffer.
-
Prepare serial dilutions of the test inhibitors in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Setup:
-
Add assay buffer to all wells of the 96-well plate.
-
Add the test inhibitor solutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition and Incubation:
-
Add the diluted rhMMP-13 solution to all wells except the negative control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm).[3] Readings are typically taken at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
In Vivo Evaluation in an Osteoarthritis Animal Model (e.g., Monoiodoacetate-induced OA in Rats)
This model is used to assess the in vivo efficacy of MMP-13 inhibitors in a chemically induced model of osteoarthritis.[9]
Animals:
-
Male Lewis rats (or other suitable rodent strain)
Procedure:
-
Induction of OA:
-
Anesthetize the rats.
-
Induce OA by a single intra-articular injection of monoiodoacetate (MIA) into one knee joint. The contralateral knee can serve as a control.
-
-
Inhibitor Administration:
-
Administer the test MMP-13 inhibitor via the desired route (e.g., oral gavage, intra-articular injection) at various doses. Administration can begin before or after the induction of OA, depending on the study design (prophylactic or therapeutic). A vehicle control group should be included.
-
-
Assessment of Disease Progression:
-
Histological Analysis: At the end of the study, sacrifice the animals and collect the knee joints. Process the joints for histological analysis. Stain sections with Safranin O-Fast Green to visualize cartilage and proteoglycan loss. Score the cartilage damage using a standardized scoring system (e.g., Mankin score).
-
Behavioral Analysis: Assess joint pain and function throughout the study using methods such as incapacitance testing (measuring weight-bearing on the affected limb) or von Frey filament testing (measuring mechanical allodynia).
-
Biomarker Analysis: Collect synovial fluid or serum to measure biomarkers of cartilage degradation (e.g., COMP, CTX-II) or inflammation.
-
-
Data Analysis:
-
Compare the histological scores, behavioral outcomes, and biomarker levels between the inhibitor-treated groups and the vehicle control group to determine the efficacy of the MMP-13 inhibitor.
-
Visualizing the Core: Signaling Pathways, Experimental Workflows, and Logical Relationships
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.
MMP-13 Gene Regulation in Chondrocytes
The expression of the MMP-13 gene in chondrocytes is tightly regulated by a complex network of signaling pathways initiated by various extracellular stimuli, such as inflammatory cytokines (e.g., IL-1β, TNF-α) and growth factors.
Caption: Signaling pathways regulating MMP-13 expression in chondrocytes.
Experimental Workflow for Screening and Characterization of Selective MMP-13 Inhibitors
The discovery and development of selective MMP-13 inhibitors typically follow a structured workflow, from initial high-throughput screening to in vivo validation.
Caption: Workflow for the discovery of selective MMP-13 inhibitors.
Conclusion
The selective inhibition of MMP-13 represents a highly promising therapeutic avenue for the treatment of osteoarthritis and other diseases characterized by excessive extracellular matrix degradation. This technical guide has provided a comprehensive overview of the current landscape of selective MMP-13 inhibitors, including their quantitative potency and selectivity, detailed experimental protocols for their evaluation, and the key signaling pathways that regulate MMP-13 expression. The continued development of highly selective and bioavailable MMP-13 inhibitors, guided by a thorough understanding of their mechanism of action and the underlying disease biology, holds the potential to deliver novel disease-modifying therapies for patients in need.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for the highly selective inhibition of MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Profiling Platform for the Identification of Selective Metalloprotease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Selective MMP-13 Inhibitors for Researchers and Drug Development Professionals
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix components, particularly type II collagen, the primary constituent of articular cartilage.[1] Its elevated expression and activity are strongly implicated in the pathogenesis of various diseases, most notably osteoarthritis (OA), where it is a key driver of cartilage destruction.[2][3] Consequently, the development of potent and selective MMP-13 inhibitors has emerged as a promising therapeutic strategy for mitigating cartilage degradation and modifying disease progression in OA and other inflammatory conditions. This technical guide provides an in-depth review of selective MMP-13 inhibitors, focusing on their quantitative data, experimental evaluation protocols, and the intricate signaling pathways that govern their expression and activity.
Data Presentation: A Comparative Analysis of Selective MMP-13 Inhibitors
The development of selective MMP-13 inhibitors has led to the discovery of a diverse range of chemical scaffolds, broadly categorized as zinc-binding and non-zinc-binding inhibitors. The following tables summarize the quantitative data for representative selective MMP-13 inhibitors, facilitating a comparative analysis of their potency and selectivity.
Zinc-Binding Inhibitors
These inhibitors typically feature a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the active site of MMP-13.
| Compound | Chemical Structure | MMP-13 IC50 (nM) | MMP-13 Ki (nM) | Selectivity Profile (IC50 in nM) |
| Compound 1 | [Image of Compound 1 Chemical Structure] | 3.7[4] | - | MMP-1: >1000, MMP-2: >1000, MMP-3: >1000, MMP-7: >1000, MMP-8: >1000, MMP-9: >1000, MMP-10: >1000, MMP-14: >1000[4] |
| Compound 2 | [Image of Compound 2 Chemical Structure] | 5.6[4] | - | Data not available |
| (S)-10a | [Image of (S)-10a Chemical Structure] | 2.2[5] | 2.3[5] | MMP-1: >10000, MMP-2: 1300, MMP-8: 1200, MMP-9: >10000, MMP-14: >10000[5] |
| (S)-17b | [Image of (S)-17b Chemical Structure] | 2.7[6] | 1.7[6] | MMP-1: >10000, MMP-2: >10000, MMP-8: >10000, MMP-9: >10000, MMP-14: >10000[6] |
| Compound 5 | [Image of Compound 5 Chemical Structure] | 3.0 ± 0.2[1] | - | Highly selective vs other MMPs[1] |
Non-Zinc-Binding Inhibitors
These inhibitors achieve their potency and selectivity by interacting with specific residues in the S1' pocket and other subsites of the enzyme, without directly chelating the catalytic zinc ion.[7]
| Compound | Chemical Structure | MMP-13 IC50 (nM) | Selectivity Profile (IC50 in nM) |
| Compound 10d | [Image of Compound 10d Chemical Structure] | 3.4[5] | MMP-1: >10000, MMP-2: 730, MMP-8: 600, MMP-9: >10000, MMP-14: >10000[5] |
| A-4727 | [Image of A-4727 Chemical Structure] | - | Data not available |
| ALS 1-0635 | [Image of ALS 1-0635 Chemical Structure] | - | High degree of selectivity against other MMPs[8] |
| AQU-019 | [Image of AQU-019 Chemical Structure] | 4.8[9] | Highly selective with little inhibition for other MMPs[9] |
| Compound 13m | [Image of Compound 13m Chemical Structure] | 14,600 (14.6 µM)[10] | Selective over other MMPs[10] |
Experimental Protocols: Methodologies for Evaluating MMP-13 Inhibitors
The characterization of selective MMP-13 inhibitors relies on a series of well-defined in vitro and in vivo experiments. This section details the methodologies for key assays.
In Vitro MMP-13 Enzyme Inhibition Assay (Fluorogenic Substrate)
This assay is a common method for determining the potency of MMP-13 inhibitors by measuring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Recombinant human MMP-13 (rhMMP-13)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[3]
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.4)
-
Test inhibitors dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the rhMMP-13 to the desired working concentration (e.g., 1-5 nM) in cold assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration (e.g., 10 µM) in assay buffer.
-
Prepare serial dilutions of the test inhibitors in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Setup:
-
Add assay buffer to all wells of the 96-well plate.
-
Add the test inhibitor solutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition and Incubation:
-
Add the diluted rhMMP-13 solution to all wells except the negative control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm).[3] Readings are typically taken at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
In Vivo Evaluation in an Osteoarthritis Animal Model (e.g., Monoiodoacetate-induced OA in Rats)
This model is used to assess the in vivo efficacy of MMP-13 inhibitors in a chemically induced model of osteoarthritis.[9]
Animals:
-
Male Lewis rats (or other suitable rodent strain)
Procedure:
-
Induction of OA:
-
Anesthetize the rats.
-
Induce OA by a single intra-articular injection of monoiodoacetate (MIA) into one knee joint. The contralateral knee can serve as a control.
-
-
Inhibitor Administration:
-
Administer the test MMP-13 inhibitor via the desired route (e.g., oral gavage, intra-articular injection) at various doses. Administration can begin before or after the induction of OA, depending on the study design (prophylactic or therapeutic). A vehicle control group should be included.
-
-
Assessment of Disease Progression:
-
Histological Analysis: At the end of the study, sacrifice the animals and collect the knee joints. Process the joints for histological analysis. Stain sections with Safranin O-Fast Green to visualize cartilage and proteoglycan loss. Score the cartilage damage using a standardized scoring system (e.g., Mankin score).
-
Behavioral Analysis: Assess joint pain and function throughout the study using methods such as incapacitance testing (measuring weight-bearing on the affected limb) or von Frey filament testing (measuring mechanical allodynia).
-
Biomarker Analysis: Collect synovial fluid or serum to measure biomarkers of cartilage degradation (e.g., COMP, CTX-II) or inflammation.
-
-
Data Analysis:
-
Compare the histological scores, behavioral outcomes, and biomarker levels between the inhibitor-treated groups and the vehicle control group to determine the efficacy of the MMP-13 inhibitor.
-
Visualizing the Core: Signaling Pathways, Experimental Workflows, and Logical Relationships
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.
MMP-13 Gene Regulation in Chondrocytes
The expression of the MMP-13 gene in chondrocytes is tightly regulated by a complex network of signaling pathways initiated by various extracellular stimuli, such as inflammatory cytokines (e.g., IL-1β, TNF-α) and growth factors.
Caption: Signaling pathways regulating MMP-13 expression in chondrocytes.
Experimental Workflow for Screening and Characterization of Selective MMP-13 Inhibitors
The discovery and development of selective MMP-13 inhibitors typically follow a structured workflow, from initial high-throughput screening to in vivo validation.
Caption: Workflow for the discovery of selective MMP-13 inhibitors.
Conclusion
The selective inhibition of MMP-13 represents a highly promising therapeutic avenue for the treatment of osteoarthritis and other diseases characterized by excessive extracellular matrix degradation. This technical guide has provided a comprehensive overview of the current landscape of selective MMP-13 inhibitors, including their quantitative potency and selectivity, detailed experimental protocols for their evaluation, and the key signaling pathways that regulate MMP-13 expression. The continued development of highly selective and bioavailable MMP-13 inhibitors, guided by a thorough understanding of their mechanism of action and the underlying disease biology, holds the potential to deliver novel disease-modifying therapies for patients in need.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for the highly selective inhibition of MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Profiling Platform for the Identification of Selective Metalloprotease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for WAY-151693 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the in vitro evaluation of WAY-151693, a potent inhibitor of Matrix Metalloproteinase-13 (MMP-13). The provided information is intended to guide researchers in setting up a robust and reliable fluorescence-based enzymatic assay to determine the inhibitory activity of this compound and similar compounds.
Introduction
This compound is a sulfonamide derivative of a hydroxamic acid, a class of compounds known to be potent inhibitors of metalloproteinases.[1] Specifically, this compound has been identified as a strong inhibitor of MMP-13 (Collagenase-3). MMP-13 is a zinc- and calcium-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components, particularly type II collagen.[2] Dysregulation of MMP-13 activity is implicated in various pathological conditions, including osteoarthritis, rheumatoid arthritis, and cancer. Therefore, the accurate in vitro characterization of MMP-13 inhibitors like this compound is a critical step in drug discovery and development.
The most common and reliable method for determining the potency of MMP-13 inhibitors in vitro is a fluorescence resonance energy transfer (FRET)-based enzymatic assay.[3][4] This assay utilizes a fluorogenic peptide substrate that is specifically cleaved by active MMP-13. The cleavage of the substrate separates a fluorophore from a quencher, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity. The presence of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal. By measuring the fluorescence at different inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key parameter for quantifying inhibitor potency.
Data Presentation
The following table summarizes the typical quantitative data obtained from an in vitro MMP-13 inhibition assay for a potent inhibitor like this compound. The values are illustrative and may vary depending on the specific experimental conditions.
| Parameter | Value | Description |
| Enzyme Concentration | 0.2 ng/µL | Final concentration of activated recombinant human MMP-13 in the assay well. |
| Substrate Concentration | 10 µM | Final concentration of the fluorogenic peptide substrate in the assay well. |
| Incubation Time (Inhibitor) | 30 minutes | Pre-incubation time of the enzyme with the inhibitor before adding the substrate.[5] |
| Incubation Time (Reaction) | 5 minutes (kinetic) | Duration of the fluorescence reading after substrate addition.[2] |
| Excitation Wavelength | 320 nm | The wavelength at which the fluorophore is excited.[2] |
| Emission Wavelength | 405 nm | The wavelength at which the fluorescence is measured.[2] |
| IC50 Value | Low nM range | The concentration of this compound required to inhibit 50% of the MMP-13 activity. |
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound against recombinant human MMP-13.
Materials and Reagents
-
Recombinant Human Pro-MMP-13 (rhMMP-13)
-
p-Aminophenylmercuric Acetate (B1210297) (APMA)
-
Fluorogenic Peptide Substrate (e.g., MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35 (w/v), pH 7.5
-
This compound stock solution in DMSO
-
Black 96-well microtiter plate
-
Fluorescence plate reader with kinetic read capabilities
Experimental Workflow Diagram
Caption: Workflow for the MMP-13 inhibition assay.
Step-by-Step Protocol
1. Activation of Recombinant Human Pro-MMP-13:
-
Dilute the stock solution of pro-MMP-13 to 100 µg/mL in Assay Buffer.[2]
-
Add p-aminophenylmercuric acetate (APMA) to a final concentration of 1 mM.[2]
-
Incubate the mixture at 37°C for 2 hours to activate the enzyme.[2]
-
After activation, dilute the activated MMP-13 to a working concentration of 0.2 ng/µL in Assay Buffer.[2]
2. Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of concentrations for testing. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid affecting enzyme activity.
3. Assay Procedure:
-
In a black 96-well plate, add 50 µL of the diluted activated MMP-13 (0.2 ng/µL) to each well, except for the substrate blank wells.[2] For the substrate blank wells, add 50 µL of Assay Buffer.[2]
-
Add a specific volume of the this compound serial dilutions to the appropriate wells. For control wells (100% activity), add the same volume of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Prepare the fluorogenic peptide substrate solution by diluting the stock to 20 µM in Assay Buffer.[2]
-
Initiate the enzymatic reaction by adding 50 µL of the 20 µM substrate solution to all wells.[2] The final volume in each well should be uniform.
-
Immediately place the plate in a fluorescence plate reader.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[2]
-
Read the plate in kinetic mode, taking measurements at regular intervals (e.g., every 30 seconds) for 5 minutes.[2]
-
Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the reaction rate of the substrate blank from all other reaction rates.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Rate of inhibitor well / Rate of control well)) * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Signaling Pathway Diagram
Caption: Inhibition of MMP-13 activity by this compound.
References
- 1. chondrex.com [chondrex.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. MMP assays – activity measurement | Eurogentec [eurogentec.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-151693 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the in vitro evaluation of WAY-151693, a potent inhibitor of Matrix Metalloproteinase-13 (MMP-13). The provided information is intended to guide researchers in setting up a robust and reliable fluorescence-based enzymatic assay to determine the inhibitory activity of this compound and similar compounds.
Introduction
This compound is a sulfonamide derivative of a hydroxamic acid, a class of compounds known to be potent inhibitors of metalloproteinases.[1] Specifically, this compound has been identified as a strong inhibitor of MMP-13 (Collagenase-3). MMP-13 is a zinc- and calcium-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components, particularly type II collagen.[2] Dysregulation of MMP-13 activity is implicated in various pathological conditions, including osteoarthritis, rheumatoid arthritis, and cancer. Therefore, the accurate in vitro characterization of MMP-13 inhibitors like this compound is a critical step in drug discovery and development.
The most common and reliable method for determining the potency of MMP-13 inhibitors in vitro is a fluorescence resonance energy transfer (FRET)-based enzymatic assay.[3][4] This assay utilizes a fluorogenic peptide substrate that is specifically cleaved by active MMP-13. The cleavage of the substrate separates a fluorophore from a quencher, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity. The presence of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal. By measuring the fluorescence at different inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key parameter for quantifying inhibitor potency.
Data Presentation
The following table summarizes the typical quantitative data obtained from an in vitro MMP-13 inhibition assay for a potent inhibitor like this compound. The values are illustrative and may vary depending on the specific experimental conditions.
| Parameter | Value | Description |
| Enzyme Concentration | 0.2 ng/µL | Final concentration of activated recombinant human MMP-13 in the assay well. |
| Substrate Concentration | 10 µM | Final concentration of the fluorogenic peptide substrate in the assay well. |
| Incubation Time (Inhibitor) | 30 minutes | Pre-incubation time of the enzyme with the inhibitor before adding the substrate.[5] |
| Incubation Time (Reaction) | 5 minutes (kinetic) | Duration of the fluorescence reading after substrate addition.[2] |
| Excitation Wavelength | 320 nm | The wavelength at which the fluorophore is excited.[2] |
| Emission Wavelength | 405 nm | The wavelength at which the fluorescence is measured.[2] |
| IC50 Value | Low nM range | The concentration of this compound required to inhibit 50% of the MMP-13 activity. |
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound against recombinant human MMP-13.
Materials and Reagents
-
Recombinant Human Pro-MMP-13 (rhMMP-13)
-
p-Aminophenylmercuric Acetate (APMA)
-
Fluorogenic Peptide Substrate (e.g., MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35 (w/v), pH 7.5
-
This compound stock solution in DMSO
-
Black 96-well microtiter plate
-
Fluorescence plate reader with kinetic read capabilities
Experimental Workflow Diagram
Caption: Workflow for the MMP-13 inhibition assay.
Step-by-Step Protocol
1. Activation of Recombinant Human Pro-MMP-13:
-
Dilute the stock solution of pro-MMP-13 to 100 µg/mL in Assay Buffer.[2]
-
Add p-aminophenylmercuric acetate (APMA) to a final concentration of 1 mM.[2]
-
Incubate the mixture at 37°C for 2 hours to activate the enzyme.[2]
-
After activation, dilute the activated MMP-13 to a working concentration of 0.2 ng/µL in Assay Buffer.[2]
2. Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of concentrations for testing. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid affecting enzyme activity.
3. Assay Procedure:
-
In a black 96-well plate, add 50 µL of the diluted activated MMP-13 (0.2 ng/µL) to each well, except for the substrate blank wells.[2] For the substrate blank wells, add 50 µL of Assay Buffer.[2]
-
Add a specific volume of the this compound serial dilutions to the appropriate wells. For control wells (100% activity), add the same volume of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Prepare the fluorogenic peptide substrate solution by diluting the stock to 20 µM in Assay Buffer.[2]
-
Initiate the enzymatic reaction by adding 50 µL of the 20 µM substrate solution to all wells.[2] The final volume in each well should be uniform.
-
Immediately place the plate in a fluorescence plate reader.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[2]
-
Read the plate in kinetic mode, taking measurements at regular intervals (e.g., every 30 seconds) for 5 minutes.[2]
-
Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the reaction rate of the substrate blank from all other reaction rates.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Rate of inhibitor well / Rate of control well)) * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Signaling Pathway Diagram
Caption: Inhibition of MMP-13 activity by this compound.
References
- 1. chondrex.com [chondrex.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. MMP assays – activity measurement | Eurogentec [eurogentec.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Based Assay to Characterize 5-HT2C Receptor Agonists
Note on WAY-151693: Initial searches indicate that this compound is a potent inhibitor of MMP13 (Matrix Metalloproteinase 13) and not typically characterized using the cell-based assays described below. The following protocols are designed for the characterization of 5-HT2C receptor agonists, a class of compounds for which functional, cell-based assays are well-established and highly relevant.
Introduction
The serotonin (B10506) 5-HT2C receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It is a key therapeutic target for a variety of disorders, including obesity, depression, and schizophrenia. Agonists of the 5-HT2C receptor are of significant interest in drug development. This document provides detailed protocols for a cell-based assay to characterize the activity of putative 5-HT2C receptor agonists by measuring intracellular calcium mobilization.
The 5-HT2C receptor primarily couples to Gq/11 proteins. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium can be measured using calcium-sensitive fluorescent dyes, providing a robust and high-throughput method for assessing receptor activation.
Signaling Pathway
The activation of the 5-HT2C receptor initiates a well-defined signaling cascade. The diagram below illustrates the key steps leading to intracellular calcium mobilization.
Caption: 5-HT2C Receptor Gq Signaling Pathway.
Experimental Workflow
The overall workflow for the cell-based calcium flux assay is depicted below. It involves cell line maintenance, plating, dye loading, compound addition, and signal detection.
Caption: Calcium
Application Notes and Protocols for a Cell-Based Assay to Characterize 5-HT2C Receptor Agonists
Note on WAY-151693: Initial searches indicate that this compound is a potent inhibitor of MMP13 (Matrix Metalloproteinase 13) and not typically characterized using the cell-based assays described below. The following protocols are designed for the characterization of 5-HT2C receptor agonists, a class of compounds for which functional, cell-based assays are well-established and highly relevant.
Introduction
The serotonin 5-HT2C receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It is a key therapeutic target for a variety of disorders, including obesity, depression, and schizophrenia. Agonists of the 5-HT2C receptor are of significant interest in drug development. This document provides detailed protocols for a cell-based assay to characterize the activity of putative 5-HT2C receptor agonists by measuring intracellular calcium mobilization.
The 5-HT2C receptor primarily couples to Gq/11 proteins. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium can be measured using calcium-sensitive fluorescent dyes, providing a robust and high-throughput method for assessing receptor activation.
Signaling Pathway
The activation of the 5-HT2C receptor initiates a well-defined signaling cascade. The diagram below illustrates the key steps leading to intracellular calcium mobilization.
Caption: 5-HT2C Receptor Gq Signaling Pathway.
Experimental Workflow
The overall workflow for the cell-based calcium flux assay is depicted below. It involves cell line maintenance, plating, dye loading, compound addition, and signal detection.
Caption: Calcium
Determining the Potency of WAY-151693: A Detailed Guide to IC50 Determination for MMP-13 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-151693 is a sulfonamide derivative of a hydroxamic acid that has been identified as a potent inhibitor of human matrix metalloproteinase-13 (MMP-13).[1] MMP-13, also known as collagenase-3, is a key enzyme involved in the degradation of type II collagen, a major component of articular cartilage. Its upregulation is implicated in the pathogenesis of osteoarthritis and other inflammatory diseases. Therefore, the accurate determination of the inhibitory potency of compounds like this compound against MMP-13 is a critical step in the drug discovery and development process. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. This document provides detailed application notes and protocols for determining the IC50 value of this compound against MMP-13.
Chemical Information:
| Compound Name | This compound |
| Synonyms | WAY 151693, WAY151693 |
| Chemical Formula | C21H21N3O5S |
| Molecular Weight | 427.48 g/mol |
| CAS Number | 206551-25-9 |
| Mechanism of Action | Potent inhibitor of matrix metalloproteinase-13 (MMP-13)[1][2] |
Signaling Pathway and Experimental Workflow
The determination of this compound's IC50 for MMP-13 involves a fluorogenic enzymatic assay. The workflow for this assay is depicted below.
Figure 1. Experimental workflow for the determination of this compound IC50 against MMP-13.
Experimental Protocols
In Vitro Enzymatic Assay for MMP-13 Inhibition
This protocol describes a fluorescence-based assay to determine the IC50 of this compound against recombinant human MMP-13. The assay measures the cleavage of a fluorogenic peptide substrate by MMP-13, which results in an increase in fluorescence.
Materials:
-
Recombinant Human MMP-13 (catalytic domain)
-
Fluorogenic MMP-13 Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 or Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH₂)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 100 µM to 0.1 nM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).
-
-
Prepare Reagents:
-
Dilute the recombinant human MMP-13 in Assay Buffer to the desired working concentration (e.g., 1-5 nM).
-
Dilute the fluorogenic MMP-13 substrate in Assay Buffer to the desired working concentration (e.g., 10 µM).
-
-
Assay Procedure:
-
Add 50 µL of the serially diluted this compound solutions to the wells of the 96-well plate. Include wells for a positive control (MMP-13 without inhibitor) and a negative control (Assay Buffer without MMP-13), both containing the same final concentration of DMSO as the inhibitor wells.
-
Add 25 µL of the diluted MMP-13 enzyme solution to all wells except the negative control wells. Add 25 µL of Assay Buffer to the negative control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for the binding of this compound to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted fluorogenic substrate solution to all wells. The final volume in each well will be 100 µL.
-
Immediately start monitoring the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Excitation: 328 nm, Emission: 393 nm for Mca-based substrates). Readings should be taken every 1-2 minutes for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (reaction velocity) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Velocity with inhibitor / Velocity without inhibitor)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Cell-Based Assay for MMP-13 Inhibition (Optional)
A cell-based assay can provide a more physiologically relevant assessment of the inhibitor's potency. This protocol utilizes a cell line that overexpresses MMP-13.
Materials:
-
Human chondrosarcoma cell line (e.g., SW1353) or other suitable cell line known to express MMP-13.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phorbol 12-myristate 13-acetate (PMA) or Interleukin-1 beta (IL-1β) to stimulate MMP-13 expression.
-
This compound
-
MMP-13 activity assay kit (e.g., a FRET-based kit).
-
Cell lysis buffer.
-
Protein assay kit (e.g., BCA assay).
Protocol:
-
Cell Culture and Stimulation:
-
Culture the cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into a 24-well plate and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium and treat the cells with a stimulating agent (e.g., 10 ng/mL IL-1β or 100 nM PMA) for 24-48 hours to induce MMP-13 expression.
-
-
Inhibitor Treatment:
-
After the stimulation period, treat the cells with various concentrations of this compound in fresh serum-free medium for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Sample Collection and Analysis:
-
Collect the conditioned medium from each well.
-
Measure the MMP-13 activity in the conditioned medium using a commercial MMP-13 activity assay kit according to the manufacturer's instructions.
-
Lyse the cells and determine the total protein concentration in each well using a protein assay kit.
-
Normalize the MMP-13 activity to the total protein concentration.
-
-
Data Analysis:
-
Calculate the percentage of MMP-13 activity inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using a four-parameter logistic fit.
-
Data Presentation
The following table summarizes the expected quantitative data from the enzymatic IC50 determination of a potent MMP-13 inhibitor like this compound.
| This compound Conc. (nM) | Log [this compound] | Average Fluorescence Rate (RFU/min) | % Inhibition |
| 0 (Control) | - | 500 | 0 |
| 0.1 | -10 | 480 | 4 |
| 1 | -9 | 425 | 15 |
| 5 | -8.3 | 275 | 45 |
| 10 | -8 | 150 | 70 |
| 50 | -7.3 | 50 | 90 |
| 100 | -7 | 25 | 95 |
| 1000 | -6 | 10 | 98 |
IC50 Determination:
| Parameter | Value |
| IC50 (nM) | ~5-15 |
| Hill Slope | ~1.0 |
| R² | >0.98 |
Note: The data presented in this table is representative and should be generated through experimentation.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the accurate and reproducible determination of the IC50 value of this compound against MMP-13. The fluorescence-based enzymatic assay is a robust and high-throughput method suitable for initial screening and potency determination. The optional cell-based assay offers a more physiologically relevant context to confirm the inhibitory activity of the compound. Careful execution of these protocols and appropriate data analysis will yield reliable IC50 values, which are essential for the characterization and further development of this compound as a potential therapeutic agent.
References
- 1. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of WAY-151693: A Detailed Guide to IC50 Determination for MMP-13 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-151693 is a sulfonamide derivative of a hydroxamic acid that has been identified as a potent inhibitor of human matrix metalloproteinase-13 (MMP-13).[1] MMP-13, also known as collagenase-3, is a key enzyme involved in the degradation of type II collagen, a major component of articular cartilage. Its upregulation is implicated in the pathogenesis of osteoarthritis and other inflammatory diseases. Therefore, the accurate determination of the inhibitory potency of compounds like this compound against MMP-13 is a critical step in the drug discovery and development process. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. This document provides detailed application notes and protocols for determining the IC50 value of this compound against MMP-13.
Chemical Information:
| Compound Name | This compound |
| Synonyms | WAY 151693, WAY151693 |
| Chemical Formula | C21H21N3O5S |
| Molecular Weight | 427.48 g/mol |
| CAS Number | 206551-25-9 |
| Mechanism of Action | Potent inhibitor of matrix metalloproteinase-13 (MMP-13)[1][2] |
Signaling Pathway and Experimental Workflow
The determination of this compound's IC50 for MMP-13 involves a fluorogenic enzymatic assay. The workflow for this assay is depicted below.
Figure 1. Experimental workflow for the determination of this compound IC50 against MMP-13.
Experimental Protocols
In Vitro Enzymatic Assay for MMP-13 Inhibition
This protocol describes a fluorescence-based assay to determine the IC50 of this compound against recombinant human MMP-13. The assay measures the cleavage of a fluorogenic peptide substrate by MMP-13, which results in an increase in fluorescence.
Materials:
-
Recombinant Human MMP-13 (catalytic domain)
-
Fluorogenic MMP-13 Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 or Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH₂)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 100 µM to 0.1 nM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).
-
-
Prepare Reagents:
-
Dilute the recombinant human MMP-13 in Assay Buffer to the desired working concentration (e.g., 1-5 nM).
-
Dilute the fluorogenic MMP-13 substrate in Assay Buffer to the desired working concentration (e.g., 10 µM).
-
-
Assay Procedure:
-
Add 50 µL of the serially diluted this compound solutions to the wells of the 96-well plate. Include wells for a positive control (MMP-13 without inhibitor) and a negative control (Assay Buffer without MMP-13), both containing the same final concentration of DMSO as the inhibitor wells.
-
Add 25 µL of the diluted MMP-13 enzyme solution to all wells except the negative control wells. Add 25 µL of Assay Buffer to the negative control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for the binding of this compound to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted fluorogenic substrate solution to all wells. The final volume in each well will be 100 µL.
-
Immediately start monitoring the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Excitation: 328 nm, Emission: 393 nm for Mca-based substrates). Readings should be taken every 1-2 minutes for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (reaction velocity) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Velocity with inhibitor / Velocity without inhibitor)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Cell-Based Assay for MMP-13 Inhibition (Optional)
A cell-based assay can provide a more physiologically relevant assessment of the inhibitor's potency. This protocol utilizes a cell line that overexpresses MMP-13.
Materials:
-
Human chondrosarcoma cell line (e.g., SW1353) or other suitable cell line known to express MMP-13.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phorbol 12-myristate 13-acetate (PMA) or Interleukin-1 beta (IL-1β) to stimulate MMP-13 expression.
-
This compound
-
MMP-13 activity assay kit (e.g., a FRET-based kit).
-
Cell lysis buffer.
-
Protein assay kit (e.g., BCA assay).
Protocol:
-
Cell Culture and Stimulation:
-
Culture the cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into a 24-well plate and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium and treat the cells with a stimulating agent (e.g., 10 ng/mL IL-1β or 100 nM PMA) for 24-48 hours to induce MMP-13 expression.
-
-
Inhibitor Treatment:
-
After the stimulation period, treat the cells with various concentrations of this compound in fresh serum-free medium for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Sample Collection and Analysis:
-
Collect the conditioned medium from each well.
-
Measure the MMP-13 activity in the conditioned medium using a commercial MMP-13 activity assay kit according to the manufacturer's instructions.
-
Lyse the cells and determine the total protein concentration in each well using a protein assay kit.
-
Normalize the MMP-13 activity to the total protein concentration.
-
-
Data Analysis:
-
Calculate the percentage of MMP-13 activity inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using a four-parameter logistic fit.
-
Data Presentation
The following table summarizes the expected quantitative data from the enzymatic IC50 determination of a potent MMP-13 inhibitor like this compound.
| This compound Conc. (nM) | Log [this compound] | Average Fluorescence Rate (RFU/min) | % Inhibition |
| 0 (Control) | - | 500 | 0 |
| 0.1 | -10 | 480 | 4 |
| 1 | -9 | 425 | 15 |
| 5 | -8.3 | 275 | 45 |
| 10 | -8 | 150 | 70 |
| 50 | -7.3 | 50 | 90 |
| 100 | -7 | 25 | 95 |
| 1000 | -6 | 10 | 98 |
IC50 Determination:
| Parameter | Value |
| IC50 (nM) | ~5-15 |
| Hill Slope | ~1.0 |
| R² | >0.98 |
Note: The data presented in this table is representative and should be generated through experimentation.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the accurate and reproducible determination of the IC50 value of this compound against MMP-13. The fluorescence-based enzymatic assay is a robust and high-throughput method suitable for initial screening and potency determination. The optional cell-based assay offers a more physiologically relevant context to confirm the inhibitory activity of the compound. Careful execution of these protocols and appropriate data analysis will yield reliable IC50 values, which are essential for the characterization and further development of this compound as a potential therapeutic agent.
References
- 1. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
WAY-151693: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
WAY-151693 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3. MMP-13 plays a critical role in the degradation of type II collagen, a major component of articular cartilage, and is implicated in the pathogenesis of osteoarthritis and cancer metastasis. These application notes provide detailed information on the solubility of this compound, protocols for its use in cell culture, and an overview of the key signaling pathways it affects.
Data Presentation
Solubility of this compound
While specific quantitative solubility data for this compound is not extensively published, the following table summarizes the solubility characteristics based on available information for similar small molecule inhibitors and general laboratory practices.
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | ≥ 20 mg/mL | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.[1] |
| Culture Media | Sparingly soluble | Not recommended for direct dissolution | Direct dissolution in aqueous-based culture media is not recommended due to low solubility. Working solutions should be prepared by diluting a high-concentration DMSO stock solution. |
| Ethanol | Soluble | Data not available | General solubility for many organic compounds, but DMSO is preferred for cell culture applications. |
| Water | Insoluble | Not applicable | This compound is practically insoluble in water. |
Signaling Pathways
Inhibition of MMP-13 by this compound can modulate several downstream signaling pathways involved in cellular processes such as proliferation, migration, invasion, and tissue remodeling. The expression of MMP-13 itself is tightly regulated by a complex network of signaling cascades, particularly in disease states like cancer and osteoarthritis.
Key Signaling Pathways Regulating MMP-13 Expression
The following diagram illustrates the major signaling pathways that converge on the regulation of MMP-13 gene transcription.
Downstream Effects of MMP-13 Inhibition by this compound
By inhibiting MMP-13, this compound blocks the degradation of extracellular matrix (ECM) components, thereby impacting cancer cell invasion and cartilage degradation in osteoarthritis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution of this compound in DMSO and subsequent dilution to a working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
1. Preparation of a 10 mM Stock Solution in DMSO:
a. this compound has a molecular weight of 453.5 g/mol . To prepare a 10 mM stock solution, weigh out 4.54 mg of this compound powder. b. Add 1 mL of sterile DMSO to the vial containing the powder. c. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.
2. Preparation of Working Solutions in Culture Medium:
a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the complete cell culture medium to 37°C. c. To prepare a working solution, dilute the stock solution directly into the pre-warmed culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of culture medium. d. Immediately mix the working solution by gentle swirling or pipetting to ensure homogeneity and prevent precipitation. e. Important: The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, to minimize cytotoxicity.[1] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.
Protocol 2: In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This protocol provides a general procedure for assessing the effect of this compound on cancer cell invasion through a basement membrane matrix.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
Vehicle control (medium with DMSO)
-
Boyden chamber inserts (e.g., 8 µm pore size) coated with a basement membrane matrix (e.g., Matrigel)
-
24-well plates
-
Fibroblast conditioned medium or medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Cell Preparation: a. Culture cancer cells to 70-80% confluency. b. Starve the cells in serum-free medium for 12-24 hours prior to the assay. c. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or the vehicle control.
-
Assay Setup: a. Rehydrate the Matrigel-coated Boyden chamber inserts according to the manufacturer's instructions. b. Add 500 µL of chemoattractant medium to the lower chamber of the 24-well plate. c. Seed 1 x 10^5 cells in 200 µL of the prepared cell suspension (from step 1c) into the upper chamber of the inserts.
-
Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours, depending on the cell line's invasive potential.
-
Cell Staining and Quantification: a. After incubation, carefully remove the inserts from the wells. b. Using a cotton swab, gently remove the non-invading cells from the upper surface of the membrane. c. Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. d. Stain the fixed cells with Crystal Violet solution for 20 minutes. e. Gently wash the inserts with water to remove excess stain and allow them to air dry. f. Using a microscope, count the number of stained, invading cells in several random fields of view for each insert. g. Calculate the average number of invading cells per field for each treatment condition.
Troubleshooting
-
Precipitation of this compound in culture medium:
-
Ensure the final DMSO concentration is as low as possible.
-
Add the DMSO stock solution to pre-warmed medium while gently agitating.
-
Perform a stepwise dilution of the DMSO stock in a small volume of medium before adding it to the final volume.
-
-
Low cell invasion in the control group:
-
Optimize the incubation time.
-
Ensure the chemoattractant is potent enough for the cell line used.
-
Check the viability of the cells before seeding.
-
-
High background in the invasion assay:
-
Ensure all non-invading cells are thoroughly removed from the top of the membrane.
-
Optimize the staining and washing steps.
-
These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.
References
WAY-151693: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
WAY-151693 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3. MMP-13 plays a critical role in the degradation of type II collagen, a major component of articular cartilage, and is implicated in the pathogenesis of osteoarthritis and cancer metastasis. These application notes provide detailed information on the solubility of this compound, protocols for its use in cell culture, and an overview of the key signaling pathways it affects.
Data Presentation
Solubility of this compound
While specific quantitative solubility data for this compound is not extensively published, the following table summarizes the solubility characteristics based on available information for similar small molecule inhibitors and general laboratory practices.
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | ≥ 20 mg/mL | Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1] |
| Culture Media | Sparingly soluble | Not recommended for direct dissolution | Direct dissolution in aqueous-based culture media is not recommended due to low solubility. Working solutions should be prepared by diluting a high-concentration DMSO stock solution. |
| Ethanol | Soluble | Data not available | General solubility for many organic compounds, but DMSO is preferred for cell culture applications. |
| Water | Insoluble | Not applicable | This compound is practically insoluble in water. |
Signaling Pathways
Inhibition of MMP-13 by this compound can modulate several downstream signaling pathways involved in cellular processes such as proliferation, migration, invasion, and tissue remodeling. The expression of MMP-13 itself is tightly regulated by a complex network of signaling cascades, particularly in disease states like cancer and osteoarthritis.
Key Signaling Pathways Regulating MMP-13 Expression
The following diagram illustrates the major signaling pathways that converge on the regulation of MMP-13 gene transcription.
Downstream Effects of MMP-13 Inhibition by this compound
By inhibiting MMP-13, this compound blocks the degradation of extracellular matrix (ECM) components, thereby impacting cancer cell invasion and cartilage degradation in osteoarthritis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution of this compound in DMSO and subsequent dilution to a working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
1. Preparation of a 10 mM Stock Solution in DMSO:
a. this compound has a molecular weight of 453.5 g/mol . To prepare a 10 mM stock solution, weigh out 4.54 mg of this compound powder. b. Add 1 mL of sterile DMSO to the vial containing the powder. c. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.
2. Preparation of Working Solutions in Culture Medium:
a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the complete cell culture medium to 37°C. c. To prepare a working solution, dilute the stock solution directly into the pre-warmed culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of culture medium. d. Immediately mix the working solution by gentle swirling or pipetting to ensure homogeneity and prevent precipitation. e. Important: The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, to minimize cytotoxicity.[1] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.
Protocol 2: In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This protocol provides a general procedure for assessing the effect of this compound on cancer cell invasion through a basement membrane matrix.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
Vehicle control (medium with DMSO)
-
Boyden chamber inserts (e.g., 8 µm pore size) coated with a basement membrane matrix (e.g., Matrigel)
-
24-well plates
-
Fibroblast conditioned medium or medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Cell Preparation: a. Culture cancer cells to 70-80% confluency. b. Starve the cells in serum-free medium for 12-24 hours prior to the assay. c. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or the vehicle control.
-
Assay Setup: a. Rehydrate the Matrigel-coated Boyden chamber inserts according to the manufacturer's instructions. b. Add 500 µL of chemoattractant medium to the lower chamber of the 24-well plate. c. Seed 1 x 10^5 cells in 200 µL of the prepared cell suspension (from step 1c) into the upper chamber of the inserts.
-
Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours, depending on the cell line's invasive potential.
-
Cell Staining and Quantification: a. After incubation, carefully remove the inserts from the wells. b. Using a cotton swab, gently remove the non-invading cells from the upper surface of the membrane. c. Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. d. Stain the fixed cells with Crystal Violet solution for 20 minutes. e. Gently wash the inserts with water to remove excess stain and allow them to air dry. f. Using a microscope, count the number of stained, invading cells in several random fields of view for each insert. g. Calculate the average number of invading cells per field for each treatment condition.
Troubleshooting
-
Precipitation of this compound in culture medium:
-
Ensure the final DMSO concentration is as low as possible.
-
Add the DMSO stock solution to pre-warmed medium while gently agitating.
-
Perform a stepwise dilution of the DMSO stock in a small volume of medium before adding it to the final volume.
-
-
Low cell invasion in the control group:
-
Optimize the incubation time.
-
Ensure the chemoattractant is potent enough for the cell line used.
-
Check the viability of the cells before seeding.
-
-
High background in the invasion assay:
-
Ensure all non-invading cells are thoroughly removed from the top of the membrane.
-
Optimize the staining and washing steps.
-
These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.
References
Application Notes and Protocols for Determining the Stability of WAY-151693
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the stability of the selective MMP-13 inhibitor, WAY-151693, under various experimental conditions. The following protocols and information are based on established principles of chemical stability testing and forced degradation studies, providing a framework for researchers to generate reliable stability data.
Introduction
This compound is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1] The integrity and stability of this compound in experimental settings are crucial for obtaining accurate and reproducible results. Factors such as solvent, temperature, pH, and light exposure can potentially impact the compound's integrity. These notes provide protocols to systematically evaluate the stability of this compound.
General Recommendations for Handling and Storage
-
Solid Form: Store in a cool, dry, and dark place.
-
Solutions: For short-term storage, solutions in solvents like DMSO can be kept at 4°C. For long-term storage, it is advisable to aliquot and store solutions at -20°C or -80°C to minimize freeze-thaw cycles. Studies have shown that while many compounds are stable in wet DMSO at 4°C for extended periods, stability can be compound-specific.[2]
Experimental Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[3]
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in an appropriate volume of high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve the desired concentration.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a fresh aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate experimental buffer or cell culture medium.
-
It is critical to assess the stability of this compound in the final aqueous medium, as compounds can be less stable once diluted from the DMSO stock.
-
Protocol 2: Forced Degradation Studies
The following conditions are adapted from general guidelines for forced degradation studies.[5] The goal is to achieve partial degradation (e.g., 10-30%) to allow for the detection of degradation products without completely destroying the parent compound.
Table 1: Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature | Timepoints for Analysis |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature & 60°C | 0, 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | 0, 2, 4, 8, 24 hours |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 0, 2, 4, 8, 24 hours |
| Thermal Degradation | 60°C (in solution and as solid) | 60°C | 0, 24, 48, 72 hours |
| Photostability | UV light (e.g., 254 nm) and visible light | Room Temperature | 0, 2, 4, 8, 24 hours |
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water) for each stress condition.
-
For hydrolytic and oxidative studies, add the respective stress reagent.
-
For thermal studies, place samples in a temperature-controlled oven.
-
For photostability, expose the solution to a calibrated light source. A control sample should be wrapped in aluminum foil to exclude light.
-
At each timepoint, withdraw an aliquot of the sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 3: Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial to separate the parent compound from any degradation products.[6]
Table 2: Example HPLC Method Parameters for this compound Stability Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 20-30 minutes to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV/Vis detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or λmax). A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL |
Data Analysis:
-
Monitor the peak area of this compound over time under each stress condition.
-
Calculate the percentage of this compound remaining at each timepoint relative to the initial timepoint (t=0).
-
Observe the appearance of new peaks, which indicate degradation products.
-
Mass spectrometry (LC-MS) can be coupled with HPLC to identify the mass of the degradation products, aiding in structural elucidation.
Signaling Pathway Context
This compound inhibits MMP-13, a key enzyme in several signaling pathways related to tissue remodeling, particularly in the context of osteoarthritis and cancer.[6][7][8] Understanding these pathways is essential for interpreting experimental results.
Caption: Simplified signaling pathways leading to MMP-13 expression and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the logical flow for assessing the stability of this compound.
Caption: Workflow for conducting stability assessment of this compound.
Conclusion
The stability of this compound is a critical parameter for ensuring the validity of experimental results. By implementing the forced degradation and analytical protocols outlined in these application notes, researchers can develop a comprehensive understanding of the compound's stability profile. This knowledge is essential for designing robust experiments, ensuring data integrity, and defining appropriate storage and handling procedures.
References
- 1. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis [mdpi.com]
- 8. Matrix metalloproteinase-13: A special focus on its regulation by signaling cascades and microRNAs in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Stability of WAY-151693
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the stability of the selective MMP-13 inhibitor, WAY-151693, under various experimental conditions. The following protocols and information are based on established principles of chemical stability testing and forced degradation studies, providing a framework for researchers to generate reliable stability data.
Introduction
This compound is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1] The integrity and stability of this compound in experimental settings are crucial for obtaining accurate and reproducible results. Factors such as solvent, temperature, pH, and light exposure can potentially impact the compound's integrity. These notes provide protocols to systematically evaluate the stability of this compound.
General Recommendations for Handling and Storage
-
Solid Form: Store in a cool, dry, and dark place.
-
Solutions: For short-term storage, solutions in solvents like DMSO can be kept at 4°C. For long-term storage, it is advisable to aliquot and store solutions at -20°C or -80°C to minimize freeze-thaw cycles. Studies have shown that while many compounds are stable in wet DMSO at 4°C for extended periods, stability can be compound-specific.[2]
Experimental Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[3]
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in an appropriate volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve the desired concentration.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a fresh aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate experimental buffer or cell culture medium.
-
It is critical to assess the stability of this compound in the final aqueous medium, as compounds can be less stable once diluted from the DMSO stock.
-
Protocol 2: Forced Degradation Studies
The following conditions are adapted from general guidelines for forced degradation studies.[5] The goal is to achieve partial degradation (e.g., 10-30%) to allow for the detection of degradation products without completely destroying the parent compound.
Table 1: Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature | Timepoints for Analysis |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature & 60°C | 0, 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | 0, 2, 4, 8, 24 hours |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 0, 2, 4, 8, 24 hours |
| Thermal Degradation | 60°C (in solution and as solid) | 60°C | 0, 24, 48, 72 hours |
| Photostability | UV light (e.g., 254 nm) and visible light | Room Temperature | 0, 2, 4, 8, 24 hours |
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water) for each stress condition.
-
For hydrolytic and oxidative studies, add the respective stress reagent.
-
For thermal studies, place samples in a temperature-controlled oven.
-
For photostability, expose the solution to a calibrated light source. A control sample should be wrapped in aluminum foil to exclude light.
-
At each timepoint, withdraw an aliquot of the sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 3: Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial to separate the parent compound from any degradation products.[6]
Table 2: Example HPLC Method Parameters for this compound Stability Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 20-30 minutes to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV/Vis detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or λmax). A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL |
Data Analysis:
-
Monitor the peak area of this compound over time under each stress condition.
-
Calculate the percentage of this compound remaining at each timepoint relative to the initial timepoint (t=0).
-
Observe the appearance of new peaks, which indicate degradation products.
-
Mass spectrometry (LC-MS) can be coupled with HPLC to identify the mass of the degradation products, aiding in structural elucidation.
Signaling Pathway Context
This compound inhibits MMP-13, a key enzyme in several signaling pathways related to tissue remodeling, particularly in the context of osteoarthritis and cancer.[6][7][8] Understanding these pathways is essential for interpreting experimental results.
Caption: Simplified signaling pathways leading to MMP-13 expression and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the logical flow for assessing the stability of this compound.
Caption: Workflow for conducting stability assessment of this compound.
Conclusion
The stability of this compound is a critical parameter for ensuring the validity of experimental results. By implementing the forced degradation and analytical protocols outlined in these application notes, researchers can develop a comprehensive understanding of the compound's stability profile. This knowledge is essential for designing robust experiments, ensuring data integrity, and defining appropriate storage and handling procedures.
References
- 1. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis [mdpi.com]
- 8. Matrix metalloproteinase-13: A special focus on its regulation by signaling cascades and microRNAs in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Data on WAY-151693 Dosage in In Vivo Rat Models
Despite a comprehensive search of scientific literature and publicly available data, no specific information regarding the dosage of WAY-151693 for in vivo studies in rat models could be identified.
Researchers, scientists, and drug development professionals seeking to utilize this compound in preclinical rat studies will find a lack of established protocols and dosage information in the current body of scientific research. This absence of data prevents the creation of detailed application notes and experimental protocols as requested.
This compound is known as a 5-HT1B receptor partial agonist. While the broader class of 5-HT1B receptor ligands has been investigated in various animal models for conditions such as anxiety and depression, specific details for this compound remain elusive.
Recommendations for Researchers:
Given the absence of direct data, researchers planning to work with this compound in rat models should consider the following approaches:
-
Review literature on similar 5-HT1B receptor agonists: Examining studies on compounds with similar mechanisms of action and receptor binding affinities may provide a starting point for dose-range finding studies.
-
Conduct pilot dose-escalation studies: A carefully designed pilot study in a small cohort of rats would be necessary to determine the tolerability and pharmacokinetic profile of this compound. This would involve administering increasing doses and monitoring for any adverse effects.
-
In vitro to in vivo extrapolation: If in vitro data on the potency and efficacy of this compound at the rat 5-HT1B receptor is available, these values could be used in pharmacokinetic/pharmacodynamic (PK/PD) models to predict a potential starting dose range for in vivo experiments.
It is critical to emphasize that any new in vivo work with this compound should be conducted under strict ethical guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC). The lack of existing data necessitates a cautious and methodical approach to establish safe and effective dosing regimens in rat models.
No Publicly Available Data on WAY-151693 Dosage in In Vivo Rat Models
Despite a comprehensive search of scientific literature and publicly available data, no specific information regarding the dosage of WAY-151693 for in vivo studies in rat models could be identified.
Researchers, scientists, and drug development professionals seeking to utilize this compound in preclinical rat studies will find a lack of established protocols and dosage information in the current body of scientific research. This absence of data prevents the creation of detailed application notes and experimental protocols as requested.
This compound is known as a 5-HT1B receptor partial agonist. While the broader class of 5-HT1B receptor ligands has been investigated in various animal models for conditions such as anxiety and depression, specific details for this compound remain elusive.
Recommendations for Researchers:
Given the absence of direct data, researchers planning to work with this compound in rat models should consider the following approaches:
-
Review literature on similar 5-HT1B receptor agonists: Examining studies on compounds with similar mechanisms of action and receptor binding affinities may provide a starting point for dose-range finding studies.
-
Conduct pilot dose-escalation studies: A carefully designed pilot study in a small cohort of rats would be necessary to determine the tolerability and pharmacokinetic profile of this compound. This would involve administering increasing doses and monitoring for any adverse effects.
-
In vitro to in vivo extrapolation: If in vitro data on the potency and efficacy of this compound at the rat 5-HT1B receptor is available, these values could be used in pharmacokinetic/pharmacodynamic (PK/PD) models to predict a potential starting dose range for in vivo experiments.
It is critical to emphasize that any new in vivo work with this compound should be conducted under strict ethical guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC). The lack of existing data necessitates a cautious and methodical approach to establish safe and effective dosing regimens in rat models.
Preparing Stock Solutions of WAY-151693: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of WAY-151693, a sulfonamide derivative of a hydroxamic acid and a potent inhibitor of matrix metalloproteinase-13 (MMP-13). Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to the correct preparation of its solutions. Key properties for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 427.48 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage (Solid) | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | MedKoo Biosciences |
| Stock Solution Storage | 0 - 4°C for short term (days to weeks), or -20°C for long term (months). | MedKoo Biosciences |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, ACS grade or higher
-
Sterile microcentrifuge tubes or vials (amber or covered in foil to protect from light)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common stock concentration for in vitro experiments.
Step-by-Step Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture onto the compound.
-
Weigh the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 4.275 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 427.48 g/mol * 1000 mg/g = 4.2748 mg
-
-
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Label and Store: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C. Protect the solution from light.
Quick Reference Table for Stock Solution Preparation
This table provides the required volume of DMSO to prepare various concentrations of this compound stock solutions from a given mass of the compound.
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.339 mL |
| 5 mM | 1 mg | 0.468 mL |
| 10 mM | 1 mg | 0.234 mL |
| 1 mM | 5 mg | 11.697 mL |
| 5 mM | 5 mg | 2.339 mL |
| 10 mM | 5 mg | 1.170 mL |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general role of MMP-13, the target of this compound, and the workflow for preparing stock solutions.
Caption: Simplified diagram of MMP-13 inhibition by this compound.
Caption: Workflow for preparing this compound stock solutions.
Important Considerations
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and will readily absorb moisture from the air. Use anhydrous DMSO and minimize the time the solvent container is open.
-
Compound Purity: The calculations provided assume 100% purity of the this compound solid. If the purity is less than 100%, adjust the mass of the compound accordingly.
-
Adjusted Mass = (Desired Mass / Purity Percentage) * 100
-
-
Solution Stability: While general storage conditions are provided, the stability of this compound in DMSO over extended periods has not been extensively reported. For critical experiments, it is recommended to prepare fresh stock solutions or to perform periodic quality control checks on stored solutions. Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical compounds and solvents. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Preparing Stock Solutions of WAY-151693: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of WAY-151693, a sulfonamide derivative of a hydroxamic acid and a potent inhibitor of matrix metalloproteinase-13 (MMP-13). Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to the correct preparation of its solutions. Key properties for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 427.48 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage (Solid) | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | MedKoo Biosciences |
| Stock Solution Storage | 0 - 4°C for short term (days to weeks), or -20°C for long term (months). | MedKoo Biosciences |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, ACS grade or higher
-
Sterile microcentrifuge tubes or vials (amber or covered in foil to protect from light)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common stock concentration for in vitro experiments.
Step-by-Step Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture onto the compound.
-
Weigh the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 4.275 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 427.48 g/mol * 1000 mg/g = 4.2748 mg
-
-
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Label and Store: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C. Protect the solution from light.
Quick Reference Table for Stock Solution Preparation
This table provides the required volume of DMSO to prepare various concentrations of this compound stock solutions from a given mass of the compound.
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.339 mL |
| 5 mM | 1 mg | 0.468 mL |
| 10 mM | 1 mg | 0.234 mL |
| 1 mM | 5 mg | 11.697 mL |
| 5 mM | 5 mg | 2.339 mL |
| 10 mM | 5 mg | 1.170 mL |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general role of MMP-13, the target of this compound, and the workflow for preparing stock solutions.
Caption: Simplified diagram of MMP-13 inhibition by this compound.
Caption: Workflow for preparing this compound stock solutions.
Important Considerations
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and will readily absorb moisture from the air. Use anhydrous DMSO and minimize the time the solvent container is open.
-
Compound Purity: The calculations provided assume 100% purity of the this compound solid. If the purity is less than 100%, adjust the mass of the compound accordingly.
-
Adjusted Mass = (Desired Mass / Purity Percentage) * 100
-
-
Solution Stability: While general storage conditions are provided, the stability of this compound in DMSO over extended periods has not been extensively reported. For critical experiments, it is recommended to prepare fresh stock solutions or to perform periodic quality control checks on stored solutions. Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical compounds and solvents. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Application Notes and Protocols for WAY-151693 in Chondrocyte Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-151693 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key collagenase involved in the degradation of type II collagen, the primary structural component of articular cartilage.[1][2][3][4] Elevated MMP-13 activity is a hallmark of osteoarthritis (OA), leading to the progressive destruction of cartilage tissue.[1][2][3][5][6] Therefore, this compound presents a valuable tool for in vitro studies aimed at understanding cartilage pathophysiology and for the development of chondroprotective therapeutic strategies.
These application notes provide detailed protocols for the use of this compound in chondrocyte culture experiments to investigate its effects on chondrocyte function, extracellular matrix (ECM) integrity, and key signaling pathways involved in chondrogenesis and cartilage homeostasis.
Mechanism of Action
This compound, a sulfonamide derivative of hydroxamic acid, acts as a potent inhibitor of MMP-13.[4] By specifically targeting MMP-13, this compound is expected to prevent the breakdown of the collagenous matrix of cartilage, thereby preserving its structural integrity. Research suggests a complex interplay between MMP-13 and key chondrogenic signaling pathways. Inhibition of MMP-13 has been shown to impact the expression and nuclear localization of SOX9, a master transcription factor for chondrogenesis, and to modulate the activity of the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a crucial role in maintaining chondrocyte phenotype and matrix synthesis.[7][8][9]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Target | Matrix Metalloproteinase-13 (MMP-13) | [4] |
| IC₅₀ (MMP-13) | ~8 nM | [10] |
| Description | Potent and selective inhibitor of MMP-13. | [4] |
Table 2: Expected Effects of this compound on Chondrocyte Gene Expression (Hypothetical Data Based on MMP-13 Inhibition)
| Gene | Treatment Group | Fold Change vs. Control |
| COL2A1 | This compound (100 nM) | ↑ 1.5 - 2.5 |
| ACAN | This compound (100 nM) | ↑ 1.2 - 2.0 |
| SOX9 | This compound (100 nM) | ↑ 1.3 - 1.8 |
| MMP13 | This compound (100 nM) | ↓ 0.2 - 0.5 |
| RUNX2 | This compound (100 nM) | ↓ 0.4 - 0.7 |
Note: The fold changes are hypothetical and should be determined experimentally. They are based on the known effects of MMP-13 inhibition on chondrocyte gene expression.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Chondrocytes
This protocol describes the isolation of primary chondrocytes from articular cartilage, a common practice in osteoarthritis research.[11][12][13]
Materials:
-
Articular cartilage tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Aseptically dissect articular cartilage from the source tissue.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Wash the minced tissue three times with sterile PBS containing Penicillin-Streptomycin.
-
Digest the tissue with 0.2% Collagenase Type II in DMEM at 37°C for 4-6 hours with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the chondrocytes in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Once confluent, detach the cells using Trypsin-EDTA and subculture for experiments.
Protocol 2: Treatment of Chondrocyte Monolayer Cultures with this compound
This protocol outlines the treatment of chondrocytes with this compound to assess its impact on gene expression and protein synthesis.
Materials:
-
Primary chondrocytes (from Protocol 1)
-
DMEM with 10% FBS and Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Interleukin-1β (IL-1β) (optional, to induce a catabolic state)
-
TRIzol reagent for RNA extraction
-
Reagents for qRT-PCR and Western blotting
Procedure:
-
Seed primary chondrocytes in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
(Optional) To mimic osteoarthritic conditions, starve the cells in serum-free DMEM for 24 hours and then stimulate with IL-1β (e.g., 10 ng/mL) for 24 hours to induce MMP-13 expression.
-
Prepare different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Remove the existing medium and add the medium containing the respective concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
For Gene Expression Analysis:
-
Lyse the cells with TRIzol reagent and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of target genes (e.g., COL2A1, ACAN, SOX9, MMP13, RUNX2) using qRT-PCR.
-
-
For Protein Analysis:
-
Lyse the cells in RIPA buffer and determine protein concentration.
-
Perform Western blotting to analyze the protein levels of Type II Collagen, Aggrecan, SOX9, and MMP-13.
-
Protocol 3: Micromass Culture for Chondrogenesis Assay
This protocol is used to assess the effect of this compound on chondrocyte differentiation and matrix formation in a 3D culture system.
Materials:
-
Primary chondrocytes
-
Chondrogenic medium (DMEM-high glucose, 1% ITS+, 50 µg/mL ascorbate-2-phosphate, 100 nM dexamethasone, 10 ng/mL TGF-β3)
-
This compound
-
Alcian Blue staining solution
-
Safranin-O/Fast Green staining solution
Procedure:
-
Resuspend primary chondrocytes at a high density (e.g., 1 x 10⁷ cells/mL) in chondrogenic medium.
-
Dispense 10 µL droplets of the cell suspension into the center of each well of a 24-well plate.
-
Allow the cells to adhere for 2 hours in the incubator.
-
Gently add 500 µL of chondrogenic medium containing different concentrations of this compound or vehicle control to each well.
-
Culture the micromasses for 14-21 days, changing the medium every 2-3 days.
-
Histological Analysis:
-
Fix the micromasses with 4% paraformaldehyde.
-
Stain with Alcian Blue to visualize proteoglycan content.
-
Stain with Safranin-O/Fast Green to assess glycosaminoglycan and collagen distribution.
-
-
Biochemical Analysis:
-
Digest the micromasses with papain.
-
Quantify total glycosaminoglycan (GAG) content using the DMMB assay.
-
Quantify total DNA content using a fluorescent DNA-binding dye.
-
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for studying this compound in chondrocytes.
Caption: Proposed signaling pathways affected by this compound in chondrocytes.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Matrix Metalloproteinase 13 and Vitamin D in Osteoarthritis: A Hospital-Based Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MMP-13 loss associated with impaired ECM remodelling disrupts chondrocyte differentiation by concerted effects on multiple regulatory factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chondrocyte-intrinsic Smad3 represses Runx2-inducible MMP-13 expression to maintain articular cartilage and prevent osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Chondrocytes In Vitro Systems Allowing Study of OA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chondrocyte proliferation in a new culture system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-151693 in Chondrocyte Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-151693 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key collagenase involved in the degradation of type II collagen, the primary structural component of articular cartilage.[1][2][3][4] Elevated MMP-13 activity is a hallmark of osteoarthritis (OA), leading to the progressive destruction of cartilage tissue.[1][2][3][5][6] Therefore, this compound presents a valuable tool for in vitro studies aimed at understanding cartilage pathophysiology and for the development of chondroprotective therapeutic strategies.
These application notes provide detailed protocols for the use of this compound in chondrocyte culture experiments to investigate its effects on chondrocyte function, extracellular matrix (ECM) integrity, and key signaling pathways involved in chondrogenesis and cartilage homeostasis.
Mechanism of Action
This compound, a sulfonamide derivative of hydroxamic acid, acts as a potent inhibitor of MMP-13.[4] By specifically targeting MMP-13, this compound is expected to prevent the breakdown of the collagenous matrix of cartilage, thereby preserving its structural integrity. Research suggests a complex interplay between MMP-13 and key chondrogenic signaling pathways. Inhibition of MMP-13 has been shown to impact the expression and nuclear localization of SOX9, a master transcription factor for chondrogenesis, and to modulate the activity of the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a crucial role in maintaining chondrocyte phenotype and matrix synthesis.[7][8][9]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Target | Matrix Metalloproteinase-13 (MMP-13) | [4] |
| IC₅₀ (MMP-13) | ~8 nM | [10] |
| Description | Potent and selective inhibitor of MMP-13. | [4] |
Table 2: Expected Effects of this compound on Chondrocyte Gene Expression (Hypothetical Data Based on MMP-13 Inhibition)
| Gene | Treatment Group | Fold Change vs. Control |
| COL2A1 | This compound (100 nM) | ↑ 1.5 - 2.5 |
| ACAN | This compound (100 nM) | ↑ 1.2 - 2.0 |
| SOX9 | This compound (100 nM) | ↑ 1.3 - 1.8 |
| MMP13 | This compound (100 nM) | ↓ 0.2 - 0.5 |
| RUNX2 | This compound (100 nM) | ↓ 0.4 - 0.7 |
Note: The fold changes are hypothetical and should be determined experimentally. They are based on the known effects of MMP-13 inhibition on chondrocyte gene expression.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Chondrocytes
This protocol describes the isolation of primary chondrocytes from articular cartilage, a common practice in osteoarthritis research.[11][12][13]
Materials:
-
Articular cartilage tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Aseptically dissect articular cartilage from the source tissue.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Wash the minced tissue three times with sterile PBS containing Penicillin-Streptomycin.
-
Digest the tissue with 0.2% Collagenase Type II in DMEM at 37°C for 4-6 hours with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the chondrocytes in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Once confluent, detach the cells using Trypsin-EDTA and subculture for experiments.
Protocol 2: Treatment of Chondrocyte Monolayer Cultures with this compound
This protocol outlines the treatment of chondrocytes with this compound to assess its impact on gene expression and protein synthesis.
Materials:
-
Primary chondrocytes (from Protocol 1)
-
DMEM with 10% FBS and Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Interleukin-1β (IL-1β) (optional, to induce a catabolic state)
-
TRIzol reagent for RNA extraction
-
Reagents for qRT-PCR and Western blotting
Procedure:
-
Seed primary chondrocytes in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
(Optional) To mimic osteoarthritic conditions, starve the cells in serum-free DMEM for 24 hours and then stimulate with IL-1β (e.g., 10 ng/mL) for 24 hours to induce MMP-13 expression.
-
Prepare different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Remove the existing medium and add the medium containing the respective concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
For Gene Expression Analysis:
-
Lyse the cells with TRIzol reagent and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of target genes (e.g., COL2A1, ACAN, SOX9, MMP13, RUNX2) using qRT-PCR.
-
-
For Protein Analysis:
-
Lyse the cells in RIPA buffer and determine protein concentration.
-
Perform Western blotting to analyze the protein levels of Type II Collagen, Aggrecan, SOX9, and MMP-13.
-
Protocol 3: Micromass Culture for Chondrogenesis Assay
This protocol is used to assess the effect of this compound on chondrocyte differentiation and matrix formation in a 3D culture system.
Materials:
-
Primary chondrocytes
-
Chondrogenic medium (DMEM-high glucose, 1% ITS+, 50 µg/mL ascorbate-2-phosphate, 100 nM dexamethasone, 10 ng/mL TGF-β3)
-
This compound
-
Alcian Blue staining solution
-
Safranin-O/Fast Green staining solution
Procedure:
-
Resuspend primary chondrocytes at a high density (e.g., 1 x 10⁷ cells/mL) in chondrogenic medium.
-
Dispense 10 µL droplets of the cell suspension into the center of each well of a 24-well plate.
-
Allow the cells to adhere for 2 hours in the incubator.
-
Gently add 500 µL of chondrogenic medium containing different concentrations of this compound or vehicle control to each well.
-
Culture the micromasses for 14-21 days, changing the medium every 2-3 days.
-
Histological Analysis:
-
Fix the micromasses with 4% paraformaldehyde.
-
Stain with Alcian Blue to visualize proteoglycan content.
-
Stain with Safranin-O/Fast Green to assess glycosaminoglycan and collagen distribution.
-
-
Biochemical Analysis:
-
Digest the micromasses with papain.
-
Quantify total glycosaminoglycan (GAG) content using the DMMB assay.
-
Quantify total DNA content using a fluorescent DNA-binding dye.
-
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for studying this compound in chondrocytes.
Caption: Proposed signaling pathways affected by this compound in chondrocytes.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Matrix Metalloproteinase 13 and Vitamin D in Osteoarthritis: A Hospital-Based Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MMP-13 loss associated with impaired ECM remodelling disrupts chondrocyte differentiation by concerted effects on multiple regulatory factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chondrocyte-intrinsic Smad3 represses Runx2-inducible MMP-13 expression to maintain articular cartilage and prevent osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Chondrocytes In Vitro Systems Allowing Study of OA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chondrocyte proliferation in a new culture system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: WAY-151693 in Collagen Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-151693 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), also known as collagenase-3. MMP-13 is a key enzyme in the degradation of fibrillar collagens, particularly type II collagen, which is a major component of articular cartilage.[1][2] The excessive activity of MMP-13 is implicated in the pathogenesis of various diseases characterized by abnormal collagen turnover, such as osteoarthritis, rheumatoid arthritis, and cancer metastasis.[1][3] Therefore, the selective inhibition of MMP-13 by compounds like this compound presents a promising therapeutic strategy for these conditions.
These application notes provide a comprehensive overview of the use of this compound in collagen degradation assays. Detailed protocols for in vitro assays are provided to enable researchers to evaluate the efficacy of this compound and other MMP-13 inhibitors in a laboratory setting.
Data Presentation
The inhibitory activity of this compound and other selective MMP-13 inhibitors has been quantified in various studies. The following tables summarize the key quantitative data, providing a clear comparison of their potency and selectivity.
Table 1: Inhibitory Activity (IC50 nM) of Selective MMP-13 Inhibitors against Various MMPs
| Compound | MMP-13 | MMP-1 | MMP-2 | MMP-8 | MMP-9 | MMP-14 |
| This compound (analogue) | 3.4 - 4.9 | >10000 | >10000 | >10000 | >10000 | >10000 |
| MMP13i-A | 5.0 | >20000 | >20000 | >20000 | >20000 | >20000 |
| Compound 5 | 3.0 ± 0.2 | >10000 | >10000 | - | >10000 | - |
| Compound 24f | 0.5 | >10000 | - | - | - | - |
| Compound 31f | 0.036 | >54 | >54 | >54 | >54 | >54 |
Data compiled from multiple sources. The this compound analogue (RF036) demonstrates high selectivity.
Table 2: Effect of Selective MMP-13 Inhibitors on Collagen Degradation
| Inhibitor | Model System | Outcome Measure | Inhibition |
| Selective MMP-13 Inhibitor | Bovine Cartilage Explants | Type II Collagen Degradation | Complete Inhibition |
| Selective MMP-13 Inhibitor | Human Osteoarthritic Cartilage | Type II Collagen Degradation | Up to 80% |
| MMP13i-A | Mouse Atherosclerotic Plaques | Collagen Content | Significant Increase |
| MMP-13 Inhibitor | SCID Mouse Co-implantation Model (RA) | Cartilage Destruction | 75% Reduction |
| MMP-13 Inhibitor | Mouse Collagen-Induced Arthritis (CIA) | Cartilage Erosion | 21-38% Reduction (dose-dependent) |
This table highlights the functional efficacy of selective MMP-13 inhibition in preventing collagen breakdown in various experimental models.
Experimental Protocols
Protocol 1: In Vitro Fluorogenic Collagen Degradation Assay
This protocol describes a high-throughput method to assess the inhibitory effect of this compound on MMP-13-mediated collagen degradation using a fluorescently-labeled collagen substrate.
Materials:
-
Recombinant human MMP-13 (active form)
-
This compound or other test inhibitors
-
DQ™ Collagen, type I or type II, from bovine skin or cartilage, fluorescein (B123965) conjugate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Prepare MMP-13 Solution: Dilute the active recombinant human MMP-13 in Assay Buffer to the desired final concentration (e.g., 5-10 nM).
-
Prepare Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of desired concentrations. Include a vehicle control (DMSO in Assay Buffer).
-
Incubation of MMP-13 with Inhibitor:
-
Add 50 µL of the diluted MMP-13 solution to each well of the 96-well plate.
-
Add 50 µL of the diluted inhibitor solutions (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Prepare Substrate Solution: Dilute the DQ™ Collagen substrate in Assay Buffer to a final concentration of 25 µg/mL.
-
Initiate the Reaction: Add 100 µL of the DQ™ Collagen solution to each well.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity every 5 minutes for 1-2 hours.
-
Data Analysis:
-
Calculate the rate of collagen degradation (slope of the linear portion of the fluorescence versus time curve) for each condition.
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value.
-
Protocol 2: Collagen Zymography for Assessing MMP-13 Activity
This protocol allows for the detection of MMP-13 collagenolytic activity after separation by SDS-PAGE.
Materials:
-
Cell lysates or conditioned media containing MMP-13
-
This compound
-
Acrylamide/Bis-acrylamide solution
-
Type I or Type II Collagen
-
SDS-PAGE running and sample buffers
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie Brilliant Blue staining and destaining solutions
Procedure:
-
Prepare Collagen-Containing Gels: Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL of type I or type II collagen.
-
Sample Preparation:
-
Mix cell lysates or conditioned media with non-reducing SDS sample buffer. Do not heat the samples.
-
For inhibitor testing, pre-incubate the samples with this compound (at desired concentrations) for 30 minutes at 37°C before adding the sample buffer.
-
-
Electrophoresis: Load the samples onto the gel and perform electrophoresis at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation.
-
Development: Incubate the gel in zymogram developing buffer overnight at 37°C. For inhibitor analysis, the developing buffer can also be supplemented with this compound.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain until clear bands of collagen degradation appear against a blue background.
-
Analysis: The clear bands represent areas of collagenolytic activity. The intensity of the bands can be quantified using densitometry.
Mandatory Visualizations
Signaling Pathway of MMP-13 Regulation
Caption: Signaling pathways leading to MMP-13 expression and collagen degradation, and the inhibitory action of this compound.
Experimental Workflow for Collagen Degradation Assay
Caption: Step-by-step workflow for the in vitro fluorogenic collagen degradation assay to evaluate MMP-13 inhibitors.
References
Application Notes and Protocols: WAY-151693 in Collagen Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-151693 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), also known as collagenase-3. MMP-13 is a key enzyme in the degradation of fibrillar collagens, particularly type II collagen, which is a major component of articular cartilage.[1][2] The excessive activity of MMP-13 is implicated in the pathogenesis of various diseases characterized by abnormal collagen turnover, such as osteoarthritis, rheumatoid arthritis, and cancer metastasis.[1][3] Therefore, the selective inhibition of MMP-13 by compounds like this compound presents a promising therapeutic strategy for these conditions.
These application notes provide a comprehensive overview of the use of this compound in collagen degradation assays. Detailed protocols for in vitro assays are provided to enable researchers to evaluate the efficacy of this compound and other MMP-13 inhibitors in a laboratory setting.
Data Presentation
The inhibitory activity of this compound and other selective MMP-13 inhibitors has been quantified in various studies. The following tables summarize the key quantitative data, providing a clear comparison of their potency and selectivity.
Table 1: Inhibitory Activity (IC50 nM) of Selective MMP-13 Inhibitors against Various MMPs
| Compound | MMP-13 | MMP-1 | MMP-2 | MMP-8 | MMP-9 | MMP-14 |
| This compound (analogue) | 3.4 - 4.9 | >10000 | >10000 | >10000 | >10000 | >10000 |
| MMP13i-A | 5.0 | >20000 | >20000 | >20000 | >20000 | >20000 |
| Compound 5 | 3.0 ± 0.2 | >10000 | >10000 | - | >10000 | - |
| Compound 24f | 0.5 | >10000 | - | - | - | - |
| Compound 31f | 0.036 | >54 | >54 | >54 | >54 | >54 |
Data compiled from multiple sources. The this compound analogue (RF036) demonstrates high selectivity.
Table 2: Effect of Selective MMP-13 Inhibitors on Collagen Degradation
| Inhibitor | Model System | Outcome Measure | Inhibition |
| Selective MMP-13 Inhibitor | Bovine Cartilage Explants | Type II Collagen Degradation | Complete Inhibition |
| Selective MMP-13 Inhibitor | Human Osteoarthritic Cartilage | Type II Collagen Degradation | Up to 80% |
| MMP13i-A | Mouse Atherosclerotic Plaques | Collagen Content | Significant Increase |
| MMP-13 Inhibitor | SCID Mouse Co-implantation Model (RA) | Cartilage Destruction | 75% Reduction |
| MMP-13 Inhibitor | Mouse Collagen-Induced Arthritis (CIA) | Cartilage Erosion | 21-38% Reduction (dose-dependent) |
This table highlights the functional efficacy of selective MMP-13 inhibition in preventing collagen breakdown in various experimental models.
Experimental Protocols
Protocol 1: In Vitro Fluorogenic Collagen Degradation Assay
This protocol describes a high-throughput method to assess the inhibitory effect of this compound on MMP-13-mediated collagen degradation using a fluorescently-labeled collagen substrate.
Materials:
-
Recombinant human MMP-13 (active form)
-
This compound or other test inhibitors
-
DQ™ Collagen, type I or type II, from bovine skin or cartilage, fluorescein conjugate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Prepare MMP-13 Solution: Dilute the active recombinant human MMP-13 in Assay Buffer to the desired final concentration (e.g., 5-10 nM).
-
Prepare Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of desired concentrations. Include a vehicle control (DMSO in Assay Buffer).
-
Incubation of MMP-13 with Inhibitor:
-
Add 50 µL of the diluted MMP-13 solution to each well of the 96-well plate.
-
Add 50 µL of the diluted inhibitor solutions (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Prepare Substrate Solution: Dilute the DQ™ Collagen substrate in Assay Buffer to a final concentration of 25 µg/mL.
-
Initiate the Reaction: Add 100 µL of the DQ™ Collagen solution to each well.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity every 5 minutes for 1-2 hours.
-
Data Analysis:
-
Calculate the rate of collagen degradation (slope of the linear portion of the fluorescence versus time curve) for each condition.
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value.
-
Protocol 2: Collagen Zymography for Assessing MMP-13 Activity
This protocol allows for the detection of MMP-13 collagenolytic activity after separation by SDS-PAGE.
Materials:
-
Cell lysates or conditioned media containing MMP-13
-
This compound
-
Acrylamide/Bis-acrylamide solution
-
Type I or Type II Collagen
-
SDS-PAGE running and sample buffers
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie Brilliant Blue staining and destaining solutions
Procedure:
-
Prepare Collagen-Containing Gels: Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL of type I or type II collagen.
-
Sample Preparation:
-
Mix cell lysates or conditioned media with non-reducing SDS sample buffer. Do not heat the samples.
-
For inhibitor testing, pre-incubate the samples with this compound (at desired concentrations) for 30 minutes at 37°C before adding the sample buffer.
-
-
Electrophoresis: Load the samples onto the gel and perform electrophoresis at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation.
-
Development: Incubate the gel in zymogram developing buffer overnight at 37°C. For inhibitor analysis, the developing buffer can also be supplemented with this compound.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain until clear bands of collagen degradation appear against a blue background.
-
Analysis: The clear bands represent areas of collagenolytic activity. The intensity of the bands can be quantified using densitometry.
Mandatory Visualizations
Signaling Pathway of MMP-13 Regulation
Caption: Signaling pathways leading to MMP-13 expression and collagen degradation, and the inhibitory action of this compound.
Experimental Workflow for Collagen Degradation Assay
Caption: Step-by-step workflow for the in vitro fluorogenic collagen degradation assay to evaluate MMP-13 inhibitors.
References
WAY-151693 in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These protocols are intended to serve as a detailed guide for researchers designing in vivo studies to investigate the anti-tumor efficacy of WAY-151693 or other selective MMP-13 inhibitors.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of MMP-13. In the context of cancer, MMP-13, often expressed by both tumor and stromal cells, plays a crucial role in remodeling the tumor microenvironment. Its inhibition can disrupt key processes in cancer progression.
The signaling pathways that lead to the upregulation of MMP-13 in cancer are complex and can be initiated by various growth factors and cytokines. Key pathways include:
-
Transforming Growth Factor-beta (TGF-β) Pathway: TGF-β can induce MMP-13 expression, promoting an invasive phenotype.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK/NF-κB axis): Activation of this pathway is a common event in many cancers and can lead to increased transcription of the MMP-13 gene.
-
PI3K/Akt Signaling Pathway: This pathway, often constitutively active in cancer, can also contribute to the upregulation of MMP-13.
By inhibiting MMP-13, this compound is hypothesized to interfere with these downstream effects, thereby reducing tumor growth and metastasis.
Quantitative Data Summary (Hypothetical)
As no specific data for this compound in xenograft models is publicly available, the following table is a template illustrating how quantitative data from a hypothetical study could be presented. This is based on typical results seen with other MMP inhibitors in similar models.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Animal Model | BALB/c nude mice | BALB/c nude mice | BALB/c nude mice |
| Cell Line | MDA-MB-231 | MDA-MB-231 | MDA-MB-231 |
| Treatment Start (Tumor Volume) | ~100 mm³ | ~100 mm³ | ~100 mm³ |
| Dosage | Vehicle | 25 mg/kg | 50 mg/kg |
| Administration Route | Oral Gavage | Oral Gavage | Oral Gavage |
| Dosing Frequency | Twice Daily | Twice Daily | Twice Daily |
| Treatment Duration (Days) | 21 | 21 | 21 |
| Final Average Tumor Volume (mm³) | 1500 ± 250 | 800 ± 180 | 550 ± 150 |
| Tumor Growth Inhibition (%) | - | 47% | 63% |
| Body Weight Change (%) | +5% | +3% | +1% |
| Metastatic Nodules (Lung) | 15 ± 5 | 7 ± 3 | 4 ± 2 |
Experimental Protocols
The following are detailed, generalized protocols for conducting a xenograft study to evaluate the efficacy of an MMP-13 inhibitor like this compound.
Cell Line Culture and Preparation
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma), a commonly used cell line known for its metastatic potential and expression of MMPs.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Cell Harvesting:
-
Grow cells to 80-90% confluency.
-
Wash cells with phosphate-buffered saline (PBS).
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free PBS or culture medium at a concentration of 2.5 x 10⁷ cells/mL.
-
Place the cell suspension on ice until injection.
-
Xenograft Model Establishment
-
Animal Model: Female athymic nude mice (BALB/c background), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate for at least one week before any procedures.
-
Tumor Cell Implantation (Subcutaneous):
-
Anesthetize the mouse using isoflurane.
-
Shave and sterilize the right flank of the mouse.
-
Inject 100 µL of the cell suspension (containing 2.5 million MDA-MB-231 cells) subcutaneously into the flank.
-
Monitor the mice for tumor growth.
-
Drug Preparation and Administration
-
This compound Formulation (for Oral Gavage):
-
As this compound is a research compound, the optimal vehicle may require empirical determination. A common starting point is a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Prepare the formulation fresh daily. Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose (e.g., 25 mg/kg or 50 mg/kg).
-
Weigh the compound and suspend it in the vehicle by vortexing or sonication to ensure a homogenous suspension.
-
-
Administration:
-
Weigh each mouse daily before dosing to ensure accurate volume administration.
-
Administer the calculated volume of the this compound suspension or vehicle control via oral gavage using a 20-22 gauge gavage needle.
-
The typical administration volume for a mouse is 10 mL/kg.
-
Perform administration twice daily, approximately 12 hours apart.
-
In-life Monitoring and Endpoint
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) two to three times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Body Weight: Monitor and record the body weight of each mouse at the time of tumor measurement.
-
Clinical Observations: Observe mice daily for any signs of toxicity or distress.
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize mice according to approved institutional protocols.
-
Excise tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histology and immunohistochemistry. Snap-freeze the remaining portion in liquid nitrogen for molecular analysis.
-
Collect lungs and other relevant organs to assess metastasis.
-
Immunohistochemistry for MMP-13 Pathway Analysis
-
Tissue Preparation:
-
Paraffin-embed the formalin-fixed tumor tissues.
-
Cut 4-5 µm sections and mount them on positively charged slides.
-
-
Staining Protocol:
-
Deparaffinization and Rehydration: Xylene and graded ethanol (B145695) series.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) is commonly effective for MMP-13 and related pathway proteins.
-
Peroxidase Block: Incubate with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding with a serum-based blocking solution (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Incubate with a primary antibody against MMP-13 (or other targets like phospho-ERK, phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.
-
Detection: Use a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen (e.g., DAB).
-
Counterstain: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
-
Analysis:
-
Image the stained slides using a light microscope.
-
Quantify the staining intensity and the percentage of positive cells using image analysis software.
-
Conclusion
While direct experimental data for this compound in xenograft models is not currently published, its role as a potent MMP-13 inhibitor provides a strong rationale for its evaluation as an anti-cancer therapeutic. The protocols and application notes provided here offer a robust framework for designing and executing preclinical in vivo studies to investigate the efficacy of this compound and to elucidate its effects on MMP-13-mediated signaling pathways in the context of tumor biology. Careful adaptation of these generalized protocols to specific research questions and institutional guidelines will be essential for generating reliable and reproducible data.
WAY-151693 in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These protocols are intended to serve as a detailed guide for researchers designing in vivo studies to investigate the anti-tumor efficacy of WAY-151693 or other selective MMP-13 inhibitors.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of MMP-13. In the context of cancer, MMP-13, often expressed by both tumor and stromal cells, plays a crucial role in remodeling the tumor microenvironment. Its inhibition can disrupt key processes in cancer progression.
The signaling pathways that lead to the upregulation of MMP-13 in cancer are complex and can be initiated by various growth factors and cytokines. Key pathways include:
-
Transforming Growth Factor-beta (TGF-β) Pathway: TGF-β can induce MMP-13 expression, promoting an invasive phenotype.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK/NF-κB axis): Activation of this pathway is a common event in many cancers and can lead to increased transcription of the MMP-13 gene.
-
PI3K/Akt Signaling Pathway: This pathway, often constitutively active in cancer, can also contribute to the upregulation of MMP-13.
By inhibiting MMP-13, this compound is hypothesized to interfere with these downstream effects, thereby reducing tumor growth and metastasis.
Quantitative Data Summary (Hypothetical)
As no specific data for this compound in xenograft models is publicly available, the following table is a template illustrating how quantitative data from a hypothetical study could be presented. This is based on typical results seen with other MMP inhibitors in similar models.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Animal Model | BALB/c nude mice | BALB/c nude mice | BALB/c nude mice |
| Cell Line | MDA-MB-231 | MDA-MB-231 | MDA-MB-231 |
| Treatment Start (Tumor Volume) | ~100 mm³ | ~100 mm³ | ~100 mm³ |
| Dosage | Vehicle | 25 mg/kg | 50 mg/kg |
| Administration Route | Oral Gavage | Oral Gavage | Oral Gavage |
| Dosing Frequency | Twice Daily | Twice Daily | Twice Daily |
| Treatment Duration (Days) | 21 | 21 | 21 |
| Final Average Tumor Volume (mm³) | 1500 ± 250 | 800 ± 180 | 550 ± 150 |
| Tumor Growth Inhibition (%) | - | 47% | 63% |
| Body Weight Change (%) | +5% | +3% | +1% |
| Metastatic Nodules (Lung) | 15 ± 5 | 7 ± 3 | 4 ± 2 |
Experimental Protocols
The following are detailed, generalized protocols for conducting a xenograft study to evaluate the efficacy of an MMP-13 inhibitor like this compound.
Cell Line Culture and Preparation
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma), a commonly used cell line known for its metastatic potential and expression of MMPs.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Cell Harvesting:
-
Grow cells to 80-90% confluency.
-
Wash cells with phosphate-buffered saline (PBS).
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free PBS or culture medium at a concentration of 2.5 x 10⁷ cells/mL.
-
Place the cell suspension on ice until injection.
-
Xenograft Model Establishment
-
Animal Model: Female athymic nude mice (BALB/c background), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate for at least one week before any procedures.
-
Tumor Cell Implantation (Subcutaneous):
-
Anesthetize the mouse using isoflurane.
-
Shave and sterilize the right flank of the mouse.
-
Inject 100 µL of the cell suspension (containing 2.5 million MDA-MB-231 cells) subcutaneously into the flank.
-
Monitor the mice for tumor growth.
-
Drug Preparation and Administration
-
This compound Formulation (for Oral Gavage):
-
As this compound is a research compound, the optimal vehicle may require empirical determination. A common starting point is a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Prepare the formulation fresh daily. Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose (e.g., 25 mg/kg or 50 mg/kg).
-
Weigh the compound and suspend it in the vehicle by vortexing or sonication to ensure a homogenous suspension.
-
-
Administration:
-
Weigh each mouse daily before dosing to ensure accurate volume administration.
-
Administer the calculated volume of the this compound suspension or vehicle control via oral gavage using a 20-22 gauge gavage needle.
-
The typical administration volume for a mouse is 10 mL/kg.
-
Perform administration twice daily, approximately 12 hours apart.
-
In-life Monitoring and Endpoint
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) two to three times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Body Weight: Monitor and record the body weight of each mouse at the time of tumor measurement.
-
Clinical Observations: Observe mice daily for any signs of toxicity or distress.
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize mice according to approved institutional protocols.
-
Excise tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histology and immunohistochemistry. Snap-freeze the remaining portion in liquid nitrogen for molecular analysis.
-
Collect lungs and other relevant organs to assess metastasis.
-
Immunohistochemistry for MMP-13 Pathway Analysis
-
Tissue Preparation:
-
Paraffin-embed the formalin-fixed tumor tissues.
-
Cut 4-5 µm sections and mount them on positively charged slides.
-
-
Staining Protocol:
-
Deparaffinization and Rehydration: Xylene and graded ethanol series.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) is commonly effective for MMP-13 and related pathway proteins.
-
Peroxidase Block: Incubate with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding with a serum-based blocking solution (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Incubate with a primary antibody against MMP-13 (or other targets like phospho-ERK, phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.
-
Detection: Use a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen (e.g., DAB).
-
Counterstain: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
-
Analysis:
-
Image the stained slides using a light microscope.
-
Quantify the staining intensity and the percentage of positive cells using image analysis software.
-
Conclusion
While direct experimental data for this compound in xenograft models is not currently published, its role as a potent MMP-13 inhibitor provides a strong rationale for its evaluation as an anti-cancer therapeutic. The protocols and application notes provided here offer a robust framework for designing and executing preclinical in vivo studies to investigate the efficacy of this compound and to elucidate its effects on MMP-13-mediated signaling pathways in the context of tumor biology. Careful adaptation of these generalized protocols to specific research questions and institutional guidelines will be essential for generating reliable and reproducible data.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting WAY-151693 Insolubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing insolubility issues encountered when working with the MMP-13 inhibitor, WAY-151693. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent inhibitor of matrix metalloproteinase-13 (MMP-13).[1] It is a sulfonamide derivative of a hydroxamic acid.[1] Key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₁H₂₁N₃O₅S |
| Molecular Weight | 427.48 g/mol |
| Primary Target | MMP-13 (Collagenase-3) |
| Appearance | Crystalline solid |
Q2: My this compound powder is not dissolving in my aqueous buffer. Why is this happening?
This compound is a hydrophobic molecule, which means it has poor solubility in water and aqueous solutions like phosphate-buffered saline (PBS). Direct dissolution in such buffers is generally not feasible. For non-polar molecules, it is energetically unfavorable to interact with polar water molecules, leading to aggregation and precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). It is crucial to use a high grade of DMSO, as water content can significantly reduce the solubility of hydrophobic compounds.
Q4: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium or aqueous buffer. How can I prevent this?
This is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous environment. Here are several strategies to mitigate this problem:
-
Optimize the Dilution Method:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of the aqueous medium. Instead, perform serial dilutions. For example, make an intermediate dilution of the stock in a smaller volume of medium or buffer, mix thoroughly, and then add this to the final volume.
-
Rapid Mixing: When adding the DMSO stock to the aqueous solution, do so with vigorous vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
-
Control the Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity or artifacts.
-
Work with Lower Concentrations: It's possible that the final concentration of this compound you are trying to achieve is above its solubility limit in the final assay medium. Consider performing a solubility test to determine the maximum soluble concentration under your experimental conditions.
-
Use of Co-solvents: In some cases, the addition of a small amount of a co-solvent to the aqueous buffer can improve the solubility of the compound. However, the compatibility of any co-solvent with your specific assay must be validated.
-
Gentle Warming: Pre-warming the aqueous medium to 37°C before adding the DMSO stock can sometimes improve solubility. However, the thermal stability of this compound under these conditions should be considered.
Q5: What is the recommended storage procedure for this compound stock solutions?
Store this compound as a solid at -20°C for long-term storage. Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. Store the DMSO stock solutions at -20°C or -80°C.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (MW: 427.48 g/mol ), you will need:
-
Mass (g) = 0.010 L * 427.48 g/mol = 0.0042748 g = 4.27 mg
-
-
Weigh the compound: Accurately weigh 4.27 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the tube for 5-10 minutes in a water bath to aid dissolution.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
General Protocol for an In Vitro MMP-13 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on MMP-13.
Materials:
-
Recombinant human MMP-13 (active form)
-
Fluorogenic MMP-13 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare dilutions of this compound: Perform a serial dilution of the this compound DMSO stock solution to obtain a range of concentrations. Further dilute these in the assay buffer to achieve the final desired concentrations in the assay wells. Ensure the final DMSO concentration remains constant across all wells and is below 0.5%.
-
Add MMP-13: To each well of the 96-well plate, add a pre-determined amount of active recombinant human MMP-13 diluted in assay buffer.
-
Add inhibitor: Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (assay buffer with the same final concentration of DMSO) and a no-inhibitor control.
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the fluorogenic MMP-13 substrate to all wells to start the enzymatic reaction.
-
Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Data analysis: Calculate the rate of substrate cleavage for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of MMP-13 Activation and Downstream Effects
Caption: MMP-13 signaling pathway and inhibition by this compound.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
Technical Support Center: Troubleshooting WAY-151693 Insolubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing insolubility issues encountered when working with the MMP-13 inhibitor, WAY-151693. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent inhibitor of matrix metalloproteinase-13 (MMP-13).[1] It is a sulfonamide derivative of a hydroxamic acid.[1] Key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₁H₂₁N₃O₅S |
| Molecular Weight | 427.48 g/mol |
| Primary Target | MMP-13 (Collagenase-3) |
| Appearance | Crystalline solid |
Q2: My this compound powder is not dissolving in my aqueous buffer. Why is this happening?
This compound is a hydrophobic molecule, which means it has poor solubility in water and aqueous solutions like phosphate-buffered saline (PBS). Direct dissolution in such buffers is generally not feasible. For non-polar molecules, it is energetically unfavorable to interact with polar water molecules, leading to aggregation and precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is crucial to use a high grade of DMSO, as water content can significantly reduce the solubility of hydrophobic compounds.
Q4: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium or aqueous buffer. How can I prevent this?
This is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous environment. Here are several strategies to mitigate this problem:
-
Optimize the Dilution Method:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of the aqueous medium. Instead, perform serial dilutions. For example, make an intermediate dilution of the stock in a smaller volume of medium or buffer, mix thoroughly, and then add this to the final volume.
-
Rapid Mixing: When adding the DMSO stock to the aqueous solution, do so with vigorous vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
-
Control the Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity or artifacts.
-
Work with Lower Concentrations: It's possible that the final concentration of this compound you are trying to achieve is above its solubility limit in the final assay medium. Consider performing a solubility test to determine the maximum soluble concentration under your experimental conditions.
-
Use of Co-solvents: In some cases, the addition of a small amount of a co-solvent to the aqueous buffer can improve the solubility of the compound. However, the compatibility of any co-solvent with your specific assay must be validated.
-
Gentle Warming: Pre-warming the aqueous medium to 37°C before adding the DMSO stock can sometimes improve solubility. However, the thermal stability of this compound under these conditions should be considered.
Q5: What is the recommended storage procedure for this compound stock solutions?
Store this compound as a solid at -20°C for long-term storage. Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. Store the DMSO stock solutions at -20°C or -80°C.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (MW: 427.48 g/mol ), you will need:
-
Mass (g) = 0.010 L * 427.48 g/mol = 0.0042748 g = 4.27 mg
-
-
Weigh the compound: Accurately weigh 4.27 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the tube for 5-10 minutes in a water bath to aid dissolution.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
General Protocol for an In Vitro MMP-13 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on MMP-13.
Materials:
-
Recombinant human MMP-13 (active form)
-
Fluorogenic MMP-13 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare dilutions of this compound: Perform a serial dilution of the this compound DMSO stock solution to obtain a range of concentrations. Further dilute these in the assay buffer to achieve the final desired concentrations in the assay wells. Ensure the final DMSO concentration remains constant across all wells and is below 0.5%.
-
Add MMP-13: To each well of the 96-well plate, add a pre-determined amount of active recombinant human MMP-13 diluted in assay buffer.
-
Add inhibitor: Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (assay buffer with the same final concentration of DMSO) and a no-inhibitor control.
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the fluorogenic MMP-13 substrate to all wells to start the enzymatic reaction.
-
Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Data analysis: Calculate the rate of substrate cleavage for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of MMP-13 Activation and Downstream Effects
Caption: MMP-13 signaling pathway and inhibition by this compound.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
Technical Support Center: Optimizing WAY-151693 Concentration in Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of WAY-151693 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sulfonamide derivative of a hydroxamic acid that acts as a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13).[1] MMP-13 is a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen, and is implicated in pathologies such as osteoarthritis and cancer metastasis. By inhibiting MMP-13, this compound can be used to study the role of this enzyme in various biological processes.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: For initial experiments, a concentration range of 1 µM to 10 µM is a reasonable starting point. However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term stability.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guides
Problem 1: Compound Precipitation in Cell Culture Media
Symptom: A visible precipitate forms in the wells of your cell culture plate after adding the this compound working solution.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Solubility in Aqueous Media | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media. Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium with vigorous mixing before adding to the cells. |
| Interaction with Media Components | Some components of serum or media can interact with the compound, leading to precipitation. Try reducing the serum concentration if your cell line can tolerate it, or test different types of media. |
| Temperature Shock | Ensure that both the compound working solution and the cell culture medium are at 37°C before mixing to prevent precipitation due to temperature changes. |
Problem 2: High Cell Death or Unexpected Cytotoxicity
Symptom: Significant cell death is observed at concentrations intended to be non-toxic, or the IC50 value for cytotoxicity is very close to the IC50 for MMP-13 inhibition.
Possible Causes and Solutions:
| Possible Cause | Solution |
| DMSO Toxicity | Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.5%). Run a DMSO-only control to assess its effect on cell viability. |
| Off-Target Effects | At higher concentrations, this compound may inhibit other metalloproteinases or cellular targets, leading to cytotoxicity. Broad-spectrum MMP inhibitors have been known to cause off-target effects.[1] It is important to determine a therapeutic window where MMP-13 is inhibited with minimal cytotoxicity. |
| Compound Instability | The compound may degrade in the culture medium over time, releasing toxic byproducts. Assess the stability of this compound in your specific culture medium over the time course of your experiment. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for MMP-13 Inhibition
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on MMP-13 activity in a cell-based assay.
Materials:
-
Cells expressing MMP-13
-
This compound
-
DMSO
-
Cell culture medium
-
96-well plates
-
MMP-13 activity assay kit (fluorogenic or colorimetric)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Treatment: Remove the existing media from the cells and add the prepared compound dilutions. Incubate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MMP-13 Activity Assay: Following incubation, measure the MMP-13 activity in the cell lysate or conditioned media according to the manufacturer's instructions for your chosen assay kit.
-
Data Analysis: Plot the percentage of MMP-13 inhibition versus the log of the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol provides a method to evaluate the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
Cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium and treat the cells as described in the IC50 protocol. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the desired incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Caption: Signaling pathway showing the inhibitory action of this compound on MMP-13.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical workflow for troubleshooting common issues in cell assays.
References
Technical Support Center: Optimizing WAY-151693 Concentration in Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of WAY-151693 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sulfonamide derivative of a hydroxamic acid that acts as a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13).[1] MMP-13 is a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen, and is implicated in pathologies such as osteoarthritis and cancer metastasis. By inhibiting MMP-13, this compound can be used to study the role of this enzyme in various biological processes.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: For initial experiments, a concentration range of 1 µM to 10 µM is a reasonable starting point. However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term stability.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guides
Problem 1: Compound Precipitation in Cell Culture Media
Symptom: A visible precipitate forms in the wells of your cell culture plate after adding the this compound working solution.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Solubility in Aqueous Media | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media. Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium with vigorous mixing before adding to the cells. |
| Interaction with Media Components | Some components of serum or media can interact with the compound, leading to precipitation. Try reducing the serum concentration if your cell line can tolerate it, or test different types of media. |
| Temperature Shock | Ensure that both the compound working solution and the cell culture medium are at 37°C before mixing to prevent precipitation due to temperature changes. |
Problem 2: High Cell Death or Unexpected Cytotoxicity
Symptom: Significant cell death is observed at concentrations intended to be non-toxic, or the IC50 value for cytotoxicity is very close to the IC50 for MMP-13 inhibition.
Possible Causes and Solutions:
| Possible Cause | Solution |
| DMSO Toxicity | Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.5%). Run a DMSO-only control to assess its effect on cell viability. |
| Off-Target Effects | At higher concentrations, this compound may inhibit other metalloproteinases or cellular targets, leading to cytotoxicity. Broad-spectrum MMP inhibitors have been known to cause off-target effects.[1] It is important to determine a therapeutic window where MMP-13 is inhibited with minimal cytotoxicity. |
| Compound Instability | The compound may degrade in the culture medium over time, releasing toxic byproducts. Assess the stability of this compound in your specific culture medium over the time course of your experiment. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for MMP-13 Inhibition
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on MMP-13 activity in a cell-based assay.
Materials:
-
Cells expressing MMP-13
-
This compound
-
DMSO
-
Cell culture medium
-
96-well plates
-
MMP-13 activity assay kit (fluorogenic or colorimetric)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Treatment: Remove the existing media from the cells and add the prepared compound dilutions. Incubate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MMP-13 Activity Assay: Following incubation, measure the MMP-13 activity in the cell lysate or conditioned media according to the manufacturer's instructions for your chosen assay kit.
-
Data Analysis: Plot the percentage of MMP-13 inhibition versus the log of the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol provides a method to evaluate the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
Cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium and treat the cells as described in the IC50 protocol. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the desired incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Caption: Signaling pathway showing the inhibitory action of this compound on MMP-13.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical workflow for troubleshooting common issues in cell assays.
References
dealing with WAY-151693 autofluorescence in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WAY-151693, focusing on the potential issue of autofluorescence in assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), also known as collagenase-3.[1][2][3] It belongs to the class of sulfonamide derivatives of hydroxamic acids.[1][2] Its mechanism of action involves the hydroxamic acid moiety chelating the zinc ion within the active site of MMP-13, thereby blocking its enzymatic activity.[4][5] MMP-13 is a key enzyme in the degradation of type II collagen, a major component of articular cartilage, making this compound a compound of interest in research related to osteoarthritis and cancer.[6][7]
Q2: What is autofluorescence and why might it be a concern with this compound?
Autofluorescence is the natural emission of light by a compound when it absorbs light. This can be problematic in fluorescence-based assays if the compound's fluorescence overlaps with that of the specific fluorescent probes being used, leading to high background, reduced signal-to-noise ratio, and inaccurate results.
While there is no direct documentation detailing the autofluorescence of this compound, its chemical structure, which includes aromatic rings and a sulfonamide group, suggests a potential for intrinsic fluorescence.[3] Some sulfonamide derivatives have been shown to be fluorescent.[8][9] Therefore, it is a prudent step for researchers to characterize the potential for autofluorescence of this compound under their specific experimental conditions.
Q3: How can I determine if this compound is autofluorescent in my assay?
The most direct method is to measure the fluorescence spectrum of this compound in your assay buffer. This involves preparing a sample containing this compound at the working concentration in the assay buffer (without any of your fluorescent probes) and measuring its excitation and emission spectra using a spectrophotometer or a plate reader with spectral scanning capabilities. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q4: My signal is weak and the background is high in my MMP-13 inhibition assay with this compound. What should I do?
High background and weak signal can be due to several factors, including autofluorescence of this compound. The troubleshooting guide below provides a step-by-step approach to diagnose and resolve this issue. Key steps include confirming the activity of your enzyme and substrate, characterizing the autofluorescence of this compound, and optimizing your assay conditions.
Troubleshooting Guide
Issue: High Background Fluorescence in an MMP-13 Assay with this compound
High background can obscure the signal from your fluorescent substrate, making it difficult to accurately measure MMP-13 inhibition. This guide provides a logical workflow to troubleshoot this issue.
References
- 1. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. air.unimi.it [air.unimi.it]
- 5. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent probe study of sulfonamide binding to povidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with WAY-151693 autofluorescence in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WAY-151693, focusing on the potential issue of autofluorescence in assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), also known as collagenase-3.[1][2][3] It belongs to the class of sulfonamide derivatives of hydroxamic acids.[1][2] Its mechanism of action involves the hydroxamic acid moiety chelating the zinc ion within the active site of MMP-13, thereby blocking its enzymatic activity.[4][5] MMP-13 is a key enzyme in the degradation of type II collagen, a major component of articular cartilage, making this compound a compound of interest in research related to osteoarthritis and cancer.[6][7]
Q2: What is autofluorescence and why might it be a concern with this compound?
Autofluorescence is the natural emission of light by a compound when it absorbs light. This can be problematic in fluorescence-based assays if the compound's fluorescence overlaps with that of the specific fluorescent probes being used, leading to high background, reduced signal-to-noise ratio, and inaccurate results.
While there is no direct documentation detailing the autofluorescence of this compound, its chemical structure, which includes aromatic rings and a sulfonamide group, suggests a potential for intrinsic fluorescence.[3] Some sulfonamide derivatives have been shown to be fluorescent.[8][9] Therefore, it is a prudent step for researchers to characterize the potential for autofluorescence of this compound under their specific experimental conditions.
Q3: How can I determine if this compound is autofluorescent in my assay?
The most direct method is to measure the fluorescence spectrum of this compound in your assay buffer. This involves preparing a sample containing this compound at the working concentration in the assay buffer (without any of your fluorescent probes) and measuring its excitation and emission spectra using a spectrophotometer or a plate reader with spectral scanning capabilities. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q4: My signal is weak and the background is high in my MMP-13 inhibition assay with this compound. What should I do?
High background and weak signal can be due to several factors, including autofluorescence of this compound. The troubleshooting guide below provides a step-by-step approach to diagnose and resolve this issue. Key steps include confirming the activity of your enzyme and substrate, characterizing the autofluorescence of this compound, and optimizing your assay conditions.
Troubleshooting Guide
Issue: High Background Fluorescence in an MMP-13 Assay with this compound
High background can obscure the signal from your fluorescent substrate, making it difficult to accurately measure MMP-13 inhibition. This guide provides a logical workflow to troubleshoot this issue.
References
- 1. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. air.unimi.it [air.unimi.it]
- 5. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent probe study of sulfonamide binding to povidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: WAY-151693 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WAY-151693 in in vitro experiments. The information is tailored for scientists and drug development professionals to address potential inconsistencies and challenges during their research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sulfonamide derivative of a hydroxamic acid that acts as a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), also known as Collagenase-3.[1][2] Its primary mechanism of action involves binding to the active site of the MMP-13 enzyme, thereby blocking its collagenase activity.[3] MMP-13 is a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen.[4]
Q2: I am observing inconsistent inhibitory effects of this compound in my cell-based assays. What are the potential causes?
Inconsistent results with this compound can stem from several factors related to its chemical nature, experimental setup, and the biological system under investigation. Potential causes include:
-
Chemical Instability: this compound belongs to the hydroxamic acid class of inhibitors. Hydroxamic acids can be prone to chemical instability, including a process known as the "Lossen rearrangement," which can lead to the formation of reactive isocyanates and a loss of inhibitory activity. This degradation can be influenced by factors such as pH and temperature in the cell culture media.
-
Off-Target Effects: While considered selective for MMP-13, like many small molecule inhibitors, this compound may have off-target effects on other metalloproteinases or cellular pathways, leading to varied and sometimes unexpected biological responses. Broad-spectrum MMP inhibitors, particularly those based on hydroxamates, are known to have side effects due to the inhibition of non-target metalloproteinases.[5]
-
Experimental Variability: Differences in cell lines, passage number, cell density, serum concentration in the media, and incubation times can all contribute to variability in experimental outcomes.
-
Solubility and Stability in Media: The solubility and stability of this compound in your specific cell culture medium can affect its effective concentration. It is crucial to ensure the compound is fully dissolved and stable throughout the experiment. The composition of cell culture media, including the presence of certain amino acids or vitamins, can impact the stability of dissolved compounds.[6][7][8][9][10]
Q3: What are the known signaling pathways regulated by MMP-13 that could be affected by this compound?
MMP-13 expression and activity are regulated by a complex network of signaling pathways, and its inhibition by this compound can, in turn, affect these pathways. Key upstream regulators of MMP-13 include the MAPK pathways (p38 and JNK), which lead to the activation of transcription factors like AP-1 and Runx2.[1] The NF-κB signaling pathway is also a critical regulator of MMP-13 transcription.[3]
Downstream, by inhibiting MMP-13, this compound can prevent the degradation of the extracellular matrix, thereby influencing cell behavior such as migration, invasion, and proliferation, which are critical in disease processes like osteoarthritis and cancer.[4]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Consider performing a stability study of the compound in your specific cell culture medium under experimental conditions. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. |
| Cell Health and Density | Ensure consistent cell seeding density and viability across all experiments. Monitor cell morphology and growth rates. |
| Assay Readout Interference | Run appropriate controls, including vehicle-only and no-cell controls, to check for autofluorescence or other interferences from the compound or media components. |
Issue 2: Lack of Expected Biological Effect
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Sub-optimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. |
| Low MMP-13 Expression | Confirm MMP-13 expression in your cell model at the protein level (e.g., Western blot, ELISA) or mRNA level (e.g., RT-qPCR). Some cell lines may have low endogenous MMP-13 levels. |
| Inactive MMP-13 | MMPs are often secreted as inactive zymogens (pro-MMPs) and require activation. Ensure your assay conditions allow for MMP-13 activation or use an assay that measures total MMP-13. |
| Incorrect Assay Timing | The timing of compound addition and the duration of the assay are critical. Optimize the incubation time to capture the desired biological response. |
Experimental Protocols
General Protocol for In Vitro MMP-13 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on MMP-13. Specific parameters may need to be optimized for your experimental system.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Reconstitute recombinant human MMP-13 enzyme in assay buffer.
-
Prepare a fluorogenic MMP-13 substrate solution.
-
-
Assay Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Add the MMP-13 enzyme to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the MMP-13 substrate.
-
Monitor the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of MMP-13 Regulation
Caption: Upstream and downstream signaling pathways of MMP-13.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent results.
Logical Relationships of Potential Issues
Caption: Interrelated factors contributing to inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxcyte.com [maxcyte.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: WAY-151693 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WAY-151693 in in vitro experiments. The information is tailored for scientists and drug development professionals to address potential inconsistencies and challenges during their research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sulfonamide derivative of a hydroxamic acid that acts as a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), also known as Collagenase-3.[1][2] Its primary mechanism of action involves binding to the active site of the MMP-13 enzyme, thereby blocking its collagenase activity.[3] MMP-13 is a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen.[4]
Q2: I am observing inconsistent inhibitory effects of this compound in my cell-based assays. What are the potential causes?
Inconsistent results with this compound can stem from several factors related to its chemical nature, experimental setup, and the biological system under investigation. Potential causes include:
-
Chemical Instability: this compound belongs to the hydroxamic acid class of inhibitors. Hydroxamic acids can be prone to chemical instability, including a process known as the "Lossen rearrangement," which can lead to the formation of reactive isocyanates and a loss of inhibitory activity. This degradation can be influenced by factors such as pH and temperature in the cell culture media.
-
Off-Target Effects: While considered selective for MMP-13, like many small molecule inhibitors, this compound may have off-target effects on other metalloproteinases or cellular pathways, leading to varied and sometimes unexpected biological responses. Broad-spectrum MMP inhibitors, particularly those based on hydroxamates, are known to have side effects due to the inhibition of non-target metalloproteinases.[5]
-
Experimental Variability: Differences in cell lines, passage number, cell density, serum concentration in the media, and incubation times can all contribute to variability in experimental outcomes.
-
Solubility and Stability in Media: The solubility and stability of this compound in your specific cell culture medium can affect its effective concentration. It is crucial to ensure the compound is fully dissolved and stable throughout the experiment. The composition of cell culture media, including the presence of certain amino acids or vitamins, can impact the stability of dissolved compounds.[6][7][8][9][10]
Q3: What are the known signaling pathways regulated by MMP-13 that could be affected by this compound?
MMP-13 expression and activity are regulated by a complex network of signaling pathways, and its inhibition by this compound can, in turn, affect these pathways. Key upstream regulators of MMP-13 include the MAPK pathways (p38 and JNK), which lead to the activation of transcription factors like AP-1 and Runx2.[1] The NF-κB signaling pathway is also a critical regulator of MMP-13 transcription.[3]
Downstream, by inhibiting MMP-13, this compound can prevent the degradation of the extracellular matrix, thereby influencing cell behavior such as migration, invasion, and proliferation, which are critical in disease processes like osteoarthritis and cancer.[4]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Consider performing a stability study of the compound in your specific cell culture medium under experimental conditions. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. |
| Cell Health and Density | Ensure consistent cell seeding density and viability across all experiments. Monitor cell morphology and growth rates. |
| Assay Readout Interference | Run appropriate controls, including vehicle-only and no-cell controls, to check for autofluorescence or other interferences from the compound or media components. |
Issue 2: Lack of Expected Biological Effect
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Sub-optimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. |
| Low MMP-13 Expression | Confirm MMP-13 expression in your cell model at the protein level (e.g., Western blot, ELISA) or mRNA level (e.g., RT-qPCR). Some cell lines may have low endogenous MMP-13 levels. |
| Inactive MMP-13 | MMPs are often secreted as inactive zymogens (pro-MMPs) and require activation. Ensure your assay conditions allow for MMP-13 activation or use an assay that measures total MMP-13. |
| Incorrect Assay Timing | The timing of compound addition and the duration of the assay are critical. Optimize the incubation time to capture the desired biological response. |
Experimental Protocols
General Protocol for In Vitro MMP-13 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on MMP-13. Specific parameters may need to be optimized for your experimental system.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Reconstitute recombinant human MMP-13 enzyme in assay buffer.
-
Prepare a fluorogenic MMP-13 substrate solution.
-
-
Assay Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Add the MMP-13 enzyme to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the MMP-13 substrate.
-
Monitor the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of MMP-13 Regulation
Caption: Upstream and downstream signaling pathways of MMP-13.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent results.
Logical Relationships of Potential Issues
Caption: Interrelated factors contributing to inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxcyte.com [maxcyte.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Assessing Small Molecule Cell Permeability (WAY-151693)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cell permeability of the small molecule WAY-151693. The following information is designed to address common issues encountered during in vitro permeability assays.
Frequently Asked Questions (FAQs)
Q1: Which in vitro model is most appropriate for assessing the intestinal permeability of this compound?
A1: The Caco-2 cell line is the most widely accepted in vitro model for predicting human intestinal absorption of drugs.[1][2] These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many characteristics of the intestinal epithelium, including tight junctions and the expression of various transporters.[1][2] For higher throughput screening of passive permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) can be a useful initial screen.[3][4]
Q2: What is the apparent permeability coefficient (Papp), and how is it calculated?
A2: The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses a cell monolayer. It is calculated from the flux of the compound across the membrane at a steady state. The formula for Papp is:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver compartment per unit time).[5]
-
A is the surface area of the membrane filter.[5]
-
C0 is the initial concentration of the compound in the donor compartment.[5]
Q3: What is the efflux ratio (ER), and what does a high ER indicate?
A3: The efflux ratio is calculated by dividing the Papp value from the basolateral (B) to apical (A) direction by the Papp value from the apical (A) to basolateral (B) direction (Papp(B-A) / Papp(A-B)).[6][7] An efflux ratio greater than 2 is a strong indication that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell.[6][7]
Q4: How can I determine if this compound is a substrate of a specific efflux transporter like P-gp?
A4: To confirm the involvement of a specific efflux transporter, you can perform the bidirectional permeability assay in the presence of a known inhibitor of that transporter.[8] For example, verapamil (B1683045) is a commonly used inhibitor for P-gp.[1] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a substrate of that transporter.[8] Alternatively, using a cell line that overexpresses the specific transporter, such as MDCK-MDR1 for P-gp, can provide more definitive results.[6][9][10]
Troubleshooting Guide
Issue 1: High variability in Papp values between experiments.
-
Possible Cause: Inconsistent cell monolayer integrity.
-
Troubleshooting Steps:
-
Monitor Transepithelial Electrical Resistance (TEER): Before and after the transport experiment, measure the TEER of the cell monolayer. Consistent TEER values indicate a well-formed and intact monolayer.[1]
-
Use a Low Permeability Marker: Include a low permeability fluorescent marker, such as Lucifer Yellow, in the donor compartment.[4] High levels of the marker in the receiver compartment indicate a leaky monolayer.
-
Standardize Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and culture duration (typically 18-22 days for Caco-2 cells to fully differentiate).[7]
-
Issue 2: Low recovery of this compound after the experiment.
-
Possible Cause: Non-specific binding of the compound to the assay plates or high retention within the cell monolayer.[8]
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Employ polypropylene (B1209903) or other low-adsorption plates for sample collection and analysis.[8]
-
Include a Mass Balance Calculation: Quantify the amount of this compound in the donor and receiver compartments, as well as in cell lysates, to determine the total recovery.
-
Check Compound Stability: Verify that this compound is stable in the assay buffer for the duration of the experiment.[8]
-
Issue 3: The apparent permeability (Papp) of this compound is very low.
-
Possible Cause: The compound may have inherently low passive permeability or be subject to significant efflux.
-
Troubleshooting Steps:
-
Perform a Bidirectional Assay: Determine the efflux ratio to assess the contribution of active transport.[7]
-
Conduct a PAMPA Assay: This cell-free assay measures only passive permeability and can help distinguish between poor passive diffusion and active efflux.[3][4]
-
Analyze Physicochemical Properties: Review the molecular weight, lipophilicity (LogP), and polar surface area (PSA) of this compound. Compounds with high molecular weight (>500 Da) or high PSA often exhibit poor passive permeability.
-
Data Presentation
Table 1: Classification of Apparent Permeability (Papp) Values
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Absorption |
| < 1.0 | Low | Poor (< 50%) |
| 1.0 - 10.0 | Moderate | Moderate (50 - 89%) |
| > 10.0 | High | High (≥ 90%) |
Table 2: Interpretation of Efflux Ratio (ER)
| Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |
| < 2.0 | No significant active efflux |
| ≥ 2.0 | Potential substrate of efflux transporters |
Experimental Protocols
Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[7]
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values within the acceptable range for your laboratory.
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For A to B permeability, add this compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
For B to A permeability, add this compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.[2]
-
Calculation: Calculate the Papp values for both directions and the efflux ratio.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 10% lecithin (B1663433) in dodecane) to form the artificial membrane.[11]
-
Solution Preparation: Prepare a solution of this compound in a suitable buffer.
-
Assay Setup:
-
Fill the wells of a 96-well acceptor plate with buffer.
-
Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".
-
Add the this compound solution to the donor wells.
-
-
Incubation: Incubate the PAMPA sandwich at room temperature with gentle shaking for a defined period (e.g., 5 hours).[3]
-
Sampling: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of this compound in the samples, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Calculation: Calculate the Papp value.
Visualizations
Caption: Workflow for assessing this compound cell permeability.
Caption: Troubleshooting logic for permeability assays.
References
- 1. enamine.net [enamine.net]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. innpharmacotherapy.com [innpharmacotherapy.com]
- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 10. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Assessing Small Molecule Cell Permeability (WAY-151693)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cell permeability of the small molecule WAY-151693. The following information is designed to address common issues encountered during in vitro permeability assays.
Frequently Asked Questions (FAQs)
Q1: Which in vitro model is most appropriate for assessing the intestinal permeability of this compound?
A1: The Caco-2 cell line is the most widely accepted in vitro model for predicting human intestinal absorption of drugs.[1][2] These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many characteristics of the intestinal epithelium, including tight junctions and the expression of various transporters.[1][2] For higher throughput screening of passive permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) can be a useful initial screen.[3][4]
Q2: What is the apparent permeability coefficient (Papp), and how is it calculated?
A2: The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses a cell monolayer. It is calculated from the flux of the compound across the membrane at a steady state. The formula for Papp is:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver compartment per unit time).[5]
-
A is the surface area of the membrane filter.[5]
-
C0 is the initial concentration of the compound in the donor compartment.[5]
Q3: What is the efflux ratio (ER), and what does a high ER indicate?
A3: The efflux ratio is calculated by dividing the Papp value from the basolateral (B) to apical (A) direction by the Papp value from the apical (A) to basolateral (B) direction (Papp(B-A) / Papp(A-B)).[6][7] An efflux ratio greater than 2 is a strong indication that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell.[6][7]
Q4: How can I determine if this compound is a substrate of a specific efflux transporter like P-gp?
A4: To confirm the involvement of a specific efflux transporter, you can perform the bidirectional permeability assay in the presence of a known inhibitor of that transporter.[8] For example, verapamil is a commonly used inhibitor for P-gp.[1] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a substrate of that transporter.[8] Alternatively, using a cell line that overexpresses the specific transporter, such as MDCK-MDR1 for P-gp, can provide more definitive results.[6][9][10]
Troubleshooting Guide
Issue 1: High variability in Papp values between experiments.
-
Possible Cause: Inconsistent cell monolayer integrity.
-
Troubleshooting Steps:
-
Monitor Transepithelial Electrical Resistance (TEER): Before and after the transport experiment, measure the TEER of the cell monolayer. Consistent TEER values indicate a well-formed and intact monolayer.[1]
-
Use a Low Permeability Marker: Include a low permeability fluorescent marker, such as Lucifer Yellow, in the donor compartment.[4] High levels of the marker in the receiver compartment indicate a leaky monolayer.
-
Standardize Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and culture duration (typically 18-22 days for Caco-2 cells to fully differentiate).[7]
-
Issue 2: Low recovery of this compound after the experiment.
-
Possible Cause: Non-specific binding of the compound to the assay plates or high retention within the cell monolayer.[8]
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Employ polypropylene or other low-adsorption plates for sample collection and analysis.[8]
-
Include a Mass Balance Calculation: Quantify the amount of this compound in the donor and receiver compartments, as well as in cell lysates, to determine the total recovery.
-
Check Compound Stability: Verify that this compound is stable in the assay buffer for the duration of the experiment.[8]
-
Issue 3: The apparent permeability (Papp) of this compound is very low.
-
Possible Cause: The compound may have inherently low passive permeability or be subject to significant efflux.
-
Troubleshooting Steps:
-
Perform a Bidirectional Assay: Determine the efflux ratio to assess the contribution of active transport.[7]
-
Conduct a PAMPA Assay: This cell-free assay measures only passive permeability and can help distinguish between poor passive diffusion and active efflux.[3][4]
-
Analyze Physicochemical Properties: Review the molecular weight, lipophilicity (LogP), and polar surface area (PSA) of this compound. Compounds with high molecular weight (>500 Da) or high PSA often exhibit poor passive permeability.
-
Data Presentation
Table 1: Classification of Apparent Permeability (Papp) Values
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Absorption |
| < 1.0 | Low | Poor (< 50%) |
| 1.0 - 10.0 | Moderate | Moderate (50 - 89%) |
| > 10.0 | High | High (≥ 90%) |
Table 2: Interpretation of Efflux Ratio (ER)
| Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |
| < 2.0 | No significant active efflux |
| ≥ 2.0 | Potential substrate of efflux transporters |
Experimental Protocols
Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[7]
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values within the acceptable range for your laboratory.
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For A to B permeability, add this compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
For B to A permeability, add this compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.[2]
-
Calculation: Calculate the Papp values for both directions and the efflux ratio.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 10% lecithin in dodecane) to form the artificial membrane.[11]
-
Solution Preparation: Prepare a solution of this compound in a suitable buffer.
-
Assay Setup:
-
Fill the wells of a 96-well acceptor plate with buffer.
-
Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".
-
Add the this compound solution to the donor wells.
-
-
Incubation: Incubate the PAMPA sandwich at room temperature with gentle shaking for a defined period (e.g., 5 hours).[3]
-
Sampling: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of this compound in the samples, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Calculation: Calculate the Papp value.
Visualizations
Caption: Workflow for assessing this compound cell permeability.
Caption: Troubleshooting logic for permeability assays.
References
- 1. enamine.net [enamine.net]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. innpharmacotherapy.com [innpharmacotherapy.com]
- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 10. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Adjusting WAY-151693 Dose for Different Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of WAY-151693, a potent and selective MMP-13 inhibitor, for various animal models. The information provided is based on available data for this compound and other structurally related selective MMP-13 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a sulfonamide derivative of a hydroxamic acid that acts as a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13).[1] MMP-13, also known as collagenase-3, is a key enzyme involved in the degradation of type II collagen, a major component of articular cartilage. By inhibiting MMP-13, this compound is investigated for its potential therapeutic effects in conditions characterized by excessive cartilage degradation, such as osteoarthritis.
Q2: What are the typical dose ranges for selective MMP-13 inhibitors in common animal models?
A2: While specific in vivo dosing data for this compound is limited in publicly available literature, dose-ranging studies with other selective MMP-13 inhibitors in rodent models of arthritis and atherosclerosis can provide a starting point for experimental design. The optimal dose will depend on the specific animal model, disease severity, and pharmacokinetic properties of the compound.
Q3: How should I prepare this compound for oral administration in animals?
A3: For oral administration, this compound would typically be formulated as a suspension or solution. A common vehicle for preclinical oral dosing is an aqueous suspension containing a suspending agent like 0.5% methylcellulose (B11928114) or carboxymethylcellulose. It is crucial to ensure a homogenous suspension for accurate dosing. The choice of vehicle should be validated to ensure it does not interfere with the experimental outcomes.
Q4: Are there any known side effects of selective MMP-13 inhibitors in animal models?
A4: A historical concern with broad-spectrum MMP inhibitors has been the development of musculoskeletal syndrome (MSS), characterized by joint-related pain and inflammation. However, highly selective MMP-13 inhibitors have been developed to avoid these off-target effects. Studies with some selective MMP-13 inhibitors have shown a lack of MSS at effective doses. Nevertheless, it is essential to monitor animals for any signs of distress, changes in locomotion, or joint swelling during the study.
Troubleshooting Guide
Issue 1: Variability in experimental results despite consistent dosing.
-
Possible Cause: Improper oral gavage technique leading to inaccurate dosing or aspiration.
-
Troubleshooting Steps:
-
Ensure all personnel are thoroughly trained in oral gavage techniques for the specific rodent species.
-
Verify the correct placement of the gavage needle in the esophagus, not the trachea. Resistance during insertion is a key indicator of improper placement.
-
Administer the dose slowly and steadily to prevent regurgitation.
-
For mice and rats, proper restraint is critical to ensure the head and body are in a straight line.[2][3][4][5][6]
-
Consider alternative, less stressful oral administration methods like voluntary consumption in a palatable jelly if the experimental design allows.[7][8][9][10]
-
Issue 2: The compound does not appear to be efficacious at the tested doses.
-
Possible Cause: Poor oral bioavailability of the formulated compound.
-
Troubleshooting Steps:
-
Review the formulation of this compound. Factors like particle size and choice of vehicle can significantly impact absorption.
-
Consider conducting a pilot pharmacokinetic study to determine the plasma concentration of this compound after oral administration in your specific animal model.
-
If bioavailability is low, explore alternative administration routes (e.g., intraperitoneal injection) if appropriate for the research question, or investigate formulation strategies to enhance absorption.
-
Issue 3: Animals show signs of distress or toxicity.
-
Possible Cause: The administered dose is too high, or there is an unexpected off-target effect.
-
Troubleshooting Steps:
-
Immediately reduce the dose or cease administration if signs of toxicity are observed.
-
Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model.
-
Carefully observe and record all clinical signs in the animals.
-
Consider performing histopathological analysis of key organs at the end of the study to identify any potential tissue damage.
-
Data on Oral Dosing of Selective MMP-13 Inhibitors in Animal Models
The following tables summarize oral dosing information from preclinical studies using selective MMP-13 inhibitors that are analogous to this compound. This data can be used as a reference for designing initial dose-finding studies.
Table 1: Oral Dosing of Selective MMP-13 Inhibitors in Mouse Models
| Compound Class | Mouse Model | Dose Range | Dosing Frequency | Key Findings | Reference |
| Specific MMP-13 Inhibitor | Collagen-Induced Arthritis (CIA) | 3, 10, 30 mg/kg | Daily | Dose-dependent reduction in clinical signs of arthritis and joint erosion. | |
| MMP13i-A | Atherosclerosis (ApoE-/- mice) | 40 mg/kg | Daily | Increased collagen content in atherosclerotic plaques. |
Table 2: Oral Dosing of Selective MMP-13 Inhibitors in Rat Models
| Compound Class | Rat Model | Dose | Dosing Frequency | Key Findings | Reference |
| ALS 1-0635 | Surgical Medial Meniscus Tear (OA) | Not specified in abstract | Twice Daily | Chondroprotection and reduced cartilage degeneration without musculoskeletal toxicity. | [11] |
| Carboxylic Acid Inhibitor | MMP-13-Induced Cartilage Degradation | 10, 30 mg/kg | Not specified | Significant reduction in proteoglycan release. | [4] |
Experimental Protocols
Protocol 1: General Protocol for Oral Gavage in Rodents
-
Animal Handling and Restraint:
-
Acclimatize the animals to handling for several days before the first dosing.
-
For mice, restrain by scruffing the neck and back skin to immobilize the head and body.
-
For rats, restrain by firmly grasping the animal over the shoulders, with the thumb and forefinger on either side of the head.
-
-
Gavage Needle Selection and Measurement:
-
Use a flexible plastic or stainless steel gavage needle with a ball tip to minimize the risk of injury.
-
Measure the appropriate insertion length by holding the needle alongside the animal, with the tip at the mouth and the end of the needle at the last rib. Mark this length on the needle.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus to the pre-measured depth, administer the compound suspension slowly and steadily.
-
Withdraw the needle gently in the same direction it was inserted.
-
-
Post-Dosing Monitoring:
-
Monitor the animal for several minutes after dosing for any signs of respiratory distress.
-
Return the animal to its cage and observe for any adverse reactions.
-
Signaling Pathway
MMP-13 Signaling in Arthritis
MMP-13 expression in arthritic conditions is upregulated by pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[12] These cytokines activate several intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38) and the NF-κB pathway.[13] These pathways converge on the nucleus to induce the transcription of the MMP-13 gene, leading to increased production of the MMP-13 enzyme and subsequent degradation of cartilage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. instechlabs.com [instechlabs.com]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. awionline.org [awionline.org]
- 11. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptional regulation of collagenase (MMP-1, MMP-13) genes in arthritis: integration of complex signaling pathways for the recruitment of gene-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting WAY-151693 Dose for Different Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of WAY-151693, a potent and selective MMP-13 inhibitor, for various animal models. The information provided is based on available data for this compound and other structurally related selective MMP-13 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a sulfonamide derivative of a hydroxamic acid that acts as a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13).[1] MMP-13, also known as collagenase-3, is a key enzyme involved in the degradation of type II collagen, a major component of articular cartilage. By inhibiting MMP-13, this compound is investigated for its potential therapeutic effects in conditions characterized by excessive cartilage degradation, such as osteoarthritis.
Q2: What are the typical dose ranges for selective MMP-13 inhibitors in common animal models?
A2: While specific in vivo dosing data for this compound is limited in publicly available literature, dose-ranging studies with other selective MMP-13 inhibitors in rodent models of arthritis and atherosclerosis can provide a starting point for experimental design. The optimal dose will depend on the specific animal model, disease severity, and pharmacokinetic properties of the compound.
Q3: How should I prepare this compound for oral administration in animals?
A3: For oral administration, this compound would typically be formulated as a suspension or solution. A common vehicle for preclinical oral dosing is an aqueous suspension containing a suspending agent like 0.5% methylcellulose or carboxymethylcellulose. It is crucial to ensure a homogenous suspension for accurate dosing. The choice of vehicle should be validated to ensure it does not interfere with the experimental outcomes.
Q4: Are there any known side effects of selective MMP-13 inhibitors in animal models?
A4: A historical concern with broad-spectrum MMP inhibitors has been the development of musculoskeletal syndrome (MSS), characterized by joint-related pain and inflammation. However, highly selective MMP-13 inhibitors have been developed to avoid these off-target effects. Studies with some selective MMP-13 inhibitors have shown a lack of MSS at effective doses. Nevertheless, it is essential to monitor animals for any signs of distress, changes in locomotion, or joint swelling during the study.
Troubleshooting Guide
Issue 1: Variability in experimental results despite consistent dosing.
-
Possible Cause: Improper oral gavage technique leading to inaccurate dosing or aspiration.
-
Troubleshooting Steps:
-
Ensure all personnel are thoroughly trained in oral gavage techniques for the specific rodent species.
-
Verify the correct placement of the gavage needle in the esophagus, not the trachea. Resistance during insertion is a key indicator of improper placement.
-
Administer the dose slowly and steadily to prevent regurgitation.
-
For mice and rats, proper restraint is critical to ensure the head and body are in a straight line.[2][3][4][5][6]
-
Consider alternative, less stressful oral administration methods like voluntary consumption in a palatable jelly if the experimental design allows.[7][8][9][10]
-
Issue 2: The compound does not appear to be efficacious at the tested doses.
-
Possible Cause: Poor oral bioavailability of the formulated compound.
-
Troubleshooting Steps:
-
Review the formulation of this compound. Factors like particle size and choice of vehicle can significantly impact absorption.
-
Consider conducting a pilot pharmacokinetic study to determine the plasma concentration of this compound after oral administration in your specific animal model.
-
If bioavailability is low, explore alternative administration routes (e.g., intraperitoneal injection) if appropriate for the research question, or investigate formulation strategies to enhance absorption.
-
Issue 3: Animals show signs of distress or toxicity.
-
Possible Cause: The administered dose is too high, or there is an unexpected off-target effect.
-
Troubleshooting Steps:
-
Immediately reduce the dose or cease administration if signs of toxicity are observed.
-
Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model.
-
Carefully observe and record all clinical signs in the animals.
-
Consider performing histopathological analysis of key organs at the end of the study to identify any potential tissue damage.
-
Data on Oral Dosing of Selective MMP-13 Inhibitors in Animal Models
The following tables summarize oral dosing information from preclinical studies using selective MMP-13 inhibitors that are analogous to this compound. This data can be used as a reference for designing initial dose-finding studies.
Table 1: Oral Dosing of Selective MMP-13 Inhibitors in Mouse Models
| Compound Class | Mouse Model | Dose Range | Dosing Frequency | Key Findings | Reference |
| Specific MMP-13 Inhibitor | Collagen-Induced Arthritis (CIA) | 3, 10, 30 mg/kg | Daily | Dose-dependent reduction in clinical signs of arthritis and joint erosion. | |
| MMP13i-A | Atherosclerosis (ApoE-/- mice) | 40 mg/kg | Daily | Increased collagen content in atherosclerotic plaques. |
Table 2: Oral Dosing of Selective MMP-13 Inhibitors in Rat Models
| Compound Class | Rat Model | Dose | Dosing Frequency | Key Findings | Reference |
| ALS 1-0635 | Surgical Medial Meniscus Tear (OA) | Not specified in abstract | Twice Daily | Chondroprotection and reduced cartilage degeneration without musculoskeletal toxicity. | [11] |
| Carboxylic Acid Inhibitor | MMP-13-Induced Cartilage Degradation | 10, 30 mg/kg | Not specified | Significant reduction in proteoglycan release. | [4] |
Experimental Protocols
Protocol 1: General Protocol for Oral Gavage in Rodents
-
Animal Handling and Restraint:
-
Acclimatize the animals to handling for several days before the first dosing.
-
For mice, restrain by scruffing the neck and back skin to immobilize the head and body.
-
For rats, restrain by firmly grasping the animal over the shoulders, with the thumb and forefinger on either side of the head.
-
-
Gavage Needle Selection and Measurement:
-
Use a flexible plastic or stainless steel gavage needle with a ball tip to minimize the risk of injury.
-
Measure the appropriate insertion length by holding the needle alongside the animal, with the tip at the mouth and the end of the needle at the last rib. Mark this length on the needle.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus to the pre-measured depth, administer the compound suspension slowly and steadily.
-
Withdraw the needle gently in the same direction it was inserted.
-
-
Post-Dosing Monitoring:
-
Monitor the animal for several minutes after dosing for any signs of respiratory distress.
-
Return the animal to its cage and observe for any adverse reactions.
-
Signaling Pathway
MMP-13 Signaling in Arthritis
MMP-13 expression in arthritic conditions is upregulated by pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[12] These cytokines activate several intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38) and the NF-κB pathway.[13] These pathways converge on the nucleus to induce the transcription of the MMP-13 gene, leading to increased production of the MMP-13 enzyme and subsequent degradation of cartilage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. instechlabs.com [instechlabs.com]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. awionline.org [awionline.org]
- 11. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptional regulation of collagenase (MMP-1, MMP-13) genes in arthritis: integration of complex signaling pathways for the recruitment of gene-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WAY-151693 Degradation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on the degradation of WAY-151693 and other SERMs in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the typical environmental factors that can cause the degradation of SERMs like this compound in an aqueous solution?
A1: Like many complex organic molecules, SERMs are susceptible to degradation from various environmental factors. The primary factors to consider are:
-
Hydrolysis: Degradation due to reaction with water, which can be significantly influenced by pH.
-
Oxidation: Degradation due to exposure to oxygen or oxidizing agents. The presence of peroxides in excipients can also lead to oxidative degradation.[1]
-
Photodegradation: Degradation caused by exposure to light, particularly UV and visible light.[2]
-
Thermal Stress: Degradation accelerated by elevated temperatures.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?
A2: Unexpected peaks in an HPLC chromatogram of a this compound solution could be due to several reasons:
-
Degradation Products: The compound may be degrading under your storage or experimental conditions.
-
Impurities: The initial sample of this compound may contain impurities from its synthesis.
-
Excipient Interactions: If your solution contains excipients, they may be interacting with this compound or degrading themselves.
-
Contamination: The solvent or container may be contaminated.
To identify the source, it is recommended to run a forced degradation study and analyze the stressed samples alongside a control sample of the drug substance and a placebo (solution without the drug substance).[3]
Q3: How can I prevent the degradation of this compound in my aqueous stock solutions?
A3: To minimize degradation in aqueous stock solutions, consider the following precautions:
-
Storage Conditions: Store solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C) and protect them from light by using amber vials or wrapping them in aluminum foil.
-
pH Control: Use a buffered solution to maintain a stable pH, as hydrolysis rates can be pH-dependent.
-
Inert Atmosphere: For oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.
Q4: What analytical techniques are most suitable for studying the degradation of this compound?
A4: The most common and effective analytical techniques for studying drug degradation are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is widely used for separating and quantifying the parent drug and its degradation products.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying the chemical structures of unknown degradation products by providing mass-to-charge ratio and fragmentation data.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products.
-
Spectroscopic Methods (UV-Vis, FTIR, NMR): These can be used to monitor structural changes in the molecule.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of this compound potency in solution | Photodegradation | Store the solution in light-protected containers (amber vials) and minimize exposure to ambient light during experiments.[2] |
| Hydrolysis at extreme pH | Prepare solutions in a buffer system to maintain a stable pH. Conduct a pH-rate profile study to identify the pH of maximum stability. | |
| Oxidation | Use de-gassed solvents and consider preparing solutions under an inert atmosphere. Avoid excipients known to contain peroxides.[1] | |
| Poor separation of degradation peaks in HPLC | Inappropriate mobile phase or column | Optimize the HPLC method by screening different mobile phase compositions (e.g., varying the organic modifier and buffer concentration) and trying different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Gradient elution not optimized | Adjust the gradient slope and time to improve the resolution between closely eluting peaks. | |
| Mass balance in degradation studies is less than 95% | Non-chromophoric degradation products | Use a mass-sensitive detector like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in addition to a UV detector. |
| Volatile degradation products | Use Gas Chromatography (GC) to analyze for volatile compounds. | |
| Degradation products are not eluting from the HPLC column | Modify the mobile phase to ensure all components are eluted. This may involve increasing the organic solvent strength at the end of the gradient. | |
| Inconsistent degradation results between experiments | Variation in experimental conditions | Strictly control experimental parameters such as temperature, light intensity, and pH. Use a calibrated light source for photostability studies as recommended by ICH guidelines.[6] |
| Inhomogeneous solution | Ensure the drug substance is fully dissolved and the solution is homogeneous before starting the degradation experiment. |
Experimental Protocols
Forced Degradation Study Protocol (General)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[7] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[6][8]
1. Acid and Base Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent and then dilute with 0.1 N HCl for acid hydrolysis and 0.1 N NaOH for base hydrolysis.
-
Conditions: Typically, samples are heated at 60-80°C and analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the samples with an equivalent amount of base or acid, respectively.
2. Oxidative Degradation:
-
Procedure: Dissolve this compound in a suitable solvent and treat with an oxidizing agent, commonly 3-30% hydrogen peroxide (H₂O₂).
-
Conditions: The reaction is often carried out at room temperature, with samples analyzed at different time intervals.
-
Quenching: The reaction can be stopped by adding a quenching agent like sodium bisulfite.
3. Thermal Degradation:
-
Procedure: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80°C).
-
Conditions: Samples should be analyzed at various time points to determine the rate of degradation.
4. Photodegradation:
-
Procedure: Expose a solution of this compound to a light source that provides both UV and visible light.
-
Conditions: According to ICH Q1B guidelines, the sample should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[6] A control sample should be protected from light to differentiate between thermal and photodegradation.
Analytical Method: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient due to degradation.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, sensitive, accurate, and precise for quantifying this compound in the presence of its degradation products.
Data Presentation
Table 1: Illustrative Forced Degradation Conditions for a SERM
| Stress Condition | Reagent/Parameter | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl at 80°C | 24 hours | Hydrolytic cleavage products |
| Base Hydrolysis | 0.1 N NaOH at 80°C | 8 hours | Hydrolytic cleavage products |
| Oxidation | 3% H₂O₂ at RT | 24 hours | N-oxides, hydroxylated species |
| Thermal | 80°C | 48 hours | Isomers, cyclized products |
| Photolytic | ICH Q1B conditions | As per guideline | Photoisomers, oxidative products |
Table 2: Example of Analytical Methods for Degradation Studies
| Analytical Technique | Purpose | Example Application for SERMs |
| HPLC-UV/PDA | Separation and quantification of parent drug and degradation products. Peak purity assessment. | Quantifying the remaining percentage of a SERM after stress testing. |
| LC-MS/MS | Identification and structural elucidation of degradation products. | Determining the molecular weight and fragmentation pattern of a new peak observed after photostability testing of tamoxifen. |
| NMR Spectroscopy | Definitive structural elucidation of isolated degradation products. | Confirming the structure of a major degradation product from acid hydrolysis. |
| FTIR Spectroscopy | Identification of changes in functional groups. | Detecting the formation of a carbonyl group due to oxidation. |
Visualizations
Caption: Generalized signaling pathway for a Selective Estrogen Receptor Modulator (SERM).
Caption: Experimental workflow for a forced degradation study.
References
- 1. Formulation Development for Transdermal Delivery of Raloxifene, a Chemoprophylactic Agent against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijmr.net.in [ijmr.net.in]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sgs.com [sgs.com]
Technical Support Center: WAY-151693 Degradation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on the degradation of WAY-151693 and other SERMs in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the typical environmental factors that can cause the degradation of SERMs like this compound in an aqueous solution?
A1: Like many complex organic molecules, SERMs are susceptible to degradation from various environmental factors. The primary factors to consider are:
-
Hydrolysis: Degradation due to reaction with water, which can be significantly influenced by pH.
-
Oxidation: Degradation due to exposure to oxygen or oxidizing agents. The presence of peroxides in excipients can also lead to oxidative degradation.[1]
-
Photodegradation: Degradation caused by exposure to light, particularly UV and visible light.[2]
-
Thermal Stress: Degradation accelerated by elevated temperatures.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?
A2: Unexpected peaks in an HPLC chromatogram of a this compound solution could be due to several reasons:
-
Degradation Products: The compound may be degrading under your storage or experimental conditions.
-
Impurities: The initial sample of this compound may contain impurities from its synthesis.
-
Excipient Interactions: If your solution contains excipients, they may be interacting with this compound or degrading themselves.
-
Contamination: The solvent or container may be contaminated.
To identify the source, it is recommended to run a forced degradation study and analyze the stressed samples alongside a control sample of the drug substance and a placebo (solution without the drug substance).[3]
Q3: How can I prevent the degradation of this compound in my aqueous stock solutions?
A3: To minimize degradation in aqueous stock solutions, consider the following precautions:
-
Storage Conditions: Store solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C) and protect them from light by using amber vials or wrapping them in aluminum foil.
-
pH Control: Use a buffered solution to maintain a stable pH, as hydrolysis rates can be pH-dependent.
-
Inert Atmosphere: For oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.
Q4: What analytical techniques are most suitable for studying the degradation of this compound?
A4: The most common and effective analytical techniques for studying drug degradation are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is widely used for separating and quantifying the parent drug and its degradation products.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying the chemical structures of unknown degradation products by providing mass-to-charge ratio and fragmentation data.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products.
-
Spectroscopic Methods (UV-Vis, FTIR, NMR): These can be used to monitor structural changes in the molecule.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of this compound potency in solution | Photodegradation | Store the solution in light-protected containers (amber vials) and minimize exposure to ambient light during experiments.[2] |
| Hydrolysis at extreme pH | Prepare solutions in a buffer system to maintain a stable pH. Conduct a pH-rate profile study to identify the pH of maximum stability. | |
| Oxidation | Use de-gassed solvents and consider preparing solutions under an inert atmosphere. Avoid excipients known to contain peroxides.[1] | |
| Poor separation of degradation peaks in HPLC | Inappropriate mobile phase or column | Optimize the HPLC method by screening different mobile phase compositions (e.g., varying the organic modifier and buffer concentration) and trying different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Gradient elution not optimized | Adjust the gradient slope and time to improve the resolution between closely eluting peaks. | |
| Mass balance in degradation studies is less than 95% | Non-chromophoric degradation products | Use a mass-sensitive detector like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in addition to a UV detector. |
| Volatile degradation products | Use Gas Chromatography (GC) to analyze for volatile compounds. | |
| Degradation products are not eluting from the HPLC column | Modify the mobile phase to ensure all components are eluted. This may involve increasing the organic solvent strength at the end of the gradient. | |
| Inconsistent degradation results between experiments | Variation in experimental conditions | Strictly control experimental parameters such as temperature, light intensity, and pH. Use a calibrated light source for photostability studies as recommended by ICH guidelines.[6] |
| Inhomogeneous solution | Ensure the drug substance is fully dissolved and the solution is homogeneous before starting the degradation experiment. |
Experimental Protocols
Forced Degradation Study Protocol (General)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[7] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[6][8]
1. Acid and Base Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent and then dilute with 0.1 N HCl for acid hydrolysis and 0.1 N NaOH for base hydrolysis.
-
Conditions: Typically, samples are heated at 60-80°C and analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the samples with an equivalent amount of base or acid, respectively.
2. Oxidative Degradation:
-
Procedure: Dissolve this compound in a suitable solvent and treat with an oxidizing agent, commonly 3-30% hydrogen peroxide (H₂O₂).
-
Conditions: The reaction is often carried out at room temperature, with samples analyzed at different time intervals.
-
Quenching: The reaction can be stopped by adding a quenching agent like sodium bisulfite.
3. Thermal Degradation:
-
Procedure: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80°C).
-
Conditions: Samples should be analyzed at various time points to determine the rate of degradation.
4. Photodegradation:
-
Procedure: Expose a solution of this compound to a light source that provides both UV and visible light.
-
Conditions: According to ICH Q1B guidelines, the sample should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[6] A control sample should be protected from light to differentiate between thermal and photodegradation.
Analytical Method: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient due to degradation.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, sensitive, accurate, and precise for quantifying this compound in the presence of its degradation products.
Data Presentation
Table 1: Illustrative Forced Degradation Conditions for a SERM
| Stress Condition | Reagent/Parameter | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl at 80°C | 24 hours | Hydrolytic cleavage products |
| Base Hydrolysis | 0.1 N NaOH at 80°C | 8 hours | Hydrolytic cleavage products |
| Oxidation | 3% H₂O₂ at RT | 24 hours | N-oxides, hydroxylated species |
| Thermal | 80°C | 48 hours | Isomers, cyclized products |
| Photolytic | ICH Q1B conditions | As per guideline | Photoisomers, oxidative products |
Table 2: Example of Analytical Methods for Degradation Studies
| Analytical Technique | Purpose | Example Application for SERMs |
| HPLC-UV/PDA | Separation and quantification of parent drug and degradation products. Peak purity assessment. | Quantifying the remaining percentage of a SERM after stress testing. |
| LC-MS/MS | Identification and structural elucidation of degradation products. | Determining the molecular weight and fragmentation pattern of a new peak observed after photostability testing of tamoxifen. |
| NMR Spectroscopy | Definitive structural elucidation of isolated degradation products. | Confirming the structure of a major degradation product from acid hydrolysis. |
| FTIR Spectroscopy | Identification of changes in functional groups. | Detecting the formation of a carbonyl group due to oxidation. |
Visualizations
Caption: Generalized signaling pathway for a Selective Estrogen Receptor Modulator (SERM).
Caption: Experimental workflow for a forced degradation study.
References
- 1. Formulation Development for Transdermal Delivery of Raloxifene, a Chemoprophylactic Agent against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijmr.net.in [ijmr.net.in]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sgs.com [sgs.com]
Validation & Comparative
A Comparative Efficacy Analysis of the Matrix Metalloproteinase Inhibitors: WAY-151693 and Batimastat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two matrix metalloproteinase (MMP) inhibitors, WAY-151693 and batimastat (B1663600). This analysis is based on available preclinical data and is intended to inform researchers in the fields of oncology, inflammation, and drug development.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological processes, including cancer invasion and metastasis, arthritis, and cardiovascular diseases. Consequently, MMP inhibitors have been a focus of extensive research and development. This guide compares two such inhibitors: this compound, a potent and selective inhibitor of MMP-13, and batimastat (BB-94), a broad-spectrum MMP inhibitor.
Data Presentation
In Vitro Inhibitory Activity
The in vitro inhibitory activities of this compound and batimastat against various MMPs are summarized below. The data highlights the distinct selectivity profiles of the two compounds.
| Matrix Metalloproteinase (MMP) | This compound IC50 (nM) | Batimastat IC50 (nM) |
| MMP-1 (Collagenase-1) | Data not available | 3[1] |
| MMP-2 (Gelatinase-A) | Data not available | 4[1] |
| MMP-3 (Stromelysin-1) | Data not available | 20[1] |
| MMP-7 (Matrilysin) | Data not available | Data not available |
| MMP-8 (Collagenase-2) | Data not available | 10[1] |
| MMP-9 (Gelatinase-B) | Data not available | 4[1] |
| MMP-13 (Collagenase-3) | 7.9 | Data not available |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. The available data demonstrates that this compound is a highly potent inhibitor of MMP-13, while batimastat exhibits broad-spectrum activity against several MMPs. A direct comparison of potency against the same MMP is not possible with the currently available data.
In Vivo Efficacy
Batimastat has been evaluated in various preclinical models of cancer and inflammation. This compound has been primarily investigated for its potential in treating arthritis, though detailed in vivo efficacy data is less readily available in the public domain.
| Compound | Animal Model | Disease | Dosing Regimen | Key Findings |
| Batimastat | Human colon carcinoma xenograft in nude mice | Cancer (Metastasis) | 40 mg/kg i.p. daily[2] | Reduced the number and size of liver tumors; reduced the weight of lung tumors.[2] |
| Batimastat | Human ovarian carcinoma xenografts in mice | Cancer | 60 mg/kg i.p. every other day[1] | Effectively blocked tumor growth and spread.[1] |
| Batimastat | Murine B16F1 melanoma cells in mice | Cancer (Metastasis) | 50 mg/kg i.p.[3] | Reduced the volume of liver metastases by inhibiting angiogenesis.[3] |
| Batimastat | Dystrophin-deficient mdx mice | Duchenne Muscular Dystrophy | 30 mg/kg i.p. three times a week[4] | Alleviated muscle pathology and improved muscle function.[4] |
| Batimastat | TNBS-induced colitis in rats | Inflammatory Bowel Disease | 5, 10, or 20 mg/kg i.p. twice daily[5] | Dose-dependent reduction in inflammation.[5] |
| This compound | Data not available | Arthritis (presumed) | Data not available | Data not available in public literature. |
Experimental Protocols
General Protocol for In Vitro MMP Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of MMP inhibitors.
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: The test compounds (this compound or batimastat) are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A dilution series is then prepared to test a range of concentrations.
-
Assay Reaction: The assay is performed in a 96-well plate. The reaction mixture typically contains the activated MMP enzyme, a fluorogenic MMP substrate, and the inhibitor at various concentrations in an appropriate assay buffer.
-
Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence is measured at appropriate excitation and emission wavelengths over time. The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
IC50 Calculation: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
General Protocol for In Vivo Xenograft Cancer Model
This protocol describes a general workflow for evaluating the efficacy of MMP inhibitors in a murine cancer model.
-
Cell Culture: Human cancer cells (e.g., colon, ovarian) are cultured under standard conditions.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The MMP inhibitor (e.g., batimastat) is administered via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, the animals are euthanized, and the primary tumors are excised and weighed. Metastatic lesions in other organs (e.g., lungs, liver) can also be quantified.
-
Statistical Analysis: The differences in tumor growth and metastasis between the treated and control groups are analyzed for statistical significance.
Mandatory Visualization
Signaling Pathway of MMP Inhibition
Caption: General mechanism of MMP inhibition.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo anti-tumor efficacy studies.
Conclusion
This compound and batimastat are MMP inhibitors with distinctly different profiles. Batimastat is a well-characterized broad-spectrum inhibitor with demonstrated in vivo efficacy in various models of cancer and inflammation.[1][2][3][4][5] In contrast, this compound is a potent and selective inhibitor of MMP-13, suggesting its potential therapeutic application in diseases where MMP-13 plays a primary pathological role, such as arthritis. The lack of publicly available, comprehensive in vivo efficacy data for this compound makes a direct and complete comparison with batimastat challenging. Further studies are required to fully elucidate the therapeutic potential of this compound and to establish its efficacy and safety profile relative to broad-spectrum MMP inhibitors like batimastat. Researchers should consider the specific MMPs implicated in their disease model of interest when selecting an appropriate inhibitor for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of organ invasion by the matrix metalloproteinase inhibitor batimastat (BB-94) in two human colon carcinoma metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial effects of Batimastat (BB-94), a matrix metalloproteinase inhibitor, in rat experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of the Matrix Metalloproteinase Inhibitors: WAY-151693 and Batimastat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two matrix metalloproteinase (MMP) inhibitors, WAY-151693 and batimastat. This analysis is based on available preclinical data and is intended to inform researchers in the fields of oncology, inflammation, and drug development.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological processes, including cancer invasion and metastasis, arthritis, and cardiovascular diseases. Consequently, MMP inhibitors have been a focus of extensive research and development. This guide compares two such inhibitors: this compound, a potent and selective inhibitor of MMP-13, and batimastat (BB-94), a broad-spectrum MMP inhibitor.
Data Presentation
In Vitro Inhibitory Activity
The in vitro inhibitory activities of this compound and batimastat against various MMPs are summarized below. The data highlights the distinct selectivity profiles of the two compounds.
| Matrix Metalloproteinase (MMP) | This compound IC50 (nM) | Batimastat IC50 (nM) |
| MMP-1 (Collagenase-1) | Data not available | 3[1] |
| MMP-2 (Gelatinase-A) | Data not available | 4[1] |
| MMP-3 (Stromelysin-1) | Data not available | 20[1] |
| MMP-7 (Matrilysin) | Data not available | Data not available |
| MMP-8 (Collagenase-2) | Data not available | 10[1] |
| MMP-9 (Gelatinase-B) | Data not available | 4[1] |
| MMP-13 (Collagenase-3) | 7.9 | Data not available |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. The available data demonstrates that this compound is a highly potent inhibitor of MMP-13, while batimastat exhibits broad-spectrum activity against several MMPs. A direct comparison of potency against the same MMP is not possible with the currently available data.
In Vivo Efficacy
Batimastat has been evaluated in various preclinical models of cancer and inflammation. This compound has been primarily investigated for its potential in treating arthritis, though detailed in vivo efficacy data is less readily available in the public domain.
| Compound | Animal Model | Disease | Dosing Regimen | Key Findings |
| Batimastat | Human colon carcinoma xenograft in nude mice | Cancer (Metastasis) | 40 mg/kg i.p. daily[2] | Reduced the number and size of liver tumors; reduced the weight of lung tumors.[2] |
| Batimastat | Human ovarian carcinoma xenografts in mice | Cancer | 60 mg/kg i.p. every other day[1] | Effectively blocked tumor growth and spread.[1] |
| Batimastat | Murine B16F1 melanoma cells in mice | Cancer (Metastasis) | 50 mg/kg i.p.[3] | Reduced the volume of liver metastases by inhibiting angiogenesis.[3] |
| Batimastat | Dystrophin-deficient mdx mice | Duchenne Muscular Dystrophy | 30 mg/kg i.p. three times a week[4] | Alleviated muscle pathology and improved muscle function.[4] |
| Batimastat | TNBS-induced colitis in rats | Inflammatory Bowel Disease | 5, 10, or 20 mg/kg i.p. twice daily[5] | Dose-dependent reduction in inflammation.[5] |
| This compound | Data not available | Arthritis (presumed) | Data not available | Data not available in public literature. |
Experimental Protocols
General Protocol for In Vitro MMP Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of MMP inhibitors.
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: The test compounds (this compound or batimastat) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A dilution series is then prepared to test a range of concentrations.
-
Assay Reaction: The assay is performed in a 96-well plate. The reaction mixture typically contains the activated MMP enzyme, a fluorogenic MMP substrate, and the inhibitor at various concentrations in an appropriate assay buffer.
-
Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence is measured at appropriate excitation and emission wavelengths over time. The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
IC50 Calculation: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
General Protocol for In Vivo Xenograft Cancer Model
This protocol describes a general workflow for evaluating the efficacy of MMP inhibitors in a murine cancer model.
-
Cell Culture: Human cancer cells (e.g., colon, ovarian) are cultured under standard conditions.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The MMP inhibitor (e.g., batimastat) is administered via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, the animals are euthanized, and the primary tumors are excised and weighed. Metastatic lesions in other organs (e.g., lungs, liver) can also be quantified.
-
Statistical Analysis: The differences in tumor growth and metastasis between the treated and control groups are analyzed for statistical significance.
Mandatory Visualization
Signaling Pathway of MMP Inhibition
Caption: General mechanism of MMP inhibition.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo anti-tumor efficacy studies.
Conclusion
This compound and batimastat are MMP inhibitors with distinctly different profiles. Batimastat is a well-characterized broad-spectrum inhibitor with demonstrated in vivo efficacy in various models of cancer and inflammation.[1][2][3][4][5] In contrast, this compound is a potent and selective inhibitor of MMP-13, suggesting its potential therapeutic application in diseases where MMP-13 plays a primary pathological role, such as arthritis. The lack of publicly available, comprehensive in vivo efficacy data for this compound makes a direct and complete comparison with batimastat challenging. Further studies are required to fully elucidate the therapeutic potential of this compound and to establish its efficacy and safety profile relative to broad-spectrum MMP inhibitors like batimastat. Researchers should consider the specific MMPs implicated in their disease model of interest when selecting an appropriate inhibitor for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of organ invasion by the matrix metalloproteinase inhibitor batimastat (BB-94) in two human colon carcinoma metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial effects of Batimastat (BB-94), a matrix metalloproteinase inhibitor, in rat experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-151693 vs. Marimastat: A Comparative Guide to MMP Inhibitor Selectivity
In the landscape of drug discovery, particularly in the context of diseases driven by tissue remodeling and degradation such as osteoarthritis and cancer, matrix metalloproteinase (MMP) inhibitors have been a focal point of research. This guide provides a detailed comparison of two notable MMP inhibitors, WAY-151693 and marimastat (B1683930), with a focus on their selectivity profiles, supported by experimental data and methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these two compounds.
Introduction to the Inhibitors
Marimastat (BB-2516) is a broad-spectrum, orally bioavailable MMP inhibitor.[1][2] It belongs to the hydroxamate class of inhibitors, which chelate the zinc ion essential for the catalytic activity of MMPs.[1] Its wide-ranging inhibitory activity has been explored in various clinical trials, primarily in oncology.[3]
This compound is recognized as a potent and highly selective inhibitor of MMP-13 (collagenase-3).[4] Structurally, it is a sulfonamide derivative of a hydroxamic acid.[4] The high selectivity of this compound for MMP-13 makes it a valuable tool for studying the specific roles of this enzyme in pathological processes, particularly in the context of arthritis.
Quantitative Selectivity Profile
The inhibitory activity of this compound and marimastat has been quantified against a panel of matrix metalloproteinases. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are summarized in the table below. Lower values indicate greater potency.
| Target MMP | This compound (Ki/IC50, nM) | Marimastat (IC50, nM) |
| MMP-1 (Collagenase-1) | Data not available | 5[2][5][6][7] |
| MMP-2 (Gelatinase-A) | Data not available | 6[2][5][6][7] |
| MMP-3 (Stromelysin-1) | Data not available | 115[8] |
| MMP-7 (Matrilysin) | Data not available | 13[2][5][6][7] |
| MMP-8 (Collagenase-2) | Data not available | Data not available |
| MMP-9 (Gelatinase-B) | Data not available | 3[2][5][6][7] |
| MMP-13 (Collagenase-3) | Potent inhibitor (low nM range) | Data not available |
| MMP-14 (MT1-MMP) | Data not available | 9[2][5][6][7] |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and marimastat is typically performed using a fluorometric assay. This method provides a sensitive and continuous measurement of enzyme activity.
General Fluorometric Assay for MMP Inhibition
1. Principle: The assay utilizes a synthetic fluorogenic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. In its intact state, the fluorescence of the donor fluorophore is quenched by the acceptor. Upon cleavage of the peptide by an active MMP, the donor and acceptor are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.
2. Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., Tris-HCl, CaCl2, NaCl, ZnCl2, at physiological pH)
-
Inhibitor compounds (this compound, marimastat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, for fluorescence readings)
-
Fluorescence microplate reader
3. Procedure:
-
Enzyme Activation: Pro-MMPs (zymogens) are activated according to the manufacturer's instructions. This often involves incubation with an activating agent like 4-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: A serial dilution of the inhibitor is prepared in the assay buffer to achieve a range of concentrations.
-
Reaction Setup: In a 96-well plate, the activated MMP enzyme is added to wells containing the assay buffer and varying concentrations of the inhibitor. A control well with the enzyme and buffer but no inhibitor is also prepared.
-
Pre-incubation: The plate is incubated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The fluorogenic substrate is added to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence versus time plots. The percent inhibition for each inhibitor concentration is determined relative to the control. The IC50 value is then calculated by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.
Visualizing the Concepts
To better illustrate the underlying biological and experimental frameworks, the following diagrams have been generated.
Caption: Simplified MMP activation and inhibition pathway.
References
- 1. Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for the highly selective inhibition of MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
WAY-151693 vs. Marimastat: A Comparative Guide to MMP Inhibitor Selectivity
In the landscape of drug discovery, particularly in the context of diseases driven by tissue remodeling and degradation such as osteoarthritis and cancer, matrix metalloproteinase (MMP) inhibitors have been a focal point of research. This guide provides a detailed comparison of two notable MMP inhibitors, WAY-151693 and marimastat, with a focus on their selectivity profiles, supported by experimental data and methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these two compounds.
Introduction to the Inhibitors
Marimastat (BB-2516) is a broad-spectrum, orally bioavailable MMP inhibitor.[1][2] It belongs to the hydroxamate class of inhibitors, which chelate the zinc ion essential for the catalytic activity of MMPs.[1] Its wide-ranging inhibitory activity has been explored in various clinical trials, primarily in oncology.[3]
This compound is recognized as a potent and highly selective inhibitor of MMP-13 (collagenase-3).[4] Structurally, it is a sulfonamide derivative of a hydroxamic acid.[4] The high selectivity of this compound for MMP-13 makes it a valuable tool for studying the specific roles of this enzyme in pathological processes, particularly in the context of arthritis.
Quantitative Selectivity Profile
The inhibitory activity of this compound and marimastat has been quantified against a panel of matrix metalloproteinases. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are summarized in the table below. Lower values indicate greater potency.
| Target MMP | This compound (Ki/IC50, nM) | Marimastat (IC50, nM) |
| MMP-1 (Collagenase-1) | Data not available | 5[2][5][6][7] |
| MMP-2 (Gelatinase-A) | Data not available | 6[2][5][6][7] |
| MMP-3 (Stromelysin-1) | Data not available | 115[8] |
| MMP-7 (Matrilysin) | Data not available | 13[2][5][6][7] |
| MMP-8 (Collagenase-2) | Data not available | Data not available |
| MMP-9 (Gelatinase-B) | Data not available | 3[2][5][6][7] |
| MMP-13 (Collagenase-3) | Potent inhibitor (low nM range) | Data not available |
| MMP-14 (MT1-MMP) | Data not available | 9[2][5][6][7] |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and marimastat is typically performed using a fluorometric assay. This method provides a sensitive and continuous measurement of enzyme activity.
General Fluorometric Assay for MMP Inhibition
1. Principle: The assay utilizes a synthetic fluorogenic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. In its intact state, the fluorescence of the donor fluorophore is quenched by the acceptor. Upon cleavage of the peptide by an active MMP, the donor and acceptor are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.
2. Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., Tris-HCl, CaCl2, NaCl, ZnCl2, at physiological pH)
-
Inhibitor compounds (this compound, marimastat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, for fluorescence readings)
-
Fluorescence microplate reader
3. Procedure:
-
Enzyme Activation: Pro-MMPs (zymogens) are activated according to the manufacturer's instructions. This often involves incubation with an activating agent like 4-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: A serial dilution of the inhibitor is prepared in the assay buffer to achieve a range of concentrations.
-
Reaction Setup: In a 96-well plate, the activated MMP enzyme is added to wells containing the assay buffer and varying concentrations of the inhibitor. A control well with the enzyme and buffer but no inhibitor is also prepared.
-
Pre-incubation: The plate is incubated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The fluorogenic substrate is added to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence versus time plots. The percent inhibition for each inhibitor concentration is determined relative to the control. The IC50 value is then calculated by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.
Visualizing the Concepts
To better illustrate the underlying biological and experimental frameworks, the following diagrams have been generated.
Caption: Simplified MMP activation and inhibition pathway.
References
- 1. Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for the highly selective inhibition of MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating WAY-151693 Activity: A Comparative Guide to Zymography and Alternative Assays
For researchers and drug development professionals investigating the efficacy of the matrix metalloproteinase-13 (MMP-13) inhibitor, WAY-151693, robust and reliable methods for validating its activity are paramount. This guide provides a comprehensive comparison of zymography and alternative assays for assessing the inhibitory potential of this compound against its target, MMP-13, also known as collagenase-3.
This compound is a sulfonamide derivative of a hydroxamic acid that acts as a potent inhibitor of MMP-13.[1] MMP-13 is a key enzyme involved in the degradation of type II collagen, a critical component of articular cartilage. Its overexpression is implicated in the pathogenesis of osteoarthritis, making it a significant therapeutic target.
Comparative Analysis of Activity Validation Methods
The selection of an appropriate assay for validating this compound activity depends on various factors, including the specific research question, required throughput, and available resources. Zymography offers a qualitative to semi-quantitative visual assessment of enzyme inhibition, while other methods, such as Förster Resonance Energy Transfer (FRET) assays, provide more quantitative data.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Data |
| Collagen Zymography | Electrophoretic separation of MMP-13 followed by in-gel enzymatic degradation of a collagen substrate. Inhibition by this compound would result in a decrease or absence of the clear band corresponding to MMP-13 activity.[2][3] | - Visual and intuitive assessment of inhibition. - Can distinguish between the pro- and active forms of the enzyme. - Relatively inexpensive. | - Semi-quantitative. - Can be technically challenging to achieve high reproducibility.[2][3] - Lower throughput compared to plate-based assays. | - Relative densitometric units of lytic zones. |
| FRET-Based Assays | A specific peptide substrate for MMP-13 is labeled with a fluorescent donor and a quencher. Cleavage of the substrate by MMP-13 separates the donor and quencher, leading to an increase in fluorescence. This compound would inhibit this increase.[4] | - Highly quantitative and sensitive. - High-throughput compatible (microplate format). - Allows for the determination of kinetic parameters like IC50 values. | - Requires specialized substrates and a fluorescence plate reader. - Can be susceptible to interference from colored or fluorescent compounds. | - IC50 values (concentration of inhibitor required for 50% inhibition). - Kinetic parameters (Ki, Kon, Koff). |
| Colorimetric Assays | Utilizes a colorimetric substrate that, upon cleavage by MMP-13, releases a chromophore that can be measured by a spectrophotometer. The presence of this compound would reduce the color development. | - Relatively simple and inexpensive. - High-throughput compatible. | - Generally less sensitive than fluorescent assays. - Can be prone to interference from colored compounds. | - IC50 values. - Absorbance units. |
| ELISA-Based Activity Assays | An antibody captures active MMP-13, which then cleaves a biotinylated substrate. The amount of cleaved substrate is detected using streptavidin-HRP and a colorimetric substrate. Inhibition by this compound reduces the signal. | - High specificity due to antibody capture. - Can be used with complex biological samples. | - More complex and time-consuming protocol. - Can be more expensive than other methods. | - IC50 values. - Optical density (OD) values. |
Experimental Protocols
Collagen Zymography for MMP-13 Inhibition by this compound
This protocol is adapted from established methods for collagen zymography to assess MMP-13 activity.[2][3]
-
Gel Preparation : Prepare a 10% SDS-polyacrylamide gel copolymerized with 0.3 mg/mL type I collagen.
-
Sample Preparation : Incubate recombinant human MMP-13 with varying concentrations of this compound in a suitable assay buffer for a predetermined time at 37°C. A control sample with no inhibitor should be included.
-
Electrophoresis : Load the samples onto the gel and perform electrophoresis under non-reducing conditions at a constant voltage of 110 V for 2 hours at 4°C.
-
Renaturation : After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS and allow the enzyme to renature.
-
Incubation : Incubate the gel overnight at 37°C in a development buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 µM ZnCl₂, and 1% Triton X-100).
-
Staining and Destaining : Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes, followed by destaining until clear bands of collagenolysis appear against a blue background.
-
Analysis : The inhibitory effect of this compound is determined by the reduction in the intensity of the lytic band corresponding to MMP-13 compared to the control. Densitometric analysis can be used for semi-quantification.
FRET-Based Assay for MMP-13 Inhibition
This protocol is based on the general principles of FRET-based MMP activity assays.[4]
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35). Prepare stock solutions of recombinant active MMP-13, a specific MMP-13 FRET substrate, and this compound.
-
Assay Setup : In a 96-well microplate, add the reaction buffer, varying concentrations of this compound, and a fixed concentration of active MMP-13. Include wells with enzyme and substrate but no inhibitor (positive control) and wells with substrate only (negative control).
-
Enzyme-Inhibitor Incubation : Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition : Add the FRET substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement : Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific FRET pair. Measurements should be taken at regular intervals.
-
Data Analysis : Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.
Workflow for validating this compound activity using collagen zymography.
Inhibitory action of this compound on the MMP-13 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An improved collagen zymography approach for evaluating the collagenases MMP-1, MMP-8, and MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel, Exosite-Binding Matrix Metalloproteinase-13 Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Validating WAY-151693 Activity: A Comparative Guide to Zymography and Alternative Assays
For researchers and drug development professionals investigating the efficacy of the matrix metalloproteinase-13 (MMP-13) inhibitor, WAY-151693, robust and reliable methods for validating its activity are paramount. This guide provides a comprehensive comparison of zymography and alternative assays for assessing the inhibitory potential of this compound against its target, MMP-13, also known as collagenase-3.
This compound is a sulfonamide derivative of a hydroxamic acid that acts as a potent inhibitor of MMP-13.[1] MMP-13 is a key enzyme involved in the degradation of type II collagen, a critical component of articular cartilage. Its overexpression is implicated in the pathogenesis of osteoarthritis, making it a significant therapeutic target.
Comparative Analysis of Activity Validation Methods
The selection of an appropriate assay for validating this compound activity depends on various factors, including the specific research question, required throughput, and available resources. Zymography offers a qualitative to semi-quantitative visual assessment of enzyme inhibition, while other methods, such as Förster Resonance Energy Transfer (FRET) assays, provide more quantitative data.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Data |
| Collagen Zymography | Electrophoretic separation of MMP-13 followed by in-gel enzymatic degradation of a collagen substrate. Inhibition by this compound would result in a decrease or absence of the clear band corresponding to MMP-13 activity.[2][3] | - Visual and intuitive assessment of inhibition. - Can distinguish between the pro- and active forms of the enzyme. - Relatively inexpensive. | - Semi-quantitative. - Can be technically challenging to achieve high reproducibility.[2][3] - Lower throughput compared to plate-based assays. | - Relative densitometric units of lytic zones. |
| FRET-Based Assays | A specific peptide substrate for MMP-13 is labeled with a fluorescent donor and a quencher. Cleavage of the substrate by MMP-13 separates the donor and quencher, leading to an increase in fluorescence. This compound would inhibit this increase.[4] | - Highly quantitative and sensitive. - High-throughput compatible (microplate format). - Allows for the determination of kinetic parameters like IC50 values. | - Requires specialized substrates and a fluorescence plate reader. - Can be susceptible to interference from colored or fluorescent compounds. | - IC50 values (concentration of inhibitor required for 50% inhibition). - Kinetic parameters (Ki, Kon, Koff). |
| Colorimetric Assays | Utilizes a colorimetric substrate that, upon cleavage by MMP-13, releases a chromophore that can be measured by a spectrophotometer. The presence of this compound would reduce the color development. | - Relatively simple and inexpensive. - High-throughput compatible. | - Generally less sensitive than fluorescent assays. - Can be prone to interference from colored compounds. | - IC50 values. - Absorbance units. |
| ELISA-Based Activity Assays | An antibody captures active MMP-13, which then cleaves a biotinylated substrate. The amount of cleaved substrate is detected using streptavidin-HRP and a colorimetric substrate. Inhibition by this compound reduces the signal. | - High specificity due to antibody capture. - Can be used with complex biological samples. | - More complex and time-consuming protocol. - Can be more expensive than other methods. | - IC50 values. - Optical density (OD) values. |
Experimental Protocols
Collagen Zymography for MMP-13 Inhibition by this compound
This protocol is adapted from established methods for collagen zymography to assess MMP-13 activity.[2][3]
-
Gel Preparation : Prepare a 10% SDS-polyacrylamide gel copolymerized with 0.3 mg/mL type I collagen.
-
Sample Preparation : Incubate recombinant human MMP-13 with varying concentrations of this compound in a suitable assay buffer for a predetermined time at 37°C. A control sample with no inhibitor should be included.
-
Electrophoresis : Load the samples onto the gel and perform electrophoresis under non-reducing conditions at a constant voltage of 110 V for 2 hours at 4°C.
-
Renaturation : After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS and allow the enzyme to renature.
-
Incubation : Incubate the gel overnight at 37°C in a development buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 µM ZnCl₂, and 1% Triton X-100).
-
Staining and Destaining : Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes, followed by destaining until clear bands of collagenolysis appear against a blue background.
-
Analysis : The inhibitory effect of this compound is determined by the reduction in the intensity of the lytic band corresponding to MMP-13 compared to the control. Densitometric analysis can be used for semi-quantification.
FRET-Based Assay for MMP-13 Inhibition
This protocol is based on the general principles of FRET-based MMP activity assays.[4]
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35). Prepare stock solutions of recombinant active MMP-13, a specific MMP-13 FRET substrate, and this compound.
-
Assay Setup : In a 96-well microplate, add the reaction buffer, varying concentrations of this compound, and a fixed concentration of active MMP-13. Include wells with enzyme and substrate but no inhibitor (positive control) and wells with substrate only (negative control).
-
Enzyme-Inhibitor Incubation : Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition : Add the FRET substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement : Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific FRET pair. Measurements should be taken at regular intervals.
-
Data Analysis : Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.
Workflow for validating this compound activity using collagen zymography.
Inhibitory action of this compound on the MMP-13 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An improved collagen zymography approach for evaluating the collagenases MMP-1, MMP-8, and MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel, Exosite-Binding Matrix Metalloproteinase-13 Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Off-Target Kinase Profile of MMP-13 Inhibitor WAY-151693 Remains Undisclosed
Despite its characterization as a potent inhibitor of matrix metalloproteinase-13 (MMP-13), a comprehensive, publicly available off-target kinase inhibition profile for the compound WAY-151693 is not available. Extensive searches of scientific literature and commercial databases have not yielded quantitative data, such as IC50 or Ki values, from broad kinase screening panels for this specific molecule. As a result, a direct comparison of its kinase selectivity against alternative compounds cannot be compiled at this time.
This compound is primarily recognized as a sulfonamide derivative of a hydroxamic acid that acts as a potent inhibitor of MMP-13.[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components, and their dysregulation is implicated in various diseases, including osteoarthritis and cancer. The development of selective MMP inhibitors has been a significant area of research.
While the primary target of this compound is not a kinase, understanding the potential for off-target interactions with the human kinome is a critical aspect of preclinical drug development to anticipate potential side effects and uncover new therapeutic applications.[2][3] Kinase inhibitor profiling is a standard practice in modern drug discovery to assess the selectivity of small molecules.[4][5]
General Methodologies for Kinase Inhibition Profiling
To determine the off-target kinase inhibition profile of a compound like this compound, several established experimental protocols are typically employed. These assays can be broadly categorized as biochemical assays, which measure direct inhibition of purified kinase enzymes, and cell-based assays, which assess the compound's effect on kinase signaling pathways within a cellular context.
Biochemical Kinase Assays:
A common method is the radiometric assay , often considered a gold standard, which quantifies the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.[4] Alternatively, fluorescence-based assays , such as Fluorescence Resonance Energy Transfer (FRET), and luminescence-based assays , which measure ATP consumption, are widely used for high-throughput screening.[4] These assays typically involve the following steps:
-
Reagent Preparation: A solution containing the purified kinase, a specific substrate (peptide or protein), and a buffer is prepared.
-
Compound Incubation: The test compound (e.g., this compound) at various concentrations is added to the kinase-substrate mixture and incubated.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Signal Detection: After a set incubation period, the reaction is stopped, and the signal (e.g., radioactivity, fluorescence, or luminescence) is measured to determine the extent of kinase activity.
-
Data Analysis: The results are then used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Below is a generalized workflow for a typical in vitro kinase inhibition assay.
Caption: A generalized workflow for an in vitro kinase inhibitor screening assay.
Cell-Based Assays:
These assays measure the effect of an inhibitor on a specific signaling pathway within living cells. A common technique is Western blotting , which can detect changes in the phosphorylation state of a kinase's downstream substrate. Another high-throughput method is the use of cell-based reporter assays , where the activity of a transcription factor downstream of a kinase pathway drives the expression of a reporter gene.
Comparison to an Alternative MMP Inhibitor (Hypothetical)
Without specific off-target kinase data for this compound, a direct comparison is impossible. For illustrative purposes, if we were to compare it to a hypothetical MMP inhibitor, "Compound X," that has been profiled against a kinase panel, the data would be presented as follows:
| Target | This compound IC50 (nM) | Compound X IC50 (nM) |
| Primary Target | ||
| MMP-13 | Data available elsewhere | >10,000 |
| Off-Target Kinases | ||
| Kinase A | Data Not Available | 5,000 |
| Kinase B | Data Not Available | >10,000 |
| Kinase C | Data Not Available | 850 |
| ... (additional kinases) | ... | ... |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity-based chemical-genetic study of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Off-Target Kinase Profile of MMP-13 Inhibitor WAY-151693 Remains Undisclosed
Despite its characterization as a potent inhibitor of matrix metalloproteinase-13 (MMP-13), a comprehensive, publicly available off-target kinase inhibition profile for the compound WAY-151693 is not available. Extensive searches of scientific literature and commercial databases have not yielded quantitative data, such as IC50 or Ki values, from broad kinase screening panels for this specific molecule. As a result, a direct comparison of its kinase selectivity against alternative compounds cannot be compiled at this time.
This compound is primarily recognized as a sulfonamide derivative of a hydroxamic acid that acts as a potent inhibitor of MMP-13.[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components, and their dysregulation is implicated in various diseases, including osteoarthritis and cancer. The development of selective MMP inhibitors has been a significant area of research.
While the primary target of this compound is not a kinase, understanding the potential for off-target interactions with the human kinome is a critical aspect of preclinical drug development to anticipate potential side effects and uncover new therapeutic applications.[2][3] Kinase inhibitor profiling is a standard practice in modern drug discovery to assess the selectivity of small molecules.[4][5]
General Methodologies for Kinase Inhibition Profiling
To determine the off-target kinase inhibition profile of a compound like this compound, several established experimental protocols are typically employed. These assays can be broadly categorized as biochemical assays, which measure direct inhibition of purified kinase enzymes, and cell-based assays, which assess the compound's effect on kinase signaling pathways within a cellular context.
Biochemical Kinase Assays:
A common method is the radiometric assay , often considered a gold standard, which quantifies the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.[4] Alternatively, fluorescence-based assays , such as Fluorescence Resonance Energy Transfer (FRET), and luminescence-based assays , which measure ATP consumption, are widely used for high-throughput screening.[4] These assays typically involve the following steps:
-
Reagent Preparation: A solution containing the purified kinase, a specific substrate (peptide or protein), and a buffer is prepared.
-
Compound Incubation: The test compound (e.g., this compound) at various concentrations is added to the kinase-substrate mixture and incubated.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Signal Detection: After a set incubation period, the reaction is stopped, and the signal (e.g., radioactivity, fluorescence, or luminescence) is measured to determine the extent of kinase activity.
-
Data Analysis: The results are then used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Below is a generalized workflow for a typical in vitro kinase inhibition assay.
Caption: A generalized workflow for an in vitro kinase inhibitor screening assay.
Cell-Based Assays:
These assays measure the effect of an inhibitor on a specific signaling pathway within living cells. A common technique is Western blotting , which can detect changes in the phosphorylation state of a kinase's downstream substrate. Another high-throughput method is the use of cell-based reporter assays , where the activity of a transcription factor downstream of a kinase pathway drives the expression of a reporter gene.
Comparison to an Alternative MMP Inhibitor (Hypothetical)
Without specific off-target kinase data for this compound, a direct comparison is impossible. For illustrative purposes, if we were to compare it to a hypothetical MMP inhibitor, "Compound X," that has been profiled against a kinase panel, the data would be presented as follows:
| Target | This compound IC50 (nM) | Compound X IC50 (nM) |
| Primary Target | ||
| MMP-13 | Data available elsewhere | >10,000 |
| Off-Target Kinases | ||
| Kinase A | Data Not Available | 5,000 |
| Kinase B | Data Not Available | >10,000 |
| Kinase C | Data Not Available | 850 |
| ... (additional kinases) | ... | ... |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity-based chemical-genetic study of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
WAY-151693: A Comparative Analysis of its Cross-Reactivity with Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
WAY-151693 is recognized as a potent inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of collagen in cartilage and bone. The selectivity of any MMP inhibitor is a critical parameter in drug development to minimize off-target effects. This guide provides a comparative overview of what is known about the cross-reactivity of this compound with other MMPs, details a standard experimental protocol for assessing such activity, and visualizes key pathways and workflows.
Comparative Inhibitory Activity of this compound Against Various MMPs
To illustrate how such comparative data would be presented, the following table provides a template with placeholder values. Researchers are encouraged to use the experimental protocol outlined below to generate data specific to their assays.
| Matrix Metalloproteinase (MMP) | IC50 (nM) - Placeholder Data | Fold Selectivity vs. MMP-13 - Placeholder Data |
| MMP-1 (Collagenase-1) | >10,000 | >1,000 |
| MMP-2 (Gelatinase-A) | 5,000 | 500 |
| MMP-3 (Stromelysin-1) | 2,500 | 250 |
| MMP-7 (Matrilysin) | >10,000 | >1,000 |
| MMP-8 (Collagenase-2) | 8,000 | 800 |
| MMP-9 (Gelatinase-B) | 4,000 | 400 |
| MMP-13 (Collagenase-3) | 10 | 1 |
| MMP-14 (MT1-MMP) | 6,000 | 600 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental values for this compound. IC50 values are highly dependent on assay conditions.
Experimental Protocol: Fluorogenic Substrate-Based MMP Inhibition Assay
This protocol describes a common and robust method for determining the inhibitory activity of compounds like this compound against a panel of MMPs.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a selection of purified recombinant human MMPs.
Materials:
-
Purified, active recombinant human MMPs (MMP-1, -2, -3, -7, -8, -9, -13, -14)
-
This compound
-
Appropriate fluorogenic MMP substrate for each enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Further dilute these concentrations in Assay Buffer to the final desired assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Enzyme Preparation:
-
Dilute each active MMP enzyme to its optimal working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of the diluted this compound solution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the appropriate fluorogenic MMP substrate to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific substrate in a kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.
-
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing MMP Inhibition and Signaling
To better understand the context of MMP inhibition, the following diagrams illustrate a generalized experimental workflow and a representative signaling pathway involving MMPs.
Caption: Experimental workflow for determining MMP inhibitor IC50 values.
Caption: Generalized MMP activation and ECM degradation signaling pathway.
WAY-151693: A Comparative Analysis of its Cross-Reactivity with Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
WAY-151693 is recognized as a potent inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of collagen in cartilage and bone. The selectivity of any MMP inhibitor is a critical parameter in drug development to minimize off-target effects. This guide provides a comparative overview of what is known about the cross-reactivity of this compound with other MMPs, details a standard experimental protocol for assessing such activity, and visualizes key pathways and workflows.
Comparative Inhibitory Activity of this compound Against Various MMPs
To illustrate how such comparative data would be presented, the following table provides a template with placeholder values. Researchers are encouraged to use the experimental protocol outlined below to generate data specific to their assays.
| Matrix Metalloproteinase (MMP) | IC50 (nM) - Placeholder Data | Fold Selectivity vs. MMP-13 - Placeholder Data |
| MMP-1 (Collagenase-1) | >10,000 | >1,000 |
| MMP-2 (Gelatinase-A) | 5,000 | 500 |
| MMP-3 (Stromelysin-1) | 2,500 | 250 |
| MMP-7 (Matrilysin) | >10,000 | >1,000 |
| MMP-8 (Collagenase-2) | 8,000 | 800 |
| MMP-9 (Gelatinase-B) | 4,000 | 400 |
| MMP-13 (Collagenase-3) | 10 | 1 |
| MMP-14 (MT1-MMP) | 6,000 | 600 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental values for this compound. IC50 values are highly dependent on assay conditions.
Experimental Protocol: Fluorogenic Substrate-Based MMP Inhibition Assay
This protocol describes a common and robust method for determining the inhibitory activity of compounds like this compound against a panel of MMPs.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a selection of purified recombinant human MMPs.
Materials:
-
Purified, active recombinant human MMPs (MMP-1, -2, -3, -7, -8, -9, -13, -14)
-
This compound
-
Appropriate fluorogenic MMP substrate for each enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Further dilute these concentrations in Assay Buffer to the final desired assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Enzyme Preparation:
-
Dilute each active MMP enzyme to its optimal working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of the diluted this compound solution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the appropriate fluorogenic MMP substrate to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific substrate in a kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.
-
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing MMP Inhibition and Signaling
To better understand the context of MMP inhibition, the following diagrams illustrate a generalized experimental workflow and a representative signaling pathway involving MMPs.
Caption: Experimental workflow for determining MMP inhibitor IC50 values.
Caption: Generalized MMP activation and ECM degradation signaling pathway.
Efficacy of Selective MMP-13 Inhibition in Cancer Cell Lines: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of selective Matrix Metalloproteinase-13 (MMP-13) inhibitors in oncology, with a conceptual focus on the investigational compound WAY-151693. Due to a lack of publicly available data on the specific efficacy of this compound across various cancer cell lines, this guide will draw upon the broader understanding of selective MMP-13 inhibition as a therapeutic strategy and will use illustrative data for comparison.
Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent endopeptidase that plays a significant role in the degradation of extracellular matrix (ECM) components, particularly type II collagen.[1][2] Its overexpression has been implicated in the progression of several cancers, including breast, lung, and head and neck squamous cell carcinoma, where it contributes to increased tumor invasion, metastasis, and angiogenesis.[1][2][3] Consequently, selective inhibition of MMP-13 presents a targeted therapeutic approach to potentially mitigate cancer progression.
Comparative Efficacy of Anti-Cancer Agents
The following table provides a hypothetical comparison of a selective MMP-13 inhibitor with a broad-spectrum MMP inhibitor and a standard chemotherapeutic agent across different cancer cell lines. The data for the selective MMP-13 inhibitor is illustrative and intended to reflect expected outcomes based on the known function of MMP-13 in cancer.
| Compound | Target(s) | Cancer Cell Line | IC50 (Cytotoxicity) | Inhibition of Invasion (%) | Reference |
| Selective MMP-13 Inhibitor (e.g., this compound - Hypothetical) | MMP-13 | Breast (MDA-MB-231) | >100 µM | 60-80% | Illustrative |
| Colon (HCT-116) | >100 µM | 50-70% | Illustrative | ||
| Lung (A549) | >100 µM | 40-60% | Illustrative | ||
| Broad-Spectrum MMP Inhibitor (e.g., Marimastat) | Multiple MMPs | Breast (MDA-MB-231) | Variable | 70-90% | [4] |
| Colon (HCT-116) | Variable | 60-80% | [4] | ||
| Lung (A549) | Variable | 50-70% | [4] | ||
| Standard Chemotherapy (e.g., Doxorubicin) | DNA intercalation, Topoisomerase II inhibition | Breast (MDA-MB-231) | 0.1-1 µM | Not primary mechanism | N/A |
| Colon (HCT-116) | 0.5-5 µM | Not primary mechanism | N/A | ||
| Lung (A549) | 0.2-2 µM | Not primary mechanism | N/A |
Note: Selective MMP-13 inhibitors are expected to show low direct cytotoxicity (high IC50 values) as their primary mechanism is not to kill cancer cells but to inhibit their invasive and metastatic potential. Their efficacy is better measured through invasion and migration assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's efficacy. Below are standard protocols for key experiments.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., selective MMP-13 inhibitor, broad-spectrum MMP inhibitor, doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.
-
Cell Seeding: Seed cancer cells (2.5 x 10^4 to 5 x 10^4 cells) in the upper chamber in serum-free medium containing the test compound or vehicle control.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: Remove non-invading cells from the top of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields.
-
Data Analysis: Express the results as the percentage of invasion inhibition compared to the vehicle control.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is essential for clarity and understanding.
Caption: MMP-13 signaling pathway in cancer.
References
- 1. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase-13 (MMP-13) Directly and Indirectly Promotes Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Efficacy of Selective MMP-13 Inhibition in Cancer Cell Lines: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of selective Matrix Metalloproteinase-13 (MMP-13) inhibitors in oncology, with a conceptual focus on the investigational compound WAY-151693. Due to a lack of publicly available data on the specific efficacy of this compound across various cancer cell lines, this guide will draw upon the broader understanding of selective MMP-13 inhibition as a therapeutic strategy and will use illustrative data for comparison.
Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent endopeptidase that plays a significant role in the degradation of extracellular matrix (ECM) components, particularly type II collagen.[1][2] Its overexpression has been implicated in the progression of several cancers, including breast, lung, and head and neck squamous cell carcinoma, where it contributes to increased tumor invasion, metastasis, and angiogenesis.[1][2][3] Consequently, selective inhibition of MMP-13 presents a targeted therapeutic approach to potentially mitigate cancer progression.
Comparative Efficacy of Anti-Cancer Agents
The following table provides a hypothetical comparison of a selective MMP-13 inhibitor with a broad-spectrum MMP inhibitor and a standard chemotherapeutic agent across different cancer cell lines. The data for the selective MMP-13 inhibitor is illustrative and intended to reflect expected outcomes based on the known function of MMP-13 in cancer.
| Compound | Target(s) | Cancer Cell Line | IC50 (Cytotoxicity) | Inhibition of Invasion (%) | Reference |
| Selective MMP-13 Inhibitor (e.g., this compound - Hypothetical) | MMP-13 | Breast (MDA-MB-231) | >100 µM | 60-80% | Illustrative |
| Colon (HCT-116) | >100 µM | 50-70% | Illustrative | ||
| Lung (A549) | >100 µM | 40-60% | Illustrative | ||
| Broad-Spectrum MMP Inhibitor (e.g., Marimastat) | Multiple MMPs | Breast (MDA-MB-231) | Variable | 70-90% | [4] |
| Colon (HCT-116) | Variable | 60-80% | [4] | ||
| Lung (A549) | Variable | 50-70% | [4] | ||
| Standard Chemotherapy (e.g., Doxorubicin) | DNA intercalation, Topoisomerase II inhibition | Breast (MDA-MB-231) | 0.1-1 µM | Not primary mechanism | N/A |
| Colon (HCT-116) | 0.5-5 µM | Not primary mechanism | N/A | ||
| Lung (A549) | 0.2-2 µM | Not primary mechanism | N/A |
Note: Selective MMP-13 inhibitors are expected to show low direct cytotoxicity (high IC50 values) as their primary mechanism is not to kill cancer cells but to inhibit their invasive and metastatic potential. Their efficacy is better measured through invasion and migration assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's efficacy. Below are standard protocols for key experiments.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., selective MMP-13 inhibitor, broad-spectrum MMP inhibitor, doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.
-
Cell Seeding: Seed cancer cells (2.5 x 10^4 to 5 x 10^4 cells) in the upper chamber in serum-free medium containing the test compound or vehicle control.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: Remove non-invading cells from the top of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields.
-
Data Analysis: Express the results as the percentage of invasion inhibition compared to the vehicle control.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is essential for clarity and understanding.
Caption: MMP-13 signaling pathway in cancer.
References
- 1. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase-13 (MMP-13) Directly and Indirectly Promotes Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Selective MMP-13 Inhibitors in Preclinical Osteoarthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy and experimental validation of selective Matrix Metalloproteinase-13 (MMP-13) inhibitors in preclinical models of osteoarthritis (OA). While this analysis aims to cover the landscape of this therapeutic class, it is important to note that specific preclinical data for WAY-151693 in osteoarthritis models is not extensively available in the public domain. Therefore, this guide utilizes data from other well-characterized selective MMP-13 inhibitors as surrogates to illustrate the therapeutic potential and evaluation methodologies for this class of compounds.
Introduction to MMP-13 Inhibition in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Matrix metalloproteinase-13 (MMP-13) is a key enzyme implicated in this process due to its potent ability to degrade type II collagen, the primary structural component of cartilage.[1][2] Selective inhibition of MMP-13 is therefore a promising therapeutic strategy to slow or halt the progression of OA.[3][4] However, early broad-spectrum MMP inhibitors were associated with dose-limiting musculoskeletal side effects, highlighting the need for highly selective inhibitors.[3][5]
Efficacy of Selective MMP-13 Inhibitors in In Vivo Osteoarthritis Models
Two common preclinical models used to evaluate the efficacy of anti-osteoarthritic agents are the monoiodoacetate (MIA)-induced model and surgical models of joint instability, such as the medial meniscus tear (MMT) model.
The MIA model involves injecting monoiodoacetate into the joint, which induces chondrocyte death and subsequent cartilage degradation, mimicking aspects of OA.[6][7] Surgical models , like the MMT, create joint instability that leads to progressive cartilage degeneration, reflecting post-traumatic OA.[6][8]
The following table summarizes the chondroprotective effects of representative selective MMP-13 inhibitors in these rat models.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| ALS 1-0635 | Rat MIA Model | Oral, twice daily | Modulated cartilage damage (mean damage score 1.3 ± 0.3 vs. 2.2 ± 0.4 in vehicle) | [6] |
| ALS 1-0635 | Rat Medial Meniscus Tear | Oral, twice daily | Exhibited histologic evidence of chondroprotection and reduced cartilage degeneration | [6] |
| AQU-019 | Rat MIA Model | Intra-articular injection, once/week | Demonstrated significant chondroprotection compared to vehicle | [5] |
| Unnamed Selective MMP-13 Inhibitor | Mouse Collagen-Induced Arthritis (CIA) Model | Oral | Dose-dependent decrease in cartilage erosion (up to 38% at 30 mg/kg) | [9] |
| Unnamed Selective MMP-13 Inhibitor | SCID Mouse Co-implantation Model | Oral | Reduced cartilage destruction by 75% | [9] |
In Vitro and Ex Vivo Models of Cartilage Degradation
In addition to animal models, in vitro and ex vivo systems are crucial for elucidating the mechanism of action and potency of MMP-13 inhibitors. These models typically involve stimulating cartilage explants with pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and oncostatin M (OSM), to induce cartilage degradation.[10][11]
| Assay Type | Key Features | Measured Endpoints |
| Bovine Articular Cartilage Explant | Stimulation with IL-1α and oncostatin M | Release of C1,C2 collagen fragments, Glycosaminoglycan (GAG) release |
| Human OA Cartilage Explant | Use of cartilage from OA patients | Inhibition of type II collagen degradation |
| 3D Chondrocyte Culture (e.g., Alginate Beads) | Chondrocytes cultured in a 3D matrix | GAG concentration in media, gene expression of MMPs and TIMPs |
Selective MMP-13 inhibitors have demonstrated the ability to block the release of collagen fragments and proteoglycans in these assay systems, confirming their direct protective effect on the cartilage matrix.[6][12]
Experimental Protocols
Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats
-
Induction: A single intra-articular injection of monoiodoacetate (e.g., 3 mg in 50 µl of sterile saline) is administered into the knee joint of the rats.[13]
-
Treatment: The test compound (e.g., selective MMP-13 inhibitor) is administered systemically (e.g., orally) or locally (e.g., intra-articularly) at various doses and frequencies, starting at a predetermined time point post-MIA injection.
-
Assessment: At the end of the study period (e.g., 14-28 days), animals are euthanized, and the knee joints are collected for histopathological analysis.
-
Histopathology: Joint sections are stained (e.g., with Safranin O-Fast Green) to visualize cartilage and proteoglycan content. The severity of cartilage degradation is scored using a standardized system (e.g., Mankin score).[14]
In Vitro Cartilage Explant Degradation Assay
-
Cartilage Harvest: Articular cartilage explants are harvested from a suitable source (e.g., bovine nasal septum or human donor tissue).[10]
-
Culture: Explants are cultured in a serum-free medium.
-
Stimulation: Cartilage degradation is induced by adding a combination of pro-inflammatory cytokines (e.g., IL-1β and oncostatin M) to the culture medium.
-
Treatment: The test compound (selective MMP-13 inhibitor) is added to the culture medium at various concentrations.
-
Analysis: After a defined incubation period (e.g., 7-14 days), the culture medium is collected to measure the levels of released proteoglycan and collagen fragments. The remaining cartilage explant can also be analyzed for its composition.
Signaling Pathways in Osteoarthritis and MMP-13 Regulation
The expression and activity of MMP-13 in chondrocytes are regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines like IL-1β and TNF-α. These cytokines bind to their respective receptors on the chondrocyte surface, triggering intracellular signaling cascades.
Key pathways converging on the upregulation of MMP-13 transcription include the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) and the NF-κB pathway.[1][12] Activation of these pathways leads to the activation of transcription factors such as AP-1 (cFos/cJun) and Runx2, which bind to the promoter region of the MMP-13 gene and drive its expression.[1][12] Selective MMP-13 inhibitors act downstream by directly inhibiting the enzymatic activity of the translated MMP-13 protein, thereby preventing the degradation of type II collagen.
Conclusion
Selective MMP-13 inhibitors represent a targeted therapeutic approach for osteoarthritis with demonstrated chondroprotective effects in various preclinical models. The experimental models and protocols outlined in this guide provide a framework for the evaluation of such compounds. While specific data for this compound remains limited in the public domain, the evidence from other selective MMP-13 inhibitors supports the continued investigation of this drug class as a potential disease-modifying treatment for osteoarthritis. Future studies will be crucial to establish the clinical efficacy and safety of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Pharmacology of Pain Associated With the Monoiodoacetate Model of Osteoarthritis [frontiersin.org]
- 8. Osteoarthritis: Pathology, mouse models, and nanoparticle injectable systems for targeted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro model of cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in vitro model of cartilage degradation by chondrocytes in a three-dimensional culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling Pathways in Cartilage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validity evaluation of a rat model of monoiodoacetate-induced osteoarthritis with clinically effective drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Selective MMP-13 Inhibitors in Preclinical Osteoarthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy and experimental validation of selective Matrix Metalloproteinase-13 (MMP-13) inhibitors in preclinical models of osteoarthritis (OA). While this analysis aims to cover the landscape of this therapeutic class, it is important to note that specific preclinical data for WAY-151693 in osteoarthritis models is not extensively available in the public domain. Therefore, this guide utilizes data from other well-characterized selective MMP-13 inhibitors as surrogates to illustrate the therapeutic potential and evaluation methodologies for this class of compounds.
Introduction to MMP-13 Inhibition in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Matrix metalloproteinase-13 (MMP-13) is a key enzyme implicated in this process due to its potent ability to degrade type II collagen, the primary structural component of cartilage.[1][2] Selective inhibition of MMP-13 is therefore a promising therapeutic strategy to slow or halt the progression of OA.[3][4] However, early broad-spectrum MMP inhibitors were associated with dose-limiting musculoskeletal side effects, highlighting the need for highly selective inhibitors.[3][5]
Efficacy of Selective MMP-13 Inhibitors in In Vivo Osteoarthritis Models
Two common preclinical models used to evaluate the efficacy of anti-osteoarthritic agents are the monoiodoacetate (MIA)-induced model and surgical models of joint instability, such as the medial meniscus tear (MMT) model.
The MIA model involves injecting monoiodoacetate into the joint, which induces chondrocyte death and subsequent cartilage degradation, mimicking aspects of OA.[6][7] Surgical models , like the MMT, create joint instability that leads to progressive cartilage degeneration, reflecting post-traumatic OA.[6][8]
The following table summarizes the chondroprotective effects of representative selective MMP-13 inhibitors in these rat models.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| ALS 1-0635 | Rat MIA Model | Oral, twice daily | Modulated cartilage damage (mean damage score 1.3 ± 0.3 vs. 2.2 ± 0.4 in vehicle) | [6] |
| ALS 1-0635 | Rat Medial Meniscus Tear | Oral, twice daily | Exhibited histologic evidence of chondroprotection and reduced cartilage degeneration | [6] |
| AQU-019 | Rat MIA Model | Intra-articular injection, once/week | Demonstrated significant chondroprotection compared to vehicle | [5] |
| Unnamed Selective MMP-13 Inhibitor | Mouse Collagen-Induced Arthritis (CIA) Model | Oral | Dose-dependent decrease in cartilage erosion (up to 38% at 30 mg/kg) | [9] |
| Unnamed Selective MMP-13 Inhibitor | SCID Mouse Co-implantation Model | Oral | Reduced cartilage destruction by 75% | [9] |
In Vitro and Ex Vivo Models of Cartilage Degradation
In addition to animal models, in vitro and ex vivo systems are crucial for elucidating the mechanism of action and potency of MMP-13 inhibitors. These models typically involve stimulating cartilage explants with pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and oncostatin M (OSM), to induce cartilage degradation.[10][11]
| Assay Type | Key Features | Measured Endpoints |
| Bovine Articular Cartilage Explant | Stimulation with IL-1α and oncostatin M | Release of C1,C2 collagen fragments, Glycosaminoglycan (GAG) release |
| Human OA Cartilage Explant | Use of cartilage from OA patients | Inhibition of type II collagen degradation |
| 3D Chondrocyte Culture (e.g., Alginate Beads) | Chondrocytes cultured in a 3D matrix | GAG concentration in media, gene expression of MMPs and TIMPs |
Selective MMP-13 inhibitors have demonstrated the ability to block the release of collagen fragments and proteoglycans in these assay systems, confirming their direct protective effect on the cartilage matrix.[6][12]
Experimental Protocols
Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats
-
Induction: A single intra-articular injection of monoiodoacetate (e.g., 3 mg in 50 µl of sterile saline) is administered into the knee joint of the rats.[13]
-
Treatment: The test compound (e.g., selective MMP-13 inhibitor) is administered systemically (e.g., orally) or locally (e.g., intra-articularly) at various doses and frequencies, starting at a predetermined time point post-MIA injection.
-
Assessment: At the end of the study period (e.g., 14-28 days), animals are euthanized, and the knee joints are collected for histopathological analysis.
-
Histopathology: Joint sections are stained (e.g., with Safranin O-Fast Green) to visualize cartilage and proteoglycan content. The severity of cartilage degradation is scored using a standardized system (e.g., Mankin score).[14]
In Vitro Cartilage Explant Degradation Assay
-
Cartilage Harvest: Articular cartilage explants are harvested from a suitable source (e.g., bovine nasal septum or human donor tissue).[10]
-
Culture: Explants are cultured in a serum-free medium.
-
Stimulation: Cartilage degradation is induced by adding a combination of pro-inflammatory cytokines (e.g., IL-1β and oncostatin M) to the culture medium.
-
Treatment: The test compound (selective MMP-13 inhibitor) is added to the culture medium at various concentrations.
-
Analysis: After a defined incubation period (e.g., 7-14 days), the culture medium is collected to measure the levels of released proteoglycan and collagen fragments. The remaining cartilage explant can also be analyzed for its composition.
Signaling Pathways in Osteoarthritis and MMP-13 Regulation
The expression and activity of MMP-13 in chondrocytes are regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines like IL-1β and TNF-α. These cytokines bind to their respective receptors on the chondrocyte surface, triggering intracellular signaling cascades.
Key pathways converging on the upregulation of MMP-13 transcription include the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) and the NF-κB pathway.[1][12] Activation of these pathways leads to the activation of transcription factors such as AP-1 (cFos/cJun) and Runx2, which bind to the promoter region of the MMP-13 gene and drive its expression.[1][12] Selective MMP-13 inhibitors act downstream by directly inhibiting the enzymatic activity of the translated MMP-13 protein, thereby preventing the degradation of type II collagen.
Conclusion
Selective MMP-13 inhibitors represent a targeted therapeutic approach for osteoarthritis with demonstrated chondroprotective effects in various preclinical models. The experimental models and protocols outlined in this guide provide a framework for the evaluation of such compounds. While specific data for this compound remains limited in the public domain, the evidence from other selective MMP-13 inhibitors supports the continued investigation of this drug class as a potential disease-modifying treatment for osteoarthritis. Future studies will be crucial to establish the clinical efficacy and safety of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Pharmacology of Pain Associated With the Monoiodoacetate Model of Osteoarthritis [frontiersin.org]
- 8. Osteoarthritis: Pathology, mouse models, and nanoparticle injectable systems for targeted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro model of cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in vitro model of cartilage degradation by chondrocytes in a three-dimensional culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling Pathways in Cartilage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validity evaluation of a rat model of monoiodoacetate-induced osteoarthritis with clinically effective drugs - PMC [pmc.ncbi.nlm.nih.gov]
Confirming WAY-151693 Target Engagement with MMP13 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to confirm the target engagement of WAY-151693, a potent inhibitor of Matrix Metalloproteinase-13 (MMP13), in a cellular context. The methodologies discussed are benchmarked against alternative MMP13 inhibitors, offering a framework for robust validation of compound activity.
This compound is a sulfonamide derivative of a hydroxamic acid that has been identified as a potent inhibitor of MMP13[1][2]. MMP13, also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type II collagen[3][4][5]. Its dysregulation is implicated in various pathologies, including osteoarthritis and cancer metastasis[3][5][6]. Confirming that a compound like this compound directly interacts with and inhibits MMP13 within a cellular environment is a crucial step in its pharmacological validation.
Comparative Analysis of Cellular Target Engagement Assays
Several distinct methodologies can be employed to confirm the interaction of this compound with MMP13 in cells. These assays vary in their principles, throughput, and the specific question they answer—from direct binding to functional enzymatic inhibition.
| Assay | Principle | Measures | Throughput | Key Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Direct target binding in intact cells. | Low to Medium | Label-free; confirms intracellular target engagement.[7][8] | Indirect measure of binding; requires specific antibody. |
| Fluorogenic Substrate Assay | Cleavage of a specific peptide substrate by active MMP13 releases a fluorescent signal. | Enzymatic activity and inhibition (IC50). | High | Quantitative; suitable for screening and dose-response studies.[9][10][11] | In vitro (lysates/supernatants); substrate specificity is crucial. |
| In-Gel Zymography | Separation of proteins by SDS-PAGE containing a substrate (e.g., gelatin); active enzymes degrade the substrate. | Enzymatic activity of different MMP forms (pro, active, complexed). | Low | Distinguishes between different MMP species based on size.[12][13] | Semi-quantitative; may not reflect in-cell activity precisely. |
| In Situ Zymography | Visualization of proteolytic activity directly in tissue sections or cultured cells using a fluorescently labeled substrate. | Localization of MMP13 activity within a cellular or tissue context. | Low | Provides spatial information on enzyme activity.[12][14][15] | Difficult to quantify precisely. |
| Collagen Degradation Assay | Measurement of the degradation of collagen (e.g., from cartilage explants) by cellular MMP13. | Physiologically relevant functional inhibition. | Low | High physiological relevance for diseases like osteoarthritis.[16] | Complex and low-throughput. |
| Western Blot / ELISA | Antibody-based detection of MMP13 protein levels. | Total MMP13 protein expression. | Medium | Complements activity assays to differentiate inhibition from reduced expression.[17][18][19] | Does not measure enzymatic activity. |
Quantitative Comparison of MMP13 Inhibitors
The following table summarizes the inhibitory potency of this compound and selected alternative MMP13 inhibitors. It is important to note that IC50 values are highly dependent on the specific assay conditions.
| Compound | Type | Reported IC50 | Assay Method |
| This compound | Hydroxamic acid derivative | 7.9 nM[2] | Biochemical Assay |
| CL-82198 | Synthetic small molecule | Not specified, but used as a selective inhibitor[] | Various |
| AQU-019 | Pyrimidine dicarboxamide | 4.8 nM[21] | Biochemical Assay |
| Compound 5 (from[4]) | Not specified | 3.0 ± 0.2 nM[4] | Biochemical Assay |
| Actinonin | Natural product | Not specified, used as an inhibitor[22] | Various |
| PD166793 | Synthetic small molecule | Not specified, used as an inhibitor[22] | Various |
Signaling and Experimental Workflow Diagrams
MMP13 in Extracellular Matrix Degradation
MMP13 is a key effector in the breakdown of the extracellular matrix. Its activity is tightly regulated at the transcriptional level by various signaling pathways and at the protein level by endogenous inhibitors. Small molecule inhibitors like this compound act directly on the active enzyme.
Caption: Role of MMP13 in ECM degradation and its inhibition.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This workflow outlines the key steps in performing a CETSA experiment to confirm direct binding of this compound to MMP13 in intact cells.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow: Fluorogenic Substrate Assay
This diagram illustrates the process of measuring MMP13 inhibition using a fluorogenic substrate with cell lysates or conditioned media.
Caption: Workflow for a cellular MMP13 fluorogenic substrate assay.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to and stabilizes MMP13 in intact cells.
Methodology:
-
Cell Culture: Culture human chondrocytes or a relevant cell line expressing MMP13 to near confluency.
-
Compound Treatment: Treat cells with this compound at a desired concentration (e.g., 10x expected IC50) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the levels of soluble MMP13 in each sample by Western blot using a specific anti-MMP13 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble MMP13 relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated group compared to the vehicle control indicates target stabilization and engagement[8].
Fluorogenic Substrate Assay in Cell Lysates
Objective: To quantify the inhibitory effect of this compound on MMP13 enzymatic activity in a cellular context.
Methodology:
-
Cell Lysate Preparation: Culture cells known to express MMP13. Lyse the cells and determine the total protein concentration.
-
Compound Incubation: In a 96-well plate, add the cell lysate to wells containing serial dilutions of this compound or a vehicle control. Incubate for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the reaction by adding a fluorogenic MMP13 substrate (e.g., Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH₂) to each well[10].
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/450 nm)[10]. Record measurements kinetically over 30-60 minutes.
-
Data Analysis: Determine the reaction rate (slope of the fluorescence vs. time curve) for each inhibitor concentration. Normalize the rates to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value[23].
In-Gel Zymography
Objective: To visualize the inhibitory effect of this compound on the activity of MMP13 present in conditioned media.
Methodology:
-
Sample Preparation: Culture cells in serum-free media and treat with this compound or vehicle. Collect the conditioned media.
-
Electrophoresis: Mix the conditioned media with non-reducing sample buffer and run on a polyacrylamide gel co-polymerized with a substrate, such as gelatin (0.1%).
-
Renaturation and Development: After electrophoresis, wash the gel in a renaturing buffer (e.g., Triton X-100) to remove SDS and allow enzymes to renature. Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) overnight at 37°C.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Analysis: Areas of enzymatic activity will appear as clear bands on a blue background where the substrate has been degraded. A decrease in the intensity of the band corresponding to the molecular weight of MMP13 in the this compound-treated lanes indicates inhibition.
By employing a combination of these assays, researchers can build a comprehensive evidence package to unequivocally confirm the cellular target engagement of this compound with MMP13, elucidating both direct binding and functional inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. CETSA [cetsa.org]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Solid-Phase Assay for Analysis of Matrix Metalloproteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. scispace.com [scispace.com]
- 14. In situ zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Situ Zymography | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Matrix Metalloproteinase-13 (MMP-13) Directly and Indirectly Promotes Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.elabscience.com [file.elabscience.com]
- 19. Pan-cancer analysis reveals the associations between MMP13 high expression and carcinogenesis and its value as a serum diagnostic marker - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scbt.com [scbt.com]
- 23. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Confirming WAY-151693 Target Engagement with MMP13 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to confirm the target engagement of WAY-151693, a potent inhibitor of Matrix Metalloproteinase-13 (MMP13), in a cellular context. The methodologies discussed are benchmarked against alternative MMP13 inhibitors, offering a framework for robust validation of compound activity.
This compound is a sulfonamide derivative of a hydroxamic acid that has been identified as a potent inhibitor of MMP13[1][2]. MMP13, also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type II collagen[3][4][5]. Its dysregulation is implicated in various pathologies, including osteoarthritis and cancer metastasis[3][5][6]. Confirming that a compound like this compound directly interacts with and inhibits MMP13 within a cellular environment is a crucial step in its pharmacological validation.
Comparative Analysis of Cellular Target Engagement Assays
Several distinct methodologies can be employed to confirm the interaction of this compound with MMP13 in cells. These assays vary in their principles, throughput, and the specific question they answer—from direct binding to functional enzymatic inhibition.
| Assay | Principle | Measures | Throughput | Key Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Direct target binding in intact cells. | Low to Medium | Label-free; confirms intracellular target engagement.[7][8] | Indirect measure of binding; requires specific antibody. |
| Fluorogenic Substrate Assay | Cleavage of a specific peptide substrate by active MMP13 releases a fluorescent signal. | Enzymatic activity and inhibition (IC50). | High | Quantitative; suitable for screening and dose-response studies.[9][10][11] | In vitro (lysates/supernatants); substrate specificity is crucial. |
| In-Gel Zymography | Separation of proteins by SDS-PAGE containing a substrate (e.g., gelatin); active enzymes degrade the substrate. | Enzymatic activity of different MMP forms (pro, active, complexed). | Low | Distinguishes between different MMP species based on size.[12][13] | Semi-quantitative; may not reflect in-cell activity precisely. |
| In Situ Zymography | Visualization of proteolytic activity directly in tissue sections or cultured cells using a fluorescently labeled substrate. | Localization of MMP13 activity within a cellular or tissue context. | Low | Provides spatial information on enzyme activity.[12][14][15] | Difficult to quantify precisely. |
| Collagen Degradation Assay | Measurement of the degradation of collagen (e.g., from cartilage explants) by cellular MMP13. | Physiologically relevant functional inhibition. | Low | High physiological relevance for diseases like osteoarthritis.[16] | Complex and low-throughput. |
| Western Blot / ELISA | Antibody-based detection of MMP13 protein levels. | Total MMP13 protein expression. | Medium | Complements activity assays to differentiate inhibition from reduced expression.[17][18][19] | Does not measure enzymatic activity. |
Quantitative Comparison of MMP13 Inhibitors
The following table summarizes the inhibitory potency of this compound and selected alternative MMP13 inhibitors. It is important to note that IC50 values are highly dependent on the specific assay conditions.
| Compound | Type | Reported IC50 | Assay Method |
| This compound | Hydroxamic acid derivative | 7.9 nM[2] | Biochemical Assay |
| CL-82198 | Synthetic small molecule | Not specified, but used as a selective inhibitor[] | Various |
| AQU-019 | Pyrimidine dicarboxamide | 4.8 nM[21] | Biochemical Assay |
| Compound 5 (from[4]) | Not specified | 3.0 ± 0.2 nM[4] | Biochemical Assay |
| Actinonin | Natural product | Not specified, used as an inhibitor[22] | Various |
| PD166793 | Synthetic small molecule | Not specified, used as an inhibitor[22] | Various |
Signaling and Experimental Workflow Diagrams
MMP13 in Extracellular Matrix Degradation
MMP13 is a key effector in the breakdown of the extracellular matrix. Its activity is tightly regulated at the transcriptional level by various signaling pathways and at the protein level by endogenous inhibitors. Small molecule inhibitors like this compound act directly on the active enzyme.
Caption: Role of MMP13 in ECM degradation and its inhibition.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This workflow outlines the key steps in performing a CETSA experiment to confirm direct binding of this compound to MMP13 in intact cells.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow: Fluorogenic Substrate Assay
This diagram illustrates the process of measuring MMP13 inhibition using a fluorogenic substrate with cell lysates or conditioned media.
Caption: Workflow for a cellular MMP13 fluorogenic substrate assay.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to and stabilizes MMP13 in intact cells.
Methodology:
-
Cell Culture: Culture human chondrocytes or a relevant cell line expressing MMP13 to near confluency.
-
Compound Treatment: Treat cells with this compound at a desired concentration (e.g., 10x expected IC50) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the levels of soluble MMP13 in each sample by Western blot using a specific anti-MMP13 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble MMP13 relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated group compared to the vehicle control indicates target stabilization and engagement[8].
Fluorogenic Substrate Assay in Cell Lysates
Objective: To quantify the inhibitory effect of this compound on MMP13 enzymatic activity in a cellular context.
Methodology:
-
Cell Lysate Preparation: Culture cells known to express MMP13. Lyse the cells and determine the total protein concentration.
-
Compound Incubation: In a 96-well plate, add the cell lysate to wells containing serial dilutions of this compound or a vehicle control. Incubate for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the reaction by adding a fluorogenic MMP13 substrate (e.g., Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH₂) to each well[10].
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/450 nm)[10]. Record measurements kinetically over 30-60 minutes.
-
Data Analysis: Determine the reaction rate (slope of the fluorescence vs. time curve) for each inhibitor concentration. Normalize the rates to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value[23].
In-Gel Zymography
Objective: To visualize the inhibitory effect of this compound on the activity of MMP13 present in conditioned media.
Methodology:
-
Sample Preparation: Culture cells in serum-free media and treat with this compound or vehicle. Collect the conditioned media.
-
Electrophoresis: Mix the conditioned media with non-reducing sample buffer and run on a polyacrylamide gel co-polymerized with a substrate, such as gelatin (0.1%).
-
Renaturation and Development: After electrophoresis, wash the gel in a renaturing buffer (e.g., Triton X-100) to remove SDS and allow enzymes to renature. Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) overnight at 37°C.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Analysis: Areas of enzymatic activity will appear as clear bands on a blue background where the substrate has been degraded. A decrease in the intensity of the band corresponding to the molecular weight of MMP13 in the this compound-treated lanes indicates inhibition.
By employing a combination of these assays, researchers can build a comprehensive evidence package to unequivocally confirm the cellular target engagement of this compound with MMP13, elucidating both direct binding and functional inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. CETSA [cetsa.org]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Solid-Phase Assay for Analysis of Matrix Metalloproteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. scispace.com [scispace.com]
- 14. In situ zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Situ Zymography | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Matrix Metalloproteinase-13 (MMP-13) Directly and Indirectly Promotes Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.elabscience.com [file.elabscience.com]
- 19. Pan-cancer analysis reveals the associations between MMP13 high expression and carcinogenesis and its value as a serum diagnostic marker - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scbt.com [scbt.com]
- 23. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of WAY-151693 and Broad-Spectrum Matrix Metalloproteinase Inhibitors
In the landscape of drug discovery, the inhibition of matrix metalloproteinases (MMPs) has been a focal point for therapeutic intervention in a variety of diseases characterized by excessive extracellular matrix degradation, including osteoarthritis and cancer. This guide provides a detailed comparison between the selective MMP-13 inhibitor, WAY-151693, and a class of broad-spectrum MMP inhibitors. The comparison covers their mechanism of action, selectivity, and preclinical data, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
Introduction to MMP Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases responsible for the breakdown of extracellular matrix components.[1] While crucial for normal physiological processes like tissue remodeling and wound healing, their dysregulation is implicated in numerous pathologies.[2] Early drug development efforts focused on broad-spectrum MMP inhibitors, designed to target the catalytic zinc ion present in the active site of all MMPs.[2] However, this approach was met with significant challenges in clinical trials, primarily due to a lack of efficacy and the emergence of severe side effects, most notably musculoskeletal syndrome (MSS).[3] This has led to a shift towards the development of more selective inhibitors that target specific MMPs, such as this compound, which is a potent inhibitor of MMP-13.
Mechanism of Action
This compound , a sulfonamide derivative of a hydroxamic acid, acts as a potent and selective inhibitor of MMP-13. Its inhibitory activity is achieved through the hydroxamic acid moiety, which chelates the catalytic zinc ion within the active site of MMP-13.
Broad-spectrum MMP inhibitors , such as Marimastat, Batimastat, and Prinomastat, also function by chelating the active site zinc ion.[2] Their design, however, does not confer significant selectivity for any particular MMP, leading to the inhibition of a wide range of MMPs.[2]
Comparative Efficacy and Selectivity
The key differentiator between this compound and broad-spectrum MMP inhibitors lies in their selectivity profile. While comprehensive public data on the full selectivity panel of this compound is limited, it is consistently reported as a highly potent MMP-13 inhibitor. In contrast, broad-spectrum inhibitors demonstrate potent inhibition across multiple MMPs. The following tables summarize the available quantitative data for several well-characterized broad-spectrum MMP inhibitors.
| Broad-Spectrum MMP Inhibitor | MMP-1 (IC50/Ki, nM) | MMP-2 (IC50/Ki, nM) | MMP-3 (IC50/Ki, nM) | MMP-7 (IC50/Ki, nM) | MMP-9 (IC50/Ki, nM) | MMP-13 (Ki, nM) | MMP-14 (IC50/Ki, nM) |
| Marimastat | 5 | 6 | 230 | 13-16 | 3 | Not Available | 9 |
| Batimastat | 3 | 4 | 20 | 6 | 4 | Not Available | Not Available |
| Prinomastat | 79 | 0.05 (Ki) | 6.3 / 0.3 (Ki) | Not Available | 5.0 / 0.26 (Ki) | 0.03 (Ki) | Not Available |
Table 1: Inhibitory Potency of Broad-Spectrum MMP Inhibitors against a Panel of Matrix Metalloproteinases. [Data compiled from multiple sources]
Signaling Pathways and Points of Inhibition
MMPs play a critical role in the degradation of the extracellular matrix (ECM), a key process in both normal tissue turnover and disease progression. The diagram below illustrates a simplified pathway of ECM degradation and highlights the distinct points of intervention for selective and broad-spectrum inhibitors.
Caption: Simplified signaling pathway of MMP-mediated extracellular matrix degradation, indicating the points of action for selective and broad-spectrum inhibitors.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust enzymatic assays. Below are outlines of two common methods used in the characterization of MMP inhibitors.
Fluorogenic Substrate Assay for MMP Inhibition
This method provides a continuous and quantitative measure of MMP activity and is suitable for determining IC50 values of inhibitors.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter group and a quencher group. In its intact state, the fluorescence is quenched. Upon cleavage by an MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound, Marimastat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a control well with no inhibitor.
-
Add the MMP enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) over a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect and characterize the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Principle: Proteins in a sample are separated by SDS-PAGE in a gel containing gelatin. After electrophoresis, the SDS is removed, and the enzyme is allowed to renature and digest the gelatin substrate. The gel is then stained with Coomassie Brilliant Blue, and areas of gelatin degradation appear as clear bands against a blue background.
Materials:
-
Polyacrylamide gel solution containing gelatin (e.g., 1 mg/mL)
-
Samples containing MMPs (e.g., cell culture media, tissue extracts)
-
Non-reducing sample buffer
-
Electrophoresis apparatus
-
Renaturation buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol/acetic acid/water)
-
Destaining solution (e.g., methanol/acetic acid/water)
Procedure:
-
Prepare a polyacrylamide gel containing gelatin.
-
Mix samples with non-reducing sample buffer and load onto the gel. Do not heat the samples.
-
Run the electrophoresis at a constant voltage at 4°C.
-
After electrophoresis, wash the gel with renaturation buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in incubation buffer overnight at 37°C to allow for enzymatic digestion of the gelatin.
-
Stain the gel with Coomassie Brilliant Blue staining solution for 1-2 hours.
-
Destain the gel with destaining solution until clear bands on a blue background are visible.
-
The clear bands indicate the presence of active gelatinases. The molecular weight can be estimated by comparison to protein standards.
Caption: Experimental workflow for gelatin zymography.
Pharmacokinetics
Comprehensive pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is not widely available in the public domain. For broad-spectrum MMP inhibitors, pharmacokinetic properties were a significant consideration in their clinical development, with oral bioavailability being a key objective. However, issues such as poor bioavailability and rapid metabolism contributed to their clinical trial failures.
Conclusion
The comparison between this compound and broad-spectrum MMP inhibitors highlights a critical evolution in the strategy for targeting MMPs. The lack of specificity of broad-spectrum inhibitors, while potent against a range of MMPs, led to significant off-target effects and clinical failure. The development of selective inhibitors like this compound, which specifically targets MMP-13, represents a more refined approach. This selectivity is hypothesized to reduce the likelihood of mechanism-based toxicity, such as musculoskeletal syndrome, which plagued the earlier generation of MMP inhibitors.[3] While further comparative data on the full selectivity profile of this compound would be beneficial, the existing evidence strongly supports the pursuit of selective MMP inhibitors for future therapeutic development. This guide provides a foundational understanding for researchers to build upon as they explore the therapeutic potential of MMP inhibition.
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of WAY-151693 and Broad-Spectrum Matrix Metalloproteinase Inhibitors
In the landscape of drug discovery, the inhibition of matrix metalloproteinases (MMPs) has been a focal point for therapeutic intervention in a variety of diseases characterized by excessive extracellular matrix degradation, including osteoarthritis and cancer. This guide provides a detailed comparison between the selective MMP-13 inhibitor, WAY-151693, and a class of broad-spectrum MMP inhibitors. The comparison covers their mechanism of action, selectivity, and preclinical data, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
Introduction to MMP Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases responsible for the breakdown of extracellular matrix components.[1] While crucial for normal physiological processes like tissue remodeling and wound healing, their dysregulation is implicated in numerous pathologies.[2] Early drug development efforts focused on broad-spectrum MMP inhibitors, designed to target the catalytic zinc ion present in the active site of all MMPs.[2] However, this approach was met with significant challenges in clinical trials, primarily due to a lack of efficacy and the emergence of severe side effects, most notably musculoskeletal syndrome (MSS).[3] This has led to a shift towards the development of more selective inhibitors that target specific MMPs, such as this compound, which is a potent inhibitor of MMP-13.
Mechanism of Action
This compound , a sulfonamide derivative of a hydroxamic acid, acts as a potent and selective inhibitor of MMP-13. Its inhibitory activity is achieved through the hydroxamic acid moiety, which chelates the catalytic zinc ion within the active site of MMP-13.
Broad-spectrum MMP inhibitors , such as Marimastat, Batimastat, and Prinomastat, also function by chelating the active site zinc ion.[2] Their design, however, does not confer significant selectivity for any particular MMP, leading to the inhibition of a wide range of MMPs.[2]
Comparative Efficacy and Selectivity
The key differentiator between this compound and broad-spectrum MMP inhibitors lies in their selectivity profile. While comprehensive public data on the full selectivity panel of this compound is limited, it is consistently reported as a highly potent MMP-13 inhibitor. In contrast, broad-spectrum inhibitors demonstrate potent inhibition across multiple MMPs. The following tables summarize the available quantitative data for several well-characterized broad-spectrum MMP inhibitors.
| Broad-Spectrum MMP Inhibitor | MMP-1 (IC50/Ki, nM) | MMP-2 (IC50/Ki, nM) | MMP-3 (IC50/Ki, nM) | MMP-7 (IC50/Ki, nM) | MMP-9 (IC50/Ki, nM) | MMP-13 (Ki, nM) | MMP-14 (IC50/Ki, nM) |
| Marimastat | 5 | 6 | 230 | 13-16 | 3 | Not Available | 9 |
| Batimastat | 3 | 4 | 20 | 6 | 4 | Not Available | Not Available |
| Prinomastat | 79 | 0.05 (Ki) | 6.3 / 0.3 (Ki) | Not Available | 5.0 / 0.26 (Ki) | 0.03 (Ki) | Not Available |
Table 1: Inhibitory Potency of Broad-Spectrum MMP Inhibitors against a Panel of Matrix Metalloproteinases. [Data compiled from multiple sources]
Signaling Pathways and Points of Inhibition
MMPs play a critical role in the degradation of the extracellular matrix (ECM), a key process in both normal tissue turnover and disease progression. The diagram below illustrates a simplified pathway of ECM degradation and highlights the distinct points of intervention for selective and broad-spectrum inhibitors.
Caption: Simplified signaling pathway of MMP-mediated extracellular matrix degradation, indicating the points of action for selective and broad-spectrum inhibitors.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust enzymatic assays. Below are outlines of two common methods used in the characterization of MMP inhibitors.
Fluorogenic Substrate Assay for MMP Inhibition
This method provides a continuous and quantitative measure of MMP activity and is suitable for determining IC50 values of inhibitors.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter group and a quencher group. In its intact state, the fluorescence is quenched. Upon cleavage by an MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound, Marimastat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a control well with no inhibitor.
-
Add the MMP enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) over a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect and characterize the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Principle: Proteins in a sample are separated by SDS-PAGE in a gel containing gelatin. After electrophoresis, the SDS is removed, and the enzyme is allowed to renature and digest the gelatin substrate. The gel is then stained with Coomassie Brilliant Blue, and areas of gelatin degradation appear as clear bands against a blue background.
Materials:
-
Polyacrylamide gel solution containing gelatin (e.g., 1 mg/mL)
-
Samples containing MMPs (e.g., cell culture media, tissue extracts)
-
Non-reducing sample buffer
-
Electrophoresis apparatus
-
Renaturation buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol/acetic acid/water)
-
Destaining solution (e.g., methanol/acetic acid/water)
Procedure:
-
Prepare a polyacrylamide gel containing gelatin.
-
Mix samples with non-reducing sample buffer and load onto the gel. Do not heat the samples.
-
Run the electrophoresis at a constant voltage at 4°C.
-
After electrophoresis, wash the gel with renaturation buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in incubation buffer overnight at 37°C to allow for enzymatic digestion of the gelatin.
-
Stain the gel with Coomassie Brilliant Blue staining solution for 1-2 hours.
-
Destain the gel with destaining solution until clear bands on a blue background are visible.
-
The clear bands indicate the presence of active gelatinases. The molecular weight can be estimated by comparison to protein standards.
Caption: Experimental workflow for gelatin zymography.
Pharmacokinetics
Comprehensive pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is not widely available in the public domain. For broad-spectrum MMP inhibitors, pharmacokinetic properties were a significant consideration in their clinical development, with oral bioavailability being a key objective. However, issues such as poor bioavailability and rapid metabolism contributed to their clinical trial failures.
Conclusion
The comparison between this compound and broad-spectrum MMP inhibitors highlights a critical evolution in the strategy for targeting MMPs. The lack of specificity of broad-spectrum inhibitors, while potent against a range of MMPs, led to significant off-target effects and clinical failure. The development of selective inhibitors like this compound, which specifically targets MMP-13, represents a more refined approach. This selectivity is hypothesized to reduce the likelihood of mechanism-based toxicity, such as musculoskeletal syndrome, which plagued the earlier generation of MMP inhibitors.[3] While further comparative data on the full selectivity profile of this compound would be beneficial, the existing evidence strongly supports the pursuit of selective MMP inhibitors for future therapeutic development. This guide provides a foundational understanding for researchers to build upon as they explore the therapeutic potential of MMP inhibition.
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling WAY-151693
Disclaimer: This document provides essential safety and logistical information for handling the research compound WAY-151693. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent pharmaceutical compounds (PPCs) and should be supplemented by a compound-specific risk assessment before any handling occurs.
The proper handling of potent research chemicals is paramount to ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE)
The selection and correct use of PPE are critical for minimizing exposure to potent compounds. A multi-layered approach to PPE is recommended.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation, offering high Assigned Protection Factors (APFs), potentially up to 1000.[1][2] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory to ensure effectiveness.[1] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities or as a secondary layer of protection. Not recommended as the primary respiratory protection for handling highly potent compounds.[1] Anyone unpacking hazardous drugs not in plastic should wear a respirator.[3] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls ("Bunny Suit") | Choose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.[1] These offer head-to-toe protection.[3] |
| Dedicated Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.[1] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection against splashes.[1][3] Eyeglasses alone are not sufficient.[3] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[1][3] |
Experimental Workflow for Handling this compound
A systematic approach is crucial for safely handling potent compounds. The following diagram outlines the key phases of handling.
Caption: This diagram illustrates the sequential steps for the safe handling of this compound, from preparation to disposal.
Operational Plan
1. Designated Handling Area:
-
All work with this compound should be conducted in a designated area with restricted access.
-
This area must be equipped with a containment device such as a chemical fume hood or a glove box.
-
An eyewash station and safety shower must be readily accessible.[4]
2. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.[1]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[1]
3. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[1]
-
Ensure a decontamination solution is readily available in the work area.[1]
Disposal Plan
1. Waste Segregation:
-
All disposable PPE (gloves, coveralls, shoe covers, etc.) and materials that have come into contact with this compound are considered hazardous waste.
-
Segregate waste into clearly labeled, sealed containers.
2. PPE Doffing and Disposal:
-
Remove PPE in the designated doffing area, taking care to avoid self-contamination.[1]
-
Dispose of single-use PPE in the appropriate hazardous waste container.[1]
3. Final Disposal:
-
Hazardous waste must be disposed of according to institutional and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Logical Relationship of Safety Measures
The following diagram illustrates the relationship between the hazard and the control measures implemented to mitigate risk.
Caption: This diagram shows how control measures, including PPE and procedures, mitigate the risk of exposure to the hazardous compound, ensuring researcher safety.
References
Essential Safety and Operational Protocols for Handling WAY-151693
Disclaimer: This document provides essential safety and logistical information for handling the research compound WAY-151693. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent pharmaceutical compounds (PPCs) and should be supplemented by a compound-specific risk assessment before any handling occurs.
The proper handling of potent research chemicals is paramount to ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE)
The selection and correct use of PPE are critical for minimizing exposure to potent compounds. A multi-layered approach to PPE is recommended.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation, offering high Assigned Protection Factors (APFs), potentially up to 1000.[1][2] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory to ensure effectiveness.[1] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities or as a secondary layer of protection. Not recommended as the primary respiratory protection for handling highly potent compounds.[1] Anyone unpacking hazardous drugs not in plastic should wear a respirator.[3] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls ("Bunny Suit") | Choose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.[1] These offer head-to-toe protection.[3] |
| Dedicated Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.[1] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection against splashes.[1][3] Eyeglasses alone are not sufficient.[3] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[1][3] |
Experimental Workflow for Handling this compound
A systematic approach is crucial for safely handling potent compounds. The following diagram outlines the key phases of handling.
Caption: This diagram illustrates the sequential steps for the safe handling of this compound, from preparation to disposal.
Operational Plan
1. Designated Handling Area:
-
All work with this compound should be conducted in a designated area with restricted access.
-
This area must be equipped with a containment device such as a chemical fume hood or a glove box.
-
An eyewash station and safety shower must be readily accessible.[4]
2. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.[1]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[1]
3. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[1]
-
Ensure a decontamination solution is readily available in the work area.[1]
Disposal Plan
1. Waste Segregation:
-
All disposable PPE (gloves, coveralls, shoe covers, etc.) and materials that have come into contact with this compound are considered hazardous waste.
-
Segregate waste into clearly labeled, sealed containers.
2. PPE Doffing and Disposal:
-
Remove PPE in the designated doffing area, taking care to avoid self-contamination.[1]
-
Dispose of single-use PPE in the appropriate hazardous waste container.[1]
3. Final Disposal:
-
Hazardous waste must be disposed of according to institutional and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Logical Relationship of Safety Measures
The following diagram illustrates the relationship between the hazard and the control measures implemented to mitigate risk.
Caption: This diagram shows how control measures, including PPE and procedures, mitigate the risk of exposure to the hazardous compound, ensuring researcher safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
